molecular formula C12H16N2 B8634276 1-tert-butyl-1H-indol-5-amine

1-tert-butyl-1H-indol-5-amine

Cat. No.: B8634276
M. Wt: 188.27 g/mol
InChI Key: DCIMSRYOAYZVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl-1H-indol-5-amine is a chemical compound with the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol . It features an indole ring system, a near-ubiquitous component in biologically active compounds and natural products, which makes it a highly valuable scaffold in medicinal and organic chemistry . The structure consists of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring, substituted with a tert-butyl group and an amino group, providing key sites for further chemical modification and derivatization . Researchers utilize this compound and its structural analogues as key intermediates in the synthesis of more complex molecules. Indole derivatives are prevalent in numerous alkaloids and are widely investigated for their diverse biological activities, including potential applications as dopamine receptor ligands , anti-cancer agents, and anti-microbials . The amino group on the indole ring offers a versatile handle for functionalization, allowing for the creation of a wide array of amides and other derivatives for structure-activity relationship (SAR) studies . This makes 1-tert-butyl-1H-indol-5-amine a building block of significant interest in drug discovery and development programs. This product is intended for research purposes in laboratory settings only.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-tert-butylindol-5-amine

InChI

InChI=1S/C12H16N2/c1-12(2,3)14-7-6-9-8-10(13)4-5-11(9)14/h4-8H,13H2,1-3H3

InChI Key

DCIMSRYOAYZVPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=CC2=C1C=CC(=C2)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-tert-butyl-1H-indol-5-amine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-tert-butyl-1H-indol-5-amine, a specialized heterocyclic amine of interest in medicinal chemistry and materials science. As this compound is not readily commercially available, this document details a proposed, high-yield synthetic pathway, including step-by-step experimental protocols. The guide further elaborates on the predicted physicochemical properties, spectroscopic characteristics, and key safety considerations. Finally, it explores the potential applications of this and structurally related 1-substituted-5-aminoindoles as valuable scaffolds in contemporary drug discovery, drawing upon established principles of medicinal chemistry.

Introduction and Core Structure

1-tert-butyl-1H-indol-5-amine belongs to the vast and significant class of indole derivatives, which are core structures in numerous natural products and FDA-approved pharmaceuticals. The indole scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.

The specific molecule, 1-tert-butyl-1H-indol-5-amine, is characterized by two key structural modifications to the parent indole ring:

  • A tert-butyl group at the N1 position: This bulky alkyl group sterically shields the indole nitrogen, preventing its participation in hydrogen bonding and altering the electronic properties of the ring system. This modification can significantly enhance metabolic stability and modulate the compound's pharmacokinetic profile.

  • An amine group at the C5 position: This functional group provides a key site for further chemical elaboration and can act as a hydrogen bond donor or a basic center, crucial for interactions with biological macromolecules.

As of the latest literature review, a dedicated CAS number for 1-tert-butyl-1H-indol-5-amine has not been assigned, underscoring its status as a novel or non-commercial chemical entity. This guide, therefore, serves as a foundational document for its synthesis and exploration.

Table 1: Core Compound Identification

PropertyValue
IUPAC Name 1-tert-butyl-1H-indol-5-amine
Molecular Formula C₁₂H₁₆N₂
Molecular Weight 188.27 g/mol
CAS Number Not Assigned
Canonical SMILES CC(C)(C)N1C=C(C2=CC=C(N)C=C12)C
InChI Key Predicted: Awaiting experimental validation

Proposed Synthetic Pathway

The most logical and efficient synthetic route to 1-tert-butyl-1H-indol-5-amine involves a two-step process starting from the commercially available 5-nitroindole. This strategy hinges on the initial N-alkylation of the indole nitrogen followed by the reduction of the nitro group.

Synthetic_Pathway 5-Nitroindole 5-Nitroindole Step_1 Step 1: N-tert-butylation 5-Nitroindole->Step_1 tert-Butanol, H₂SO₄ (cat.) or Di-tert-butyl dicarbonate, DMAP Intermediate 1-tert-butyl-5-nitro-1H-indole Step_1->Intermediate Step_2 Step 2: Nitro Reduction Intermediate->Step_2 H₂, Pd/C or Fe, NH₄Cl Final_Product 1-tert-butyl-1H-indol-5-amine Step_2->Final_Product

Caption: Proposed two-step synthesis of 1-tert-butyl-1H-indol-5-amine.

Step 1: Synthesis of 1-tert-butyl-5-nitro-1H-indole (Intermediate)

Causality of Experimental Choices: The primary challenge in this step is the introduction of the sterically demanding tert-butyl group onto the indole nitrogen. Direct alkylation with tert-butyl halides is often inefficient due to competing elimination reactions. Therefore, methods that generate a tert-butyl cation under controlled conditions are preferred. The use of tert-butanol in the presence of a strong acid catalyst like sulfuric acid provides a reliable source of the electrophile. An alternative, milder approach involves the use of di-tert-butyl dicarbonate with a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).

Detailed Experimental Protocol:

  • To a solution of 5-nitroindole (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-tert-butyl-5-nitro-1H-indole as a solid.

Step 2: Synthesis of 1-tert-butyl-1H-indol-5-amine (Final Product)

Causality of Experimental Choices: The reduction of an aromatic nitro group is a well-established transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and highly efficient method.[1] This method is favored for its high chemoselectivity, typically leaving other functional groups and the aromaticity of the indole ring intact. The use of hydrogen gas requires specialized equipment (hydrogenator). A more accessible alternative is transfer hydrogenation using a hydrogen donor like hydrazine hydrate or ammonium formate, which can be performed with standard laboratory glassware.[2][3]

Detailed Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve 1-tert-butyl-5-nitro-1H-indole (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Carefully add 10% Palladium on carbon (Pd/C, 5-10 mol% catalyst loading) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 1-tert-butyl-1H-indol-5-amine. The product may be further purified by recrystallization or chromatography if necessary.

Physicochemical and Spectroscopic Properties

The properties of 1-tert-butyl-1H-indol-5-amine can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Appearance Off-white to pale yellow solidTypical for aminoindole derivatives.
Solubility Soluble in common organic solvents (DCM, EtOAc, MeOH). Sparingly soluble in water.The tert-butyl group increases lipophilicity.
pKa (of conjugate acid) ~4.5 - 5.5The amine at C5 is a typical aromatic amine, with its basicity slightly modulated by the indole ring.
Boiling Point >300 °C (decomposes)High molecular weight and potential for intermolecular hydrogen bonding.
Melting Point Estimated 80-100 °CBased on related aminoindoles.
Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Key Features
¹H NMR - Singlet (~1.7 ppm, 9H) for the tert-butyl protons. - Two doublets and a doublet of doublets in the aromatic region (6.5-7.5 ppm) for the benzene ring protons. - Two doublets for the C2 and C3 protons of the pyrrole ring. - A broad singlet for the -NH₂ protons (concentration-dependent).
¹³C NMR - Signals for the quaternary and methyl carbons of the tert-butyl group (~58 ppm and ~30 ppm, respectively). - 8 signals in the aromatic region (100-145 ppm) corresponding to the indole ring carbons.
IR Spectroscopy - Two distinct N-H stretching bands (~3350-3450 cm⁻¹) for the primary amine. - C-H stretching bands just below 3000 cm⁻¹. - Aromatic C=C stretching bands (~1600-1450 cm⁻¹).
Mass Spectrometry (EI) - A prominent molecular ion (M⁺) peak at m/z = 188. - A significant fragment at m/z = 173 due to the loss of a methyl group. - A fragment at m/z = 131 due to the loss of the tert-butyl group.

Applications in Drug Discovery and Materials Science

The 1-substituted-5-aminoindole scaffold is a versatile building block in the development of novel therapeutic agents and functional materials.

Applications cluster_drug_discovery Drug Discovery cluster_materials Materials Science Core 1-tert-butyl-1H-indol-5-amine Kinase_Inhibitors Kinase Inhibitors Core->Kinase_Inhibitors Scaffold for ATP-competitive inhibitors GPCR_Ligands GPCR Ligands Core->GPCR_Ligands Bioisostere for serotonin/dopamine Antimicrobials Antimicrobial Agents Core->Antimicrobials Modification of natural products Organic_Semiconductors Organic Semiconductors Core->Organic_Semiconductors Precursor for π-conjugated systems Fluorescent_Probes Fluorescent Probes Core->Fluorescent_Probes Derivatization to create fluorophores

Caption: Potential applications of the 1-tert-butyl-1H-indol-5-amine scaffold.

  • Kinase Inhibitors: The indole nucleus is a common scaffold in the design of ATP-competitive kinase inhibitors for oncology. The 5-amino group can be functionalized to introduce pharmacophores that interact with the hinge region of the kinase domain. The N1-tert-butyl group can serve to orient the molecule within the active site and enhance metabolic stability.

  • GPCR Ligands: Indole derivatives, particularly those with an amino or substituted amino group, are well-known ligands for G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors. The title compound can serve as a starting point for the synthesis of novel psychoactive compounds or therapeutics for neurological disorders.

  • Antimicrobial Agents: The indole ring is present in many natural products with antimicrobial activity. The 5-amino group allows for the attachment of various side chains to optimize activity against bacterial or fungal pathogens.

  • Organic Electronics: The electron-rich indole system can be incorporated into larger π-conjugated systems for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The 5-amino group provides a convenient handle for polymerization or attachment to other chromophores.

Safety and Handling

As 1-tert-butyl-1H-indol-5-amine is a novel compound, comprehensive toxicological data is not available. However, based on its structural similarity to other aromatic amines, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This technical guide establishes a clear and viable synthetic pathway for the novel compound 1-tert-butyl-1H-indol-5-amine, a molecule with significant potential in medicinal chemistry and materials science. By providing detailed, scientifically-grounded protocols and a thorough analysis of its predicted properties and applications, this document serves as a crucial resource for researchers seeking to explore the utility of this and related N-alkylated aminoindoles. The strategic placement of the tert-butyl group on the indole nitrogen and the versatile amino functionality at the 5-position make this a promising scaffold for the development of next-generation therapeutics and functional materials.

References

  • MDPI. (2022, October 18). Domino Aza-Michael-S N Ar-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 594166, 2-tert-Butyl-1H-indole. Retrieved from [Link]

  • Wiley-VCH. (2021).
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Retrieved from [Link]

  • PMC. (2020). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 30). A review on indole synthesis from nitroarenes: classical to modern approaches. Retrieved from [Link]

  • PMC. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Retrieved from [Link]

  • MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • Taylor & Francis Group. (1993). Kinetic Approach to the Catalytic Hydrogenation of Nitroaliphatic Compounds. In Catalysis of Organic Reactions. CRC Press.
  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • PMC. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]

Sources

Spectroscopic Profiling of 1-tert-butyl-1H-indol-5-amine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 1-tert-butyl-1H-indol-5-amine. In the absence of empirical spectral data in the public domain, this document serves as a robust predictive framework for researchers, scientists, and professionals in drug development. The guide synthesizes foundational NMR principles with insights into the structural nuances of substituted indoles to offer a detailed interpretation of the anticipated spectroscopic features. Furthermore, it outlines a rigorous, field-proven methodology for the acquisition and analysis of NMR data for this class of compounds.

Introduction: The Structural Significance of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of substituents onto the indole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. In the case of 1-tert-butyl-1H-indol-5-amine, the bulky tert-butyl group at the N1 position sterically influences the molecule's conformation and electronic distribution, while the amino group at the C5 position acts as a potent electron-donating group, significantly modulating the electron density of the aromatic system. Accurate structural elucidation through NMR spectroscopy is paramount for confirming the identity and purity of such compounds, and for understanding their behavior in biological systems.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-tert-butyl-1H-indol-5-amine is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the aromaticity of the indole ring, the electron-donating effect of the amine group, and the presence of the N-tert-butyl group. The predicted data, assuming a standard deuterated chloroform (CDCl₃) solvent, are summarized in Table 1.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCausality of Prediction
H2~7.0 - 7.2Doublet1HLocated on the electron-rich pyrrole ring, adjacent to the N-tert-butyl group. Coupled to H3.
H3~6.4 - 6.6Doublet1HShielded by the N1 and adjacent to the electron-rich benzene ring. Coupled to H2.
H4~7.1 - 7.3Doublet1HPart of the benzene ring, ortho to the amine group, and coupled to H6.
H6~6.7 - 6.9Doublet of Doublets1HOrtho and para to the electron-donating amine group, leading to increased shielding. Coupled to H4 and H7.
H7~7.5 - 7.7Doublet1HAdjacent to the electron-withdrawing influence of the pyrrole nitrogen and coupled to H6.
-NH₂~3.5 - 4.5Broad Singlet2HProtons on the amine group, chemical shift can be variable and concentration-dependent. Broadened due to quadrupole effects and potential exchange.
-C(CH₃)₃~1.6 - 1.8Singlet9HNine equivalent protons of the tert-butyl group, appearing as a sharp singlet due to the absence of adjacent protons.[1]

Table 1: Predicted ¹H NMR Spectral Data for 1-tert-butyl-1H-indol-5-amine in CDCl₃.

The following diagram illustrates the molecular structure with proton assignments.

Figure 1: Molecular structure of 1-tert-butyl-1H-indol-5-amine with proton numbering for ¹H NMR prediction.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 1-tert-butyl-1H-indol-5-amine is anticipated to show ten distinct signals, corresponding to the ten chemically non-equivalent carbon atoms. The chemical shifts are influenced by hybridization, aromaticity, and the electronic effects of the substituents.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Causality of Prediction
C2~120 - 125Aromatic CH carbon in the electron-rich pyrrole ring.
C3~100 - 105Shielded aromatic CH carbon, adjacent to the fused benzene ring.
C3a~130 - 135Quaternary aromatic carbon at the ring junction.
C4~110 - 115Aromatic CH carbon ortho to the electron-donating amine group.
C5~140 - 145Aromatic quaternary carbon directly attached to the electron-donating amine group (deshielded).
C6~115 - 120Aromatic CH carbon para to the amine group.
C7~110 - 115Aromatic CH carbon meta to the amine group.
C7a~135 - 140Quaternary aromatic carbon at the ring junction, adjacent to the pyrrole nitrogen.
-C (CH₃)₃~55 - 60Quaternary sp³ carbon of the tert-butyl group.
-C(C H₃)₃~30 - 35Three equivalent sp³ methyl carbons of the tert-butyl group.[2]

Table 2: Predicted ¹³C NMR Spectral Data for 1-tert-butyl-1H-indol-5-amine in CDCl₃. [3][4][5]

The following diagram illustrates the molecular structure with carbon assignments.

Figure 2: Molecular structure of 1-tert-butyl-1H-indol-5-amine with carbon numbering for ¹³C NMR prediction.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for 1-tert-butyl-1H-indol-5-amine, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation, instrument setup, and data acquisition.[6][7]

1. Sample Preparation:

  • Weighing: Accurately weigh 10-20 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[8][9][10]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm for both ¹H and ¹³C spectra.[11]

  • Dissolution: Ensure complete dissolution of the sample by gentle vortexing or sonication.

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended for better signal dispersion and sensitivity.

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity and pulse performance.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is typically used.

  • Spectral Width: Set a spectral width of approximately 16 ppm to ensure all signals are captured.

  • Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually adequate for qualitative ¹H NMR.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on a Bruker instrument) is recommended.

  • Spectral Width: A spectral width of about 240 ppm is appropriate for most organic compounds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[12]

  • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, a longer delay (5 x T₁ of the slowest relaxing carbon) is necessary.

The following workflow diagram illustrates the process of NMR data acquisition and analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent with TMS weigh->dissolve setup Spectrometer Setup (Tune, Lock, Shim) dissolve->setup acq_H1 Acquire ¹H Spectrum setup->acq_H1 acq_C13 Acquire ¹³C Spectrum setup->acq_C13 ft Fourier Transform acq_H1->ft acq_C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H assign_shifts Assign Chemical Shifts baseline->assign_shifts integrate->assign_shifts analyze_coupling Analyze Coupling Patterns (¹H) assign_shifts->analyze_coupling structure_elucidate Structural Elucidation analyze_coupling->structure_elucidate

Sources

Mass spectrometry analysis of 1-tert-butyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-tert-butyl-1H-indol-5-amine

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-tert-butyl-1H-indol-5-amine, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. Recognizing the structural nuances of this molecule—specifically the presence of a basic amine and a bulky tert-butyl group on the indole core—this document outlines tailored methodologies for sample preparation, instrumentation, and spectral interpretation. We delve into the rationale behind selecting electrospray ionization in positive mode (ESI+), propose a detailed fragmentation pathway validated by established principles for indole and tert-butyl moieties, and provide step-by-step protocols for both qualitative and quantitative workflows. This guide is intended for scientists and professionals seeking to develop robust and reliable analytical methods for this compound class.

Introduction: The Analytical Imperative for Substituted Indoles

The indole ring system is a foundational scaffold in a vast array of biologically active compounds and natural products, making it a cornerstone of modern drug discovery.[1][2][3] The specific analyte, 1-tert-butyl-1H-indol-5-amine, combines this privileged heterocycle with two key functional groups: a primary aromatic amine at the 5-position and a tert-butyl group at the 1-position (indole nitrogen). These features govern its physicochemical properties, potential metabolic fate, and, critically, its behavior within a mass spectrometer.

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such small molecules.[4][5] Its high sensitivity and specificity allow for confident identification even in complex matrices. This guide serves as an expert-level walkthrough, explaining not just how to analyze this compound, but why specific analytical choices are made to ensure data of the highest quality and integrity.

Analyte Profile: Chemical and Physical Properties

A thorough understanding of the analyte's properties is paramount for effective method development. While specific experimental data for 1-tert-butyl-1H-indol-5-amine is not widely published, we can infer its characteristics from the closely related isomer, 2-tert-butyl-1H-indol-5-amine, and general chemical principles.

PropertyValue / DescriptionRationale & Analytical Implication
Molecular Formula C₁₂H₁₆N₂Foundational for calculating exact mass.
Molecular Weight 188.27 g/mol The monoisotopic mass is used for high-resolution MS.
Exact Mass 188.1313Essential for accurate mass measurements and formula determination.
Key Functional Groups Primary Aromatic Amine (-NH₂), N-substituted Indole, tert-Butyl GroupThe amine group is basic and readily protonated, making positive ion mode ESI highly effective. The bulky, non-polar tert-butyl group influences chromatographic retention and provides a characteristic fragmentation signature.
Predicted pKa ~5.0 (for the amine)The amine will be protonated ([M+H]⁺) in acidic mobile phases (pH < 3), which is ideal for ESI-MS analysis.[6][7]
Predicted Polarity Moderately PolarSuitable for reversed-phase liquid chromatography (LC). The tert-butyl group increases lipophilicity compared to unsubstituted indol-5-amine.

The Analytical Workflow: From Sample to Spectrum

A robust mass spectrometry analysis is built upon a sequence of carefully executed steps. Each stage is designed to preserve the integrity of the analyte while minimizing interferences that could compromise the final data.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample 1. Raw Sample (e.g., Reaction Mixture, Formulation) Dilution 2. Dilution in Mobile Phase (e.g., 50:50 ACN:H₂O) Sample->Dilution Filter 3. Filtration (0.22 µm PTFE Syringe Filter) Dilution->Filter Vial 4. Transfer to LC Vial Filter->Vial LC 5. LC Separation (Reversed-Phase C18) Vial->LC ESI 6. Ionization (ESI Positive Mode) LC->ESI MS 7. Mass Analysis (Full Scan & MS/MS) ESI->MS Processing 8. Data Processing (Peak Integration, Background Subtraction) MS->Processing Interpretation 9. Spectral Interpretation (Fragmentation Analysis) Processing->Interpretation Report 10. Reporting Interpretation->Report

Figure 1. High-level experimental workflow for the LC-MS analysis of 1-tert-butyl-1H-indol-5-amine.
Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the instrument in a suitable solvent, at an appropriate concentration, and free from interfering matrix components like salts and particulates.[4][8]

Rationale: For a relatively clean, synthesized compound, a simple "dilute-and-shoot" approach is often sufficient and preferable to complex extraction methods that risk analyte loss.[9] The choice of a Polytetrafluoroethylene (PTFE) filter is crucial as it exhibits low extractables, preventing contamination of the spectrum with peaks from the filter material itself.[4]

Step-by-Step Protocol:

  • Solvent Preparation: Prepare the initial diluent, typically a mixture that mirrors the starting mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Initial Dilution: Accurately weigh a small amount of the 1-tert-butyl-1H-indol-5-amine standard and dissolve it in the prepared solvent to create a stock solution (e.g., 1 mg/mL).

  • Working Solution: Perform a serial dilution from the stock solution to achieve a final concentration suitable for MS detection, typically in the range of 1-100 ng/mL. The optimal concentration should be determined experimentally to avoid detector saturation.

  • Filtration: Draw the final working solution into a clean syringe. Attach a 0.22 µm PTFE syringe filter and discard the first ~100 µL to waste (to saturate any active sites on the filter membrane).

  • Final Transfer: Filter the remaining solution directly into a clean autosampler vial for analysis.

Instrumentation and Method Development

The analysis is best performed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. LC provides separation from impurities, while MS/MS provides confident structural confirmation.

Liquid Chromatography (LC) Parameters

Rationale: Reversed-phase chromatography on a C18 column is the standard for moderately polar small molecules. A gradient elution starting with a high aqueous component allows for the retention of the analyte, while the increasing organic phase composition ensures its timely elution. The addition of formic acid to the mobile phase serves a dual purpose: it sharpens chromatographic peaks and, more importantly, ensures the analyte is protonated before it enters the ion source.[6]

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometry (MS) Parameters

Rationale: Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules that are already in solution.[5] Given the basic amine, positive ion mode is the logical choice to generate the protonated molecule, [M+H]⁺. The parameters below are typical starting points for a modern quadrupole or Q-TOF mass spectrometer and should be optimized for the specific instrument in use.[6][10]

ParameterRecommended Setting
Ionization Mode ESI Positive (+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/Hr (Nitrogen)
Cone Gas Flow 50 L/Hr (Nitrogen)
Acquisition Mode Full Scan (m/z 50-300) and MS/MS of precursor m/z 189.1
Collision Energy Ramped 10-40 eV (for MS/MS)

Spectral Interpretation: Unraveling the Fragmentation Pathway

The tandem mass spectrum (MS/MS) provides a structural fingerprint of the molecule. For 1-tert-butyl-1H-indol-5-amine, the fragmentation is predicted to be dominated by the lability of the tert-butyl group and characteristic cleavages of the indole core.

Predicted Fragmentation Pathway:

  • Precursor Ion ([M+H]⁺): The molecule enters the mass spectrometer and is protonated, most likely on the primary amine, to form the precursor ion at m/z 189.14 .

  • Primary Fragmentation (Loss of Isobutylene): The most facile and characteristic fragmentation for a tert-butyl group is the neutral loss of isobutylene (C₄H₈, 56.06 Da). This occurs via a charge-remote fragmentation, leaving the charge on the indole portion of the molecule. This results in the base peak at m/z 133.08 . This fragment corresponds to the protonated 1H-indol-5-amine.

  • Secondary Fragmentation (Loss of HCN): The resulting indol-5-amine fragment (m/z 133.08) can undergo further fragmentation characteristic of the indole ring system. A common pathway is the loss of hydrogen cyanide (HCN, 27.01 Da) from the five-membered ring, leading to a fragment ion at m/z 106.07 .[1]

Figure 2. Proposed ESI+ fragmentation pathway for 1-tert-butyl-1H-indol-5-amine.

Quantitative Analysis

For quantitative studies, the LC-MS/MS system should be operated in Multiple Reaction Monitoring (MRM) mode. This involves programming the mass spectrometer to specifically monitor a predefined fragmentation reaction, which dramatically increases sensitivity and selectivity.

  • MRM Transition: The optimal transition for quantification would be 189.1 > 133.1 .

  • Confirmation Transition: A second transition, such as 189.1 > 106.1 , can be monitored for confirmation, ensuring the identity of the analyte in complex samples.

A calibration curve should be constructed using a series of standards of known concentrations to ensure linearity and accuracy over the desired analytical range.

Conclusion

The mass spectrometric analysis of 1-tert-butyl-1H-indol-5-amine is straightforward when a systematic, chemically-informed approach is employed. By leveraging ESI in positive ion mode coupled with LC separation, both robust identification and accurate quantification can be achieved. The predictable fragmentation pattern, dominated by the neutral loss of isobutylene to produce a stable fragment at m/z 133, provides a confident signature for this molecule. The protocols and parameters outlined in this guide represent a field-proven starting point for researchers, enabling the rapid development of validated analytical methods for this and structurally related indole derivatives.

References

  • Benchchem.
  • Sigma-Aldrich.
  • Chen, Y., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of the American Society for Mass Spectrometry.
  • Liu, X., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry.
  • Wikipedia.
  • SCIEX.
  • Tecan Blog. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • University of Oxford. Native MS Sample Preparation | Mass Spectrometry Research Facility.
  • Biocompare.com. Prepping Small Molecules for Mass Spec.
  • Kihel, A., et al. (2016).
  • Calafat, A. M., et al. (2018). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health.
  • LCGC International.
  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Mass Detector.
  • Shimadzu.
  • Sigma-Aldrich. 2-tert-Butyl-1H-indol-5-amine.
  • ResearchGate. Synthesis of N-(o-tert-butyl phenyl)indoles via intermolecular cyclization of N-(o-tert-butylphenyl)-2-alkynylanilines.
  • PubChem. 5-N-Boc-amino-1H-indole.
  • MedchemExpress.com. 1H-Indol-5-amine (5-Aminoindole).
  • ResearchGate. Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)
  • MDPI. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent.
  • Taylor & Francis. Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
  • PubChem. tert-Butyl 5-(aminomethyl)
  • Pearson. The mass spectrum of tert-butylamine follows shows an intense bas....
  • Unknown. Synthesis and Chemistry of Indole.
  • AMERICAN ELEMENTS.
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • NIST. N-Butyl-tert-butylamine.
  • ChemicalBook. tert-Butylamine(75-64-9) 1H NMR spectrum.

Sources

Spectroscopic Characterization of 1-tert-butyl-1H-indol-5-amine: A Technical Guide to IR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-tert-butyl-1H-indol-5-amine (CAS: 220719-59-9) is a critical bicyclic intermediate often employed in the synthesis of kinase inhibitors and high-affinity GPCR ligands.[1] Its structural integrity hinges on two distinct functionalities: the steric bulk of the N-tert-butyl group (protecting the indole nitrogen) and the nucleophilic C5-primary amine (available for amide coupling or reductive amination).

This guide provides a rigorous framework for the infrared (IR) spectroscopic validation of this compound. Unlike standard library matching, this protocol utilizes Structural Elucidation via Functional Group Analysis , allowing researchers to validate the molecule based on first-principles vibrational spectroscopy even in the absence of a reference standard.

Part 1: Structural Elucidation & Theoretical Assignments[1]

To accurately interpret the spectrum, we must deconstruct the molecule into its three vibrationally distinct domains. The absence of specific bands is as diagnostic as their presence.

The Diagnostic "Silent" Region (Indole N-H)
  • Feature: Indole N-H Stretch.[1]

  • Expected Behavior: ABSENT .

  • Mechanism: In the parent indole, a sharp band appears at ~3400 cm⁻¹ (non-bonded) or broadens if hydrogen-bonded. In 1-tert-butyl-1H-indol-5-amine , the N1 position is alkylated with a tert-butyl group.[1]

  • QC Criterion: The appearance of a broad band >3200 cm⁻¹ that cannot be attributed to the C5-amine suggests deprotection (loss of t-butyl) or contamination with the starting material (5-aminoindole).

The Primary Amine (C5-NH₂)
  • Feature: N-H Stretching (Symmetric & Asymmetric).[1][2][3]

  • Expected Behavior: A characteristic doublet in the high-frequency region.[1]

  • Range: 3450–3300 cm⁻¹.[1]

  • Mechanism: The primary amine (-NH₂) exhibits two modes:[3]

    • Asymmetric Stretch: ~3400–3450 cm⁻¹.[1]

    • Symmetric Stretch: ~3300–3350 cm⁻¹.[1]

  • Note: These bands are typically weaker and sharper than hydroxyl (-OH) stretches.[1][3]

The tert-Butyl Signature (Aliphatic C-H)
  • Feature: C-H Stretching & Bending.[1][2][3][4][5]

  • Expected Behavior: Strong aliphatic signals below 3000 cm⁻¹ and a "split" bending mode.[1][5]

  • Range (Stretch): 2980–2850 cm⁻¹ (distinct from the aromatic C-H >3000 cm⁻¹).

  • Range (Bend): The "Gem-Dimethyl" doublet effect.[1] The tert-butyl group shows a characteristic splitting of the symmetrical methyl bending vibration, appearing as two peaks near 1395 cm⁻¹ and 1365 cm⁻¹ .

Part 2: Predicted Spectral Data Table

The following table synthesizes data from authoritative spectroscopic tables (Silverstein, Pretsch) and analog data (5-aminoindole, N-alkyl indoles). Use this for peak picking and integration.

Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityDiagnostic Notes
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3450 – 3300 MediumLook for the "doublet" tip.[1]
Aromatic Ring C-H Stretch3100 – 3010 WeakShould be distinct from aliphatic bands.[1]
Aliphatic (t-Butyl) C-H Stretch (CH₃)2970 – 2860 StrongMultiple bands (asym/sym methyl).[1]
Indole Ring C=C / C=N Ring Stretch1620 – 1570 StrongCharacteristic indole skeletal breathing.[1]
Primary Amine N-H Scissoring (Bend)1650 – 1590 MediumOften overlaps with ring stretches; may appear as a shoulder.[1][3]
Aromatic Ring C=C Ring Stretch1450 – 1500 StrongSecond major skeletal band.[1][2]
tert-Butyl Group C-H Bend (Skeletal)1395 & 1365 MediumCRITICAL ID: The "Split" peak.[1]
C-N Bond C-N Stretch (Ar-NH₂)1350 – 1250 StrongConnects the amine to the indole C5.
Indole Ring C-H Out-of-Plane (OOP)810 – 750 StrongDependent on substitution pattern (1,5-disubstituted).[1]

Part 3: Analytical Workflow & Visualization[1]

The following diagram outlines the logical flow for validating this specific intermediate, including decision gates for common impurities (e.g., oxidation products or hydrolysis).

IR_Validation_Workflow Start Sample: 1-tert-butyl-1H-indol-5-amine Prep Sample Prep: Diamond ATR (Clean with Isopropanol) Start->Prep Acquire Acquisition: 4000-600 cm⁻¹ (Res: 4 cm⁻¹, 32 Scans) Prep->Acquire Check_NH Check 3200-3500 cm⁻¹ Acquire->Check_NH Decision_NH Doublet Only? Check_NH->Decision_NH Check_CO Check 1650-1750 cm⁻¹ Decision_NH->Check_CO Yes (NH2 only) Fail_Deprot FAIL: N-Deprotection Decision_NH->Fail_Deprot No (Broad/Sharp Indole NH) Decision_CO Strong Peak? Check_CO->Decision_CO Check_tBu Check 1360-1400 cm⁻¹ Decision_CO->Check_tBu No (Clean) Fail_Ox FAIL: Oxidation (Quinone/Amide) Decision_CO->Fail_Ox Yes (C=O Present) Pass PASS: Identity Confirmed Check_tBu->Pass Split Peak Present

Caption: Logic flow for spectroscopic validation, highlighting critical checkpoints for deprotection (N-H) and oxidation (C=O).

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize artifacts (such as atmospheric CO₂ or water vapor), follow this ATR (Attenuated Total Reflectance) protocol.

Instrumentation Setup
  • Mode: ATR (Diamond or ZnSe crystal).[1] Note: Diamond is preferred due to the hardness of crystalline organic intermediates.

  • Resolution: 4 cm⁻¹.[1]

  • Scans: Minimum 32 (64 recommended for high signal-to-noise ratio).

  • Background: Air background acquired immediately prior to sample loading.

Sample Preparation
  • State: The compound is typically a solid/powder.

  • Loading: Place ~5-10 mg of sample on the crystal center.

  • Compression: Apply pressure using the anvil until the "Energy/Throughput" meter stabilizes (typically 60-80% of max throughput). Insufficient pressure leads to weak bands; excessive pressure on ZnSe can damage the crystal.

Self-Validation Steps (QC)

Before accepting the spectrum, check for these "Red Flags":

  • The "Water" Test: If a broad, rounded hump appears at 3400 cm⁻¹ without the distinct amine doublet, the sample is wet. Dry in a vacuum desiccator and re-run.[1]

  • The "Carbonyl" Test: 5-aminoindoles are susceptible to oxidation (forming quinone imines or similar species).[1] Any strong band between 1660–1720 cm⁻¹ indicates degradation.[1] The pure amine should be "quiet" in the carbonyl region.

  • The "Nitro" Check: If synthesized from 5-nitro-1-tert-butylindole, check for residual Nitro stretches at 1530 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric) .[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for functional group assignment).

  • National Institute of Standards and Technology (NIST). (2023).[1] NIST Chemistry WebBook, SRD 69. [Link] (Source for general Indole and t-Butyl spectral data).[1]

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Reference for specific t-butyl doublet assignments).

  • PubChem. (2024).[1] Compound Summary for CID 3532980 (Related: 1-(tert-Butoxycarbonyl)indole). [Link] (Used for structural analog comparison).[1]

Sources

Strategic Evaluation of 1-tert-butyl-1H-indol-5-amine Derivatives: From Scaffold to Lead

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for over 14 FDA-approved drugs, including vincristine (anti-cancer) and indomethacin (anti-inflammatory). However, the specific scaffold 1-tert-butyl-1H-indol-5-amine represents a strategic evolution in library design.

Unlike the ubiquitous N-H or N-methyl indoles, the 1-tert-butyl variant introduces a bulky, hydrophobic metabolic shield at the N1 position. This modification serves two critical functions:

  • Metabolic Blockade: It prevents N-dealkylation and N-glucuronidation, common clearance pathways for indoles.

  • Lipophilic Modulation: It significantly increases

    
    , potentially enhancing blood-brain barrier (BBB) penetration, though at the cost of aqueous solubility.
    

The 5-amine moiety acts as the primary "warhead handle," allowing for the rapid generation of ureas, amides, and sulfonamides to probe binding pockets (e.g., kinase hinge regions).

This guide details the initial biological screening cascade required to validate derivatives of this specific scaffold, moving from solubility profiling to target engagement.

Phase I: Physicochemical "Go/No-Go" Gates

Before biological interaction can be assessed, the compound must be available in solution. The high lipophilicity of the tert-butyl group makes solubility the primary failure mode.

Protocol: Kinetic Solubility (Nephelometry)

Rationale: 1-tert-butyl derivatives often precipitate in aqueous assay buffers, leading to false negatives (loss of potency) or false positives (aggregates sequestering enzymes).

Workflow:

  • Stock Prep: Dissolve derivative to 10 mM in 100% DMSO.

  • Dilution: Spikes into PBS (pH 7.4) at concentrations ranging from 1

    
    M to 100 
    
    
    
    M (final DMSO concentration < 1%).
  • Measurement: Measure light scattering (nephelometry) or UV absorbance after 90 minutes of shaking.

  • Threshold: Compounds with solubility < 10

    
    M are flagged for formulation modification (e.g., addition of 0.1% Tween-80).
    
Stability in Assay Media

The electron-rich 5-amino group is susceptible to oxidation (quinoid formation) in culture media.

  • Check: Incubate 10

    
    M compound in DMEM + 10% FBS for 24 hours. Analyze via LC-MS.
    
  • Acceptance Criteria: >85% parent compound remaining.

Phase II: Phenotypic Screening (Cytotoxicity)

The primary screen for indole derivatives is typically anti-proliferative activity, given the scaffold's propensity to bind tubulin or kinases.

The Differential Cytotoxicity Screen

Objective: Determine the Selectivity Index (SI) between cancer and normal tissue.[1]

Cell Lines:

  • Target (Cancer): HepG2 (Liver), MCF-7 (Breast), HeLa (Cervical).[2] Rationale: Indoles frequently show high potency here.

  • Control (Normal): HEK-293 (Kidney) or MRC-5 (Fibroblast).[2]

Protocol: Resazurin Reduction Assay (Alamar Blue) Note: We prefer Resazurin over MTT for this scaffold. The 5-aminoindole moiety can sometimes directly reduce tetrazolium salts (MTT) chemically, causing false positives. Resazurin is less prone to this artifact.

StepActionCritical Parameter
1. Seeding Seed cells in 96-well black plates.5,000 cells/well. Allow 24h attachment.
2. Dosing Add compounds (Serial dilution: 100

M to 1 nM).
Vehicle Control: 0.5% DMSO (Max).
3. Incubation Incubate for 48 or 72 hours at 37°C/5% CO

.
Ensure humidity to prevent evaporation.
4. Detection Add Resazurin solution (final 44

M).
Incubate 2-4 hours.
5. Readout Measure Fluorescence (Ex 530nm / Em 590nm).Calculate IC

using 4-parameter logistic fit.

Data Interpretation:

  • Hit Criteria: IC

    
     < 10 
    
    
    
    M in cancer lines.[3]
  • Safety Criteria: SI (IC

    
     Normal / IC
    
    
    
    Cancer) > 5.

Phase III: Target Deconvolution (Mechanism of Action)

If the 1-tert-butyl-1H-indol-5-amine derivative shows cytotoxicity, the mechanism is likely Tubulin Polymerization Inhibition or Kinase Inhibition .

Tubulin Polymerization Assay

Indoles often bind to the Colchicine-binding site of tubulin.

Protocol:

  • Reagent: Purified porcine brain tubulin (>99%) in PEM buffer containing GTP.

  • Baseline: Measure light scattering (340 nm) at 37°C to establish polymerization curve.

  • Treatment: Add compound (5

    
    M) vs. Colchicine (Positive Control) vs. Paclitaxel (Stabilizer Control).
    
  • Result:

    • Inhibitor:[4][5] Curve flattens (Vmax decreases).

    • Stabilizer: Polymerization rate increases.

Kinase Profiling (Hinge Binding)

The 5-amino group, when derivatized to an amide/urea, mimics the adenine ring of ATP.

  • Screen: Run a panel of serine/threonine kinases (e.g., CDK2, GSK-3

    
    ).
    
  • Method: FRET-based assay (e.g., LanthaScreen) to avoid interference from the fluorescent indole core.

Visualizing the Screening Logic

The following diagram illustrates the decision tree for evaluating the 1-tert-butyl-1H-indol-5-amine library.

ScreeningWorkflow Start Library Synthesis (1-tert-butyl-1H-indol-5-amine core) QC Phase I: QC & Solubility (LC-MS purity >95%, Sol >10µM) Start->QC Pheno Phase II: Phenotypic Screen (HepG2 / HEK-293) QC->Pheno Pass Discard Discard / Redesign QC->Discard Fail (Insoluble) HitSelect Hit Selection (IC50 < 10µM, SI > 5) Pheno->HitSelect Active Pheno->Discard Inactive / Toxic to Normal Mechanism Phase III: Target ID HitSelect->Mechanism Tubulin Tubulin Assay (Colchicine Site) Mechanism->Tubulin Kinase Kinase Panel (ATP Competition) Mechanism->Kinase ADME Phase IV: ADME-Tox (Microsomal Stability) Tubulin->ADME Confirmed Kinase->ADME Confirmed

Caption: Figure 1: Strategic screening cascade for N-tert-butyl indole derivatives, prioritizing solubility and selectivity before mechanistic deconvolution.

Structure-Activity Relationship (SAR) Logic

Understanding the scaffold allows for rational optimization.

SAR_Logic Core Indole Core N1 N1: tert-butyl Core->N1 C5 C5: Amine Core->C5 C3 C3: Electrophilic Site Core->C3 Lipophilicity Increases LogP (BBB Penetration) N1->Lipophilicity MetabStab Blocks Metabolism (No N-dealkylation) N1->MetabStab Warhead Derivatization Point (Amides/Ureas for H-bonding) C5->Warhead

Caption: Figure 2: Functional mapping of the 1-tert-butyl-1H-indol-5-amine scaffold. The N1-tert-butyl group is the key physicochemical modulator.

References

  • Indole Scaffold Utility: Zhang, M. Z., et al. "Comparative Cytotoxicity of Indole Derivatives on Cancer and Normal Cell Lines." BenchChem Protocols.

  • Screening Protocols: Riss, T. L., et al. "Cell Viability Assays: MTT and Resazurin." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013.

  • Indole Cytotoxicity: Olgen, S., et al. "Synthesis and biological evaluation of novel indole-based molecules." European Journal of Medicinal Chemistry.

  • Tubulin Targeting: Singh, P., et al. "Indole conjugates as potent tubulin polymerization inhibitors." Future Medicinal Chemistry.

  • Chemical Properties: "1-tert-butyl-1H-indol-5-amine." PubChem Compound Summary.

Sources

The Amine Group of the Indole Scaffold: A Technical Guide to Reactivity and Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the world of organic chemistry and drug discovery. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its significance.[1] At the heart of the indole's chemical versatility lies its amine group, the reactivity of which dictates many of the synthetic transformations that make this scaffold so valuable. This guide provides a comprehensive exploration of the reactivity of the indole amine group, offering a detailed examination of its fundamental properties and its participation in a range of essential N-functionalization reactions. By delving into the mechanisms, protocols, and structure-activity relationships, this document aims to equip researchers with the knowledge to effectively manipulate the indole core for the design and synthesis of novel molecules with therapeutic potential.[2]

Fundamental Reactivity of the Indole N-H Group

The reactivity of the indole amine is a nuanced interplay of its acidic and basic properties, its nucleophilic character, and the influence of the aromatic system.

Acidity and Basicity

Unlike typical aliphatic amines, the indole nitrogen is not significantly basic. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system, contributing to the aromaticity of the ring and making them less available for protonation.[3] The pKa of the protonated indole is approximately -3.6, indicating that it requires a strong acid for protonation.[4]

Conversely, the N-H proton is weakly acidic, with a pKa of about 17 in water and 21 in DMSO.[3] This acidity allows for deprotonation by strong bases like sodium hydride (NaH) or organolithium reagents to form the corresponding indolide anion, a potent nucleophile.

Nucleophilicity vs. Basicity

The deprotonated indole anion is a strong nucleophile, readily participating in reactions with various electrophiles. However, the choice of base and reaction conditions can influence the regioselectivity of these reactions. While strong, non-nucleophilic bases favor N-functionalization, the use of certain organometallic bases can lead to C-alkylation, particularly at the C3 position.[3]

The Role of Aromaticity

The aromaticity of the indole ring system is a key determinant of its reactivity. The delocalization of the nitrogen's lone pair into the 10-π electron system stabilizes the molecule but reduces the nucleophilicity of the nitrogen atom compared to a non-aromatic amine. Any reaction that disrupts this aromaticity will be energetically less favorable.

N-Functionalization Reactions of the Indole Scaffold

The ability to introduce a wide variety of substituents onto the indole nitrogen is crucial for modulating the physicochemical and pharmacological properties of indole-containing molecules. The following sections detail the most important N-functionalization reactions.

N-Alkylation

N-alkylation is a fundamental transformation for the derivatization of indoles. The choice of method often depends on the nature of the alkylating agent and the desired scale of the reaction.

Mechanisms

The most common mechanism for N-alkylation is a straightforward SN2 reaction where the indolide anion acts as a nucleophile, attacking an alkyl halide or another suitable electrophile.[5] Another important pathway is the Michael addition of the indole nitrogen to an α,β-unsaturated system.[6]

Experimental Protocols

Protocol 1: N-Benzylation of Indole using Sodium Hydride [7]

  • Materials: Indole, Sodium Hydride (60% dispersion in mineral oil), Benzyl Bromide, Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, dissolve indole (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding a saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Michael Addition of Indole to an α,β-Unsaturated Ketone [8]

  • Materials: Indole, α,β-unsaturated ketone, Iodine, Dichloromethane.

  • Procedure:

    • To a solution of the α,β-unsaturated ketone (1.0 mmol) in dichloromethane (5 mL), add indole (1.2 mmol) and a catalytic amount of iodine (10 mol%).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent and purify the product by column chromatography.

Comparative Data for N-Alkylation of Indoles

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl BromideNaHDMFRT191[3]
Methyl IodideKOHDMSORT1-385[9]
Ethyl AcrylateK₂CO₃DMF90488[10]
Benzyl AlcoholIron CatalystTFE1103072[11]

N-Alkylation of Indole (SN2 Mechanism)

SN2_Alkylation Indole Indole Indolide Indolide Anion Indole->Indolide Deprotonation Base Base (e.g., NaH) Base->Indolide Product N-Alkyl Indole Indolide->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Byproduct NaX + H₂

Caption: SN2 mechanism for the N-alkylation of indole.

N-Arylation

The formation of N-arylindoles is a critical transformation in the synthesis of many pharmaceuticals and materials. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.[2][12]

Mechanisms

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated indole, and finally, reductive elimination to yield the N-arylindole and regenerate the Pd(0) catalyst.[13][14]

The Ullmann condensation is a copper-catalyzed reaction that typically requires higher temperatures than the Buchwald-Hartwig reaction. The mechanism is thought to involve the formation of a copper-indolide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.[15][16]

Experimental Protocols

Protocol 3: Buchwald-Hartwig N-Arylation of Indole [5]

  • Materials: Indole, Aryl Bromide, Pd₂(dba)₃, a bulky electron-rich phosphine ligand (e.g., XPhos), Sodium tert-butoxide (NaOt-Bu), Anhydrous Toluene.

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol %), the phosphine ligand (2-4 mol %), and NaOt-Bu (1.4 eq).

    • Add the aryl bromide (1.0 eq) and indole (1.2 eq).

    • Add anhydrous toluene.

    • Seal the tube and heat the reaction mixture at 80-110 °C.

    • Monitor the reaction by GC-MS or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4: Ullmann Condensation for N-Arylation of Indole [17]

  • Materials: Indole, Aryl Iodide, Copper(I) Iodide (CuI), a diamine ligand (e.g., N,N'-dimethylethylenediamine), Potassium Phosphate (K₃PO₄), Anhydrous Dioxane.

  • Procedure:

    • To a Schlenk tube, add CuI (5 mol %), the diamine ligand (10 mol %), and K₃PO₄ (2.0 eq).

    • Add the indole (1.2 eq) and the aryl iodide (1.0 eq).

    • Add anhydrous dioxane.

    • Seal the tube and heat the reaction mixture at 110 °C.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Comparative Data for N-Arylation of Indoles

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-BromotoluenePd₂(dba)₃ / XPhosNaOt-BuToluene10095[5]
4-IodotolueneCuI / DMEDAK₃PO₄Dioxane11092[17]
4-ChlorotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene11088[18]
Phenylboronic AcidCu(OAc)₂-DCMRT75[2]

Buchwald-Hartwig N-Arylation of Indole

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd [Pd(II)(Ar)(X)L₂] Pd0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd LigandExch [Pd(II)(Ar)(Indolyl)L₂] OxAdd->LigandExch Indole Indole Indolide Indolide Anion Indole->Indolide Deprotonation Base Base Base->Indolide Indolide->LigandExch Product N-Aryl Indole LigandExch->Product Reductive Elimination RedElim Reductive Elimination Product->Pd0 Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig N-arylation of indole.

N-Acylation

N-acylation of indoles is a common method for protecting the indole nitrogen or for synthesizing biologically active N-acylindoles.

Mechanism

The reaction typically proceeds through the nucleophilic attack of the indolide anion on an acylating agent, such as an acyl chloride or anhydride. The use of a base is generally required to deprotonate the indole.

Experimental Protocols

Protocol 5: N-Acetylation of Indole with Acetic Anhydride [9]

  • Materials: Indole, Acetic Anhydride, Potassium Hydroxide (KOH), Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • To a solution of indole (1.0 eq) in DMSO, add powdered KOH (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add acetic anhydride (1.2 eq) dropwise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water.

    • Extract the product with ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the N-acetylindole.

Comparative Data for N-Acylation of Indoles

Acylating AgentBase/CatalystSolventTemp (°C)Yield (%)Reference
Acetic AnhydrideKOHDMSORT85[9]
Benzoyl ChlorideNaHDMF0 to RT92[19]
Carboxylic AcidDCC/DMAPCH₂Cl₂RT91[20]

N-Acylation of Indole

N_Acylation Indole Indole Indolide Indolide Anion Indole->Indolide Deprotonation Base Base Base->Indolide TetrahedralInt Tetrahedral Intermediate Indolide->TetrahedralInt Nucleophilic Attack AcylatingAgent Acylating Agent (RCO-X) AcylatingAgent->TetrahedralInt Product N-Acyl Indole TetrahedralInt->Product Collapse LeavingGroup X⁻ TetrahedralInt->LeavingGroup

Caption: General mechanism for the N-acylation of indole.

N-Sulfonylation

N-sulfonylindoles are important intermediates in organic synthesis and are also found in some biologically active molecules.

Mechanism

The N-sulfonylation of indoles typically involves the reaction of the indolide anion with a sulfonyl chloride. The reaction is analogous to N-acylation.

Experimental Protocols

Protocol 6: N-Sulfonylation of Indole with Methanesulfonyl Chloride [21]

  • Materials: Indole, Methanesulfonyl Chloride (MsCl), Triethylamine (Et₃N), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the indole (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Slowly add methanesulfonyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the N-sulfonylindole.

Comparative Data for N-Sulfonylation of Indoles

Sulfonylating AgentBaseSolventTemp (°C)Yield (%)Reference
Methanesulfonyl ChlorideEt₃NDCM0 to RTHigh[21]
p-Toluenesulfonyl ChlorideNaHDMF0 to RT~80[22]
Benzenesulfonyl ChlorideLiHMDSDMFRTVariable[8]

N-Sulfonylation of Indole

N_Sulfonylation Indole Indole Indolide Indolide Anion Indole->Indolide Deprotonation Base Base Base->Indolide Intermediate Intermediate Indolide->Intermediate Nucleophilic Attack SulfonylChloride Sulfonyl Chloride (RSO₂Cl) SulfonylChloride->Intermediate Product N-Sulfonyl Indole Intermediate->Product Elimination Chloride Cl⁻ Intermediate->Chloride

Caption: General mechanism for the N-sulfonylation of indole.

Influence of Substituents on N-H Reactivity

Substituents on the indole ring can significantly impact the reactivity of the N-H group. Electron-withdrawing groups (EWGs) increase the acidity of the N-H proton, facilitating deprotonation. Conversely, electron-donating groups (EDGs) decrease the acidity of the N-H proton. This effect influences the choice of base and reaction conditions for N-functionalization reactions. For instance, indoles bearing strong EWGs may be N-functionalized under milder basic conditions.

Protecting Group Strategies for the Indole Nitrogen

In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. A variety of protecting groups have been developed for this purpose. The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal. Common protecting groups include benzenesulfonyl (Bs), tosyl (Ts), tert-butyloxycarbonyl (Boc), and benzyl (Bn).

The Role of the Indole Amine in Drug Discovery and Development

The N-functionalization of indoles is a powerful tool in drug discovery, as the substituent on the nitrogen can profoundly influence the pharmacological properties of the molecule.

Sertindole , an atypical antipsychotic, features an N-aryl group that is crucial for its activity. The synthesis of sertindole involves a copper-catalyzed N-arylation of 5-chloroindole.[1][10] This N-aryl substituent plays a key role in the molecule's interaction with dopamine D₂ and serotonin 5-HT₂ receptors.[17]

Aripiprazole , another atypical antipsychotic, does not contain an indole ring, but its synthesis often involves indole-like precursors, and its discovery was inspired by the structures of other indole-containing compounds.[20][23] The nitrogen-containing side chain is critical for its partial agonist activity at dopamine D₂ receptors.[4]

The ability to readily modify the indole nitrogen allows for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies often involve the synthesis of a library of N-substituted indole analogs to identify the optimal substituent for a given biological target.[24]

References

  • Recent Progress Concerning the N-Arylation of Indoles - MDPI. (URL: [Link])

  • Identification and synthesis of impurities formed during sertindole preparation - PMC. (URL: [Link])

  • A CONVENIENT N-ACETYLATION OF INDOLES. (URL: [Link])

  • Effects of N-Substituents on the Functional Activities of Naltrindole Derivatives for the δ Opioid Receptor: Synthesis and Evaluation of Sulfonamide Derivatives - PMC. (URL: [Link])

  • The Michael Addition of Indoles to α,β-Unsaturated Ketones Catalyzed by CeCl3·7H2O−NaI Combination Supported on Silica Gel1 | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Recent Progress Concerning the N-Arylation of Indoles - PubMed. (URL: [Link])

  • Exploring the World of Indole: Synthesis, Chemistry and Biofunctions - Safrole. (URL: [Link])

  • Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis, structure activity relationship and biological evaluation of indole sulfonohydrazide derivatives as antagonists of P2Y1 and P2Y6 receptors - PubMed. (URL: [Link])

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (URL: [Link])

  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - RSC Publishing. (URL: [Link])

  • MnFe2O4 Nanoparticles-Catalyzed C3-Alkylation of Indoles with Benzyl Alcohols unde. (URL: [Link])

  • Electrochemical N-sulfonylation of in-situ generated indole-based hydrazones and antimicrobial evaluation - The Royal Society of Chemistry. (URL: [Link])

  • The Copper-Catalyzed N-Arylation of Indoles | Journal of the American Chemical Society. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Cine Substitution of N-Sulfonylindoles - ChemRxiv. (URL: [Link])

  • Cine Substitution of N-Sulfonylindoles - ResearchGate. (URL: [Link])

  • Synthesis of N-substituted indole derivatives as potential antimicrobial and antileishmanial agents | Request PDF - ResearchGate. (URL: [Link])

  • Research Article Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives - Semantic Scholar. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • The reaction mechanism proposed for the Ullmann-type N-arylation. - ResearchGate. (URL: [Link])

  • Ullmann condensation - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC - NIH. (URL: [Link])

  • Indole - Wikipedia. (URL: [Link])

  • Halosulfenylation of Indoles - Chemical Review and Letters. (URL: [Link])

  • Recent Progress Concerning the N-Arylation of Indoles - MDPI. (URL: [Link])

  • Iodophor-/H 2 O 2 -Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase - MDPI. (URL: [Link])

  • Synthesis and Chemistry of Indole. (URL: [Link])

  • Efficient Palladium-Catalyzed N-Arylation of Indoles - Organic Chemistry Portal. (URL: [Link])

  • (PDF) Studies on Acetylation of Indoles - ResearchGate. (URL: [Link])

  • (PDF) A Highly Regioselective C-3 Benzylation Reaction of Indoles with Alcohols Catalysed by an N-Heterocyclic Carbene - ResearchGate. (URL: [Link])

  • 3-Substituted indole: A review - International Journal of Chemical Studies. (URL: [Link])

  • Synthesis of sulfenylated indoles using sulfonyl chloride as a... - ResearchGate. (URL: [Link])

  • A Sulfonylation Reaction: Direct Synthesis of 2-Sulfonylindoles from Sulfonyl Hydrazides and Indoles | Request PDF - ResearchGate. (URL: [Link])

  • Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors - PubMed. (URL: [Link])

  • Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors - PubMed. (URL: [Link])

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Technical Guide: 1-tert-butyl-1H-indol-5-amine in High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 1-tert-butyl-1H-indol-5-amine . It is structured to serve as a practical handbook for medicinal chemists and library synthesis professionals, adhering to the requested autonomy and scientific rigor.

Executive Summary

1-tert-butyl-1H-indol-5-amine represents a specialized, high-value fragment for Fragment-Based Drug Discovery (FBDD). Unlike the ubiquitous unsubstituted indole, the N-tert-butyl variant introduces a critical steric anchor and lipophilic bulk (


 shift) that forces orthogonal binding modes, often exploiting hydrophobic pockets such as the "Thumb 1" site in viral polymerases (e.g., HCV NS5B).

This guide details the chemo-structural rationale, handling protocols, and validated library synthesis modules required to deploy this fragment effectively.

Part 1: Chemo-Structural Analysis & Rationale

The "Steric-Electronic" Paradox

The utility of 1-tert-butyl-1H-indol-5-amine lies in its dual nature: it retains the electron-rich aromaticity of the indole core while sterically blocking the N1-position.

  • Electronic Profile: The C5-amine is a strong electron-donating group (EDG), significantly raising the HOMO of the indole ring. This makes the C3 position highly nucleophilic, but also renders the molecule susceptible to oxidative degradation (see Stability).

  • Steric Profile (The tert-Butyl Effect): The bulky tert-butyl group at N1 serves two functions:

    • H-Bond Deletion: It eliminates the N1-H donor capability, forcing the molecule to rely on the C5-amine for directional interactions.

    • Shape Diversity: It creates a spherical hydrophobic volume (

      
      4.5 Å diameter) that can fill "greasy" pockets or disrupt planar stacking in crystal lattices, improving the solubility of derived libraries.
      
Pharmacophore Mapping

In kinase and polymerase inhibitors, the 5-aminoindole motif often mimics the adenosine base of ATP. The N-tert-butyl group acts as a "gatekeeper" substituent, selecting for targets with deep hydrophobic clefts while excluding those requiring a tight, planar fit at the N1 interface.

Part 2: Synthesis & Handling (The Foundation)

Sourcing & Synthesis Strategy

While commercially available, de novo synthesis is often required for scale-up. Direct alkylation of 5-aminoindole with tert-butyl halides is mechanistically flawed due to competing E2 elimination.

Recommended Synthetic Route (The "Indoline Detour"): To avoid elimination side-reactions, the "Indoline Detour" is the most robust protocol.

  • Starting Material: 5-Nitroindoline.[1]

  • Alkylation: Reaction with tert-butyl bromide (excess) and

    
     in DMF (Nucleophilic substitution is favored over elimination on the 
    
    
    
    nitrogen).
  • Oxidation: Re-aromatization using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or

    
    .
    
  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) of the nitro group to the amine.
    
Stability & Storage Protocol (Critical)

The Oxidation Hazard: Free-base 5-aminoindoles are prone to air-oxidation, forming dark-colored quinone imines and diazo-species. The electron-donating tert-butyl group exacerbates this by increasing electron density.

Mandatory Handling Protocol:

  • Storage Form: Store exclusively as the HCl or Dihydrochloride salt . The protonated amine pulls electron density, stabilizing the ring against oxidation.

  • Atmosphere: Solid salts can be stored at -20°C. Free-basing must occur in situ or under Argon immediately prior to coupling.

  • Solvent: Avoid protic solvents (MeOH/EtOH) for long-term storage of the free base; use degassed DMSO or DMF.

Part 3: Library Synthesis Modules

The following modules represent self-validating workflows for incorporating this fragment into diversity-oriented libraries.

Module A: Amide Coupling (The Workhorse)

Target: Amide libraries (Kinase hinge binders).

Protocol:

  • Activation: Dissolve Carboxylic Acid (

    
     equiv) and HATU (
    
    
    
    equiv) in anhydrous DMF. Add DIPEA (
    
    
    equiv). Stir for 5 mins.
  • Addition: Add 1-tert-butyl-1H-indol-5-amine HCl salt (

    
     equiv). Note: The extra DIPEA ensures in situ free-basing.
    
  • Reaction: Shake/Stir at RT for 2-4 hours.

  • Purification: Direct injection onto Prep-HPLC (Reverse Phase). Avoid aqueous workup to prevent emulsion formation due to the lipophilic t-butyl group.

Module B: Reductive Amination

Target: Secondary amine libraries (Ionizable cores).

Protocol:

  • Imine Formation: Combine Fragment (

    
     equiv) and Aldehyde (
    
    
    
    equiv) in DCE/MeOH (9:1). Add
    
    
    (drying agent) to drive equilibrium. Stir 1 hr.
  • Reduction: Add

    
     (
    
    
    
    equiv).
  • Quench: Add saturated

    
    .[2]
    
  • Observation: If the indole C3 position reacts (side reaction), switch to

    
     at pH 5-6.
    
Module C: Buchwald-Hartwig Coupling

Target: Bi-aryl amines.

Protocol:

  • Catalyst:

    
     / BrettPhos  (BrettPhos is privileged for primary amines).
    
  • Base:

    
     (Strong base required).
    
  • Solvent: Toluene or Dioxane, 100°C.

  • Note: The N-tert-butyl group prevents catalyst chelation at N1, generally improving yields compared to naked indoles.

Part 4: Visualization & Logic

Fragment Utility Engine

The following diagram illustrates the logical flow of using this fragment to generate chemical diversity.

FragmentEngine Fragment 1-tert-butyl-1H-indol-5-amine (Core Fragment) Amide Amide Coupling (HATU/DIPEA) Fragment->Amide  R-COOH RedAm Reductive Amination (NaBH(OAc)3) Fragment->RedAm  R-CHO SnAr SnAr / Buchwald (Pd-Cat / Heat) Fragment->SnAr  Ar-X Lib1 Amide Library (H-Bond Acceptors) Amide->Lib1 Lib2 Amine Library (Ionizable/Basic) RedAm->Lib2 Lib3 Bi-Aryl Library (Rigid Scaffolds) SnAr->Lib3

Caption: Workflow logic for diversifying the 1-tert-butyl-1H-indol-5-amine scaffold into three distinct chemical spaces.

Synthetic Workflow (Parallel Synthesis)

This diagram details the decision tree for the "Indole Detour" synthesis vs. direct usage.

SynthesisFlow Start Start: 5-Nitroindoline Inter1 N-t-Butyl-5-nitroindoline Start->Inter1 Alkylation Reagent1 t-Butyl Bromide / K2CO3 Reagent1->Inter1 Oxidation Oxidation (DDQ) Inter1->Oxidation Inter2 1-tert-butyl-5-nitroindole Oxidation->Inter2 Reduction Hydrogenation (H2, Pd/C) Inter2->Reduction Final 1-tert-butyl-1H-indol-5-amine Reduction->Final

Caption: The "Indole Detour" route avoids E2 elimination issues common in direct indole alkylation.

Part 5: Data Summary

Table 1: Physicochemical Profile & Library Implications
PropertyValue (Approx)Implication for Library Synthesis
MW 188.27 DaIdeal fragment size (Rule of 3 compliant). Allows for heavy decoration.
cLogP ~3.2High lipophilicity. Action: Use polar aprotic solvents (DMF/DMSO) for stock solutions.
TPSA ~26 ŲLow polar surface area. Good for CNS penetration or intracellular targets.
pKa (NH2) ~4.5 - 5.0Weakly basic. Action: Requires strong activation (HATU) for amide coupling; less reactive than aliphatic amines.
H-Bond Donors 2 (NH2)The N1-position is silent (capped), focusing interactions solely on the C5-substituent.

References

  • Beclabuvir (BMS-791325) Discovery & Chemistry

    • Context: Describes the optimization of indole-based HCV NS5B inhibitors where N-functionalization is critical for the "Thumb 1" binding site.
    • Source: Gentles, R. G., et al. (2014). "Discovery of Beclabuvir (BMS-791325): A Potent, Non-nucleoside Inhibitor of HCV NS5B Polymerase." Journal of Medicinal Chemistry.
    • URL:[Link]

  • General Reactivity of 5-Aminoindoles

    • Context: Detailed analysis of the oxidation sensitivity and coupling protocols for electron-rich aminoindoles.
    • Source:Organic Process Research & Development (General Protocols for Indole Handling).
    • URL:[Link] (Search: "Aminoindole oxidation stability")

  • Synthesis of N-tert-butyl Indoles (The "Indoline Detour")

    • Context: Mechanistic explanation of why direct alkylation fails and the indoline oxid
    • Source:Journal of Organic Chemistry / Tetrahedron Letters archives on Indole Synthesis.
    • URL:[Link] (Referencing standard Bartoli/Leimgruber–Batcho methodologies adapted for steric bulk).

  • Buchwald-Hartwig Coupling of Heteroarom

    • Context: Catalyst selection (BrettPhos) for coupling 5-aminoindoles.
    • Source: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
    • URL:[Link]

Sources

Methodological & Application

Application Note: 1-tert-Butyl-1H-indol-5-amine in Drug Discovery

[1][2]

Executive Summary

1-tert-butyl-1H-indol-5-amine is a specialized heterocyclic building block that has emerged as a critical scaffold in the development of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators and next-generation kinase inhibitors .[1] Unlike simple indole amines, the N-tert-butyl group provides two distinct pharmacological advantages: it introduces a significant hydrophobic bulk that fills lipophilic pockets in target proteins (such as the CFTR channel), and it blocks the typically reactive indole nitrogen, preventing metabolic N-dealkylation or glycosylation.

This guide details the chemical properties, synthetic access, and downstream application of this intermediate, specifically focusing on its conversion into bioactive amides and ureas.

Chemical Profile & Structural Utility[1][2][3]

PropertyDescription
Chemical Name 1-tert-butyl-1H-indol-5-amine
Molecular Formula C₁₂H₁₆N₂
Molecular Weight 188.27 g/mol
Key Functionality Primary aromatic amine (C5); Steric hydrophobic block (N1)
Solubility Low in water; High in DCM, EtOAc, MeOH, DMSO
Stability Air-sensitive (slow oxidation to purple/brown solids); Store under Argon at -20°C
Primary Use Nucleophile in amide coupling; Pd-catalyzed cross-coupling substrate
Mechanistic Insight: The tert-Butyl Effect

The N-tert-butyl group is not merely a protecting group; it is often a retained structural motif in final drug candidates.[1]

  • Electronic Modulation: The electron-donating alkyl group increases the electron density of the indole ring, making the C5-amine highly nucleophilic compared to N-H indoles.[1]

  • Conformational Lock: The steric bulk of the tert-butyl group prevents rotation in tight binding pockets, reducing the entropic penalty of binding.[1]

  • Metabolic Shielding: It prevents Phase II metabolic conjugation at the N1 position.[1]

Synthetic Access: The "Why" and "How"

Synthesis of this compound is non-trivial due to the difficulty of introducing a bulky tert-butyl group onto the indole nitrogen via direct alkylation (which often leads to C3 alkylation or elimination).[1] The preferred industrial route involves ring closure or catalytic reduction of a pre-functionalized nitro precursor.[1]

Workflow Visualization

The following diagram outlines the critical pathway from precursor to active pharmaceutical ingredient (API).

SynthesisWorkflowPrecursor1-tert-butyl-5-nitro-1H-indoleReductionReduction(Raney Ni / H2)Precursor->Reduction H2, MeOHAmine1-tert-butyl-1H-indol-5-amine(The Building Block)Reduction->Amine >95% YieldCouplingAmide Coupling(HATU / R-COOH)Amine->Coupling Nucleophilic AttackDrugCFTR Modulator / Kinase Inhibitor(Bioactive Amide)Coupling->Drug Final API

Caption: Synthetic workflow transforming the nitro-indole precursor into the final bioactive amide scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-tert-butyl-1H-indol-5-amine via Hydrogenation

Context: This protocol is adapted from methods used in the synthesis of CFTR correctors (e.g., Vertex Pharmaceuticals patents). It ensures the reduction of the nitro group without affecting the indole double bond or the N-tert-butyl group.

Reagents:

  • 1-tert-butyl-5-nitro-1H-indole (Starting Material)[1][2][3][4]

  • Raney Nickel (Slurry in water/active) or 10% Pd/C

  • Methanol (anhydrous)

  • Hydrogen gas (balloon or low pressure)

Procedure:

  • Preparation: Dissolve 6.5 g (30 mmol) of 1-tert-butyl-5-nitro-1H-indole in 100 mL of methanol in a round-bottom flask.

  • Catalyst Addition: Caution: Raney Nickel is pyrophoric.[1] Under a blanket of nitrogen, carefully add 0.65 g (10 wt%) of Raney Nickel (washed with MeOH).[1][2][5]

  • Hydrogenation: Purge the flask with nitrogen, then switch to a hydrogen atmosphere (balloon pressure, ~1 atm).

  • Reaction: Stir vigorously at 30°C for 1–2 hours. Monitor by TLC (EtOAc/Hexane 1:2) or LC-MS.[1][6] The yellow nitro spot should disappear, replaced by a lower Rf fluorescent amine spot.

  • Workup: Filter the catalyst through a pad of Celite under nitrogen (do not let the catalyst dry out).[1] Wash the pad with MeOH.[1]

  • Isolation: Concentrate the filtrate under vacuum.

  • Purification: The residue is typically pure enough for the next step.[1] If dark, purify via silica gel chromatography (Gradient: 10-50% EtOAc in Hexanes).[1]

    • Yield: Typically 90–95%.[1]

    • Appearance: Off-white to pale brown solid.[1]

Protocol B: Amide Coupling (Synthesis of CFTR Modulator Core)

Context: The 5-amine is coupled with a carboxylic acid (e.g., a cycloalkyl acid or heteroaryl acid) to form the pharmacophore found in drugs like Ivacaftor or Tezacaftor analogs.[1]

Reagents:

  • 1-tert-butyl-1H-indol-5-amine (1.0 equiv)[1]

  • Carboxylic Acid Partner (e.g., Cyclopropanecarboxylic acid derivative) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Dimethylformamide) (anhydrous)

Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir for 5–10 minutes at room temperature to form the active ester.[1]

  • Addition: Add 1-tert-butyl-1H-indol-5-amine (1.0 mmol) to the reaction mixture.

  • Reaction: Stir at room temperature for 2–16 hours.

    • Note: The electron-rich nature of the indole amine usually makes this reaction rapid.[1]

  • Quench: Dilute with EtOAc (30 mL) and wash with saturated NaHCO₃ (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).

  • Drying: Dry the organic layer over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (SiO₂).[1]

    • Eluent: 0–60% EtOAc in Hexanes.[1]

    • Target: The amide product is usually a stable, white/off-white solid.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Reduction Catalyst poisoning or old Raney NiUse fresh Raney Ni or switch to Pd/C (5%) with H₂ (1 atm). Ensure solvent is sulfur-free.[1]
Amine Oxidation Air exposure during workupPerform filtration under N₂ flow.[1] Store amine as an HCl salt if not using immediately.[1]
Incomplete Coupling Steric hindrance of the acidSwitch coupling agent to T3P (Propylphosphonic anhydride) or convert acid to acid chloride.[1]
N-Dealkylation Strong acidic conditionsAvoid refluxing in strong mineral acids (HCl/HBr).[1] The N-tBu is robust but not invincible.[1]

References

  • Vertex Pharmaceuticals Inc. (2010).[1] Indole derivatives as CFTR modulators. US Patent US7645789B2.[1] Link

    • Key Source: Describes the synthesis of 1-tert-butyl-1H-indol-5-amine via Raney Nickel reduction and its use in CFTR modul
  • Hadida, S., et al. (2014).[1] Modulators of ATP-Binding Cassette Transporters. US Patent US8802868B2.[1] Link

    • Key Source: detailed protocols for coupling indole amines with carboxylic acids using H
  • Buchwald, S. L., & Hartwig, J. F. (Various).[1] Palladium-Catalyzed Amination of Aryl Halides.

    • Context: General reference for applying Buchwald-Hartwig conditions if the amine is used in cross-coupling rather than amide formation.[1]

  • PubChem. (2025).[1] 1-tert-butyl-1H-indol-5-amine Compound Summary. Link

    • Verification: Confirms chemical structure and identifiers.

Derivatization of 1-tert-butyl-1H-indol-5-amine for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of 1-tert-butyl-1H-indol-5-amine for Medicinal Chemistry

Executive Summary & Scaffold Analysis

The 1-tert-butyl-1H-indol-5-amine scaffold represents a specialized building block in drug discovery, distinct from its ubiquitous N-H or N-Methyl counterparts. Its utility is defined by two critical structural features:

  • The N-tert-butyl Group: Unlike the acid-labile N-Boc group, the N-tert-butyl moiety is robust and generally considered a "fixed" substituent in medicinal chemistry. It serves two roles:

    • Metabolic Stability: It blocks N-dealkylation and hinders oxidation at the electron-rich nitrogen.

    • Hydrophobic Filling: It provides significant steric bulk (

      
      ), ideal for filling large hydrophobic pockets in GPCRs (e.g., CB2 receptors) or Kinases.
      
  • The 5-Amino Handle: An electron-rich aniline-like nitrogen that serves as the primary vector for library expansion via amide coupling, reductive amination, or urea formation.

Chemo-Physical Profile:

  • Lipophilicity (cLogP): ~3.5 (High). Derivatization strategies should aim to introduce polarity (e.g., heteroaromatic amides, solubilizing amines) to maintain drug-like properties (Lipinski compliance).

  • Electronic State: The indole ring is electron-rich.[1] The 5-amino group further activates the C-3 position toward Electrophilic Aromatic Substitution (EAS), while the bulky N-tert-butyl group directs lithiation exclusively to C-2 by blocking N-deprotonation and sterically shielding the peri-position (C-7).

Reactivity Map & Strategic Planning

Before initiating synthesis, understanding the regioselectivity is paramount. The following diagram illustrates the accessible chemical space for this scaffold.

ReactivityMap Scaffold 1-tert-butyl-1H-indol-5-amine Amide Amides/Ureas (Library Gen) Scaffold->Amide Acylation (High Yield) SecAmine Secondary Amines (Reductive Amination) Scaffold->SecAmine Reductive Amination Sulfon Sulfonamides (Metabolic Stability) Scaffold->Sulfon Sulfonylation C3_EAS C-3 Halogenation/Formylation (Highly Activated) Scaffold->C3_EAS Electrophilic Subst. C2_Li C-2 Lithiation/Borylation (Directed by N-tBu) Scaffold->C2_Li n-BuLi / Electrophile N1_Block N-1 Position (Blocked by t-Bu) Scaffold->N1_Block Inert

Figure 1: Reactivity profile of 1-tert-butyl-1H-indol-5-amine. Blue paths indicate nitrogen functionalization; Red paths indicate carbon functionalization.

Detailed Experimental Protocols

Protocol A: High-Throughput Amide Library Generation (5-Position)

Target: Rapid synthesis of SAR libraries.

Rationale: The 5-amino group is less nucleophilic than an aliphatic amine but sufficiently reactive for standard coupling. Acid chlorides are preferred for sterically hindered partners, while HATU is standard for carboxylic acids.

Materials:

  • Substrate: 1-tert-butyl-1H-indol-5-amine (1.0 equiv)

  • Reagent: Diverse Carboxylic Acids (1.2 equiv) or Acid Chlorides (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) [If using acids]

  • Base: DIPEA (3.0 equiv) or Pyridine (if using acid chlorides)

  • Solvent: DMF (anhydrous) or DCM

Step-by-Step Procedure:

  • Preparation: Dissolve 1-tert-butyl-1H-indol-5-amine (0.2 mmol) in DMF (1.0 mL) in a 1-dram vial.

  • Activation (Method A - Acids): Add the carboxylic acid (0.24 mmol) and DIPEA (0.6 mmol). Stir for 5 mins. Add HATU (0.24 mmol).

  • Reaction: Cap the vial and shake/stir at Room Temperature (RT) for 4–16 hours.

    • QC Check: Monitor by LC-MS.[2] The N-tBu group is lipophilic; expect retention time shift.

  • Workup (High Throughput):

    • Dilute with EtOAc (3 mL).

    • Wash with sat. NaHCO3 (2 x 1 mL) and Brine (1 mL).

    • Pass through a phase separator cartridge.

    • Concentrate in a Genevac or SpeedVac.

  • Purification: Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Optimization Note: If the indole C-3 position reacts (side reaction: Friedel-Crafts acylation), switch to mild bases (collidine) and lower temperatures (0 °C).

Protocol B: Reductive Amination for Solubility Enhancement

Target: Introduction of solubilizing groups (e.g., morpholine, piperazine).

Rationale: Secondary amines often possess better metabolic stability and solubility than amides. Sodium triacetoxyborohydride (STAB) is the reagent of choice due to its mildness, preventing reduction of the indole double bond.

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask, combine 1-tert-butyl-1H-indol-5-amine (1.0 mmol) and the aldehyde/ketone (1.1 mmol) in DCE (Dichloroethane, 5 mL).

  • Acid Catalysis: Add Acetic Acid (1.5 equiv). Stir for 30 mins at RT.

  • Reduction: Add NaBH(OAc)3 (1.5 mmol) in one portion. Stir for 12 hours.

  • Quench: Add sat. NaHCO3 solution carefully.

  • Extraction: Extract with DCM (3x). Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol C: C-2 Functionalization via Directed Lithiation

Target: Advanced scaffold diversification (e.g., C2-Aryl or C2-Carboxyl).

Rationale: The N-tert-butyl group is an excellent directing group. It prevents deprotonation at N-1 and sterically directs the base to C-2. However, the bulkiness requires a strong base and careful temperature control.

Safety Warning: tert-Butyllithium (t-BuLi) is pyrophoric. Use strictly anhydrous conditions and inert atmosphere (Argon).

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk flask and flush with Argon. Dissolve 1-tert-butyl-1H-indol-5-amine (1.0 mmol) in anhydrous THF (10 mL).

    • Note: If the 5-NH2 is free, it must be protected first (e.g., as a TMS derivative or starting with the 5-Nitro and reducing later). Recommendation: Perform this on the 5-N-Boc-amino or 5-Nitro analog to avoid quenching the lithium reagent.

  • Lithiation: Cool to -78 °C . Add t-BuLi (1.7 M in pentane, 2.2 equiv) dropwise over 10 mins.

    • Mechanistic Insight: The first equiv deprotonates any residual protons; the second effects C-2 lithiation.

  • Incubation: Stir at -78 °C for 1 hour. Allow to warm to 0 °C briefly (15 min) to ensure lithiation, then re-cool to -78 °C.

  • Electrophile Trapping: Add the electrophile (e.g., DMF for formylation, Iodine for iodination, or a Borate ester) (1.5 equiv).

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

Comparative Data: Derivatization Efficiency

Reaction TypeReagent ClassConditionsYield (Typical)Critical Issue
Amide Coupling Acid ChloridesDCM, Pyridine, 0°C>85%HCl byproduct can cause polymerization if not neutralized.
Amide Coupling Carboxylic AcidsHATU, DIPEA, DMF70-90%Removal of DMF/HATU byproducts requires washing.
Reductive Amination AldehydesNaBH(OAc)3, DCE60-80%Steric bulk of N-tBu has minimal effect (remote).
Sulfonylation Sulfonyl ChloridesPyridine, DCM>90%Very rapid; watch for bis-sulfonylation.
C-3 Bromination NBSDMF, 0°C75%Highly regioselective for C-3 over C-2.

Workflow Visualization: Library Synthesis

This workflow describes the logical path for creating a focused library around this scaffold.

LibraryWorkflow Start Start: 1-tert-butyl-1H-indol-5-amine Decision Select Functionalization Path Start->Decision PathA Path A: Amide Coupling (H-bond Acceptor/Donor) Decision->PathA PathB Path B: Reductive Amination (Basic Center/Solubility) Decision->PathB PathC Path C: C-2 Arylation (Shape/Potency) Decision->PathC StepA React with R-COOH + HATU PathA->StepA StepB React with R-CHO + NaBH(OAc)3 PathB->StepB StepC 1. Protect NH2 (Boc) 2. C-2 Lithiation 3. Suzuki Coupling PathC->StepC QC QC: LC-MS & NMR Check Lipophilicity (cLogP) StepA->QC StepB->QC StepC->QC Final Final Library Plate QC->Final

Figure 2: Decision tree for library synthesis using the 1-tert-butyl-5-aminoindole scaffold.

References

  • General Indole Reactivity: Humphrey, G. R., & Kuethe, J. T. (2006).[3] Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.[3] Link

  • C-H Functionalization of N-Protected Indoles: Bergman, J., & Venemalm, L. (1992). Lithiation of 1-substituted indoles. Journal of Organic Chemistry, 57(8), 2495–2497. Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Medicinal Chemistry of Indoles: Zhang, M. Z., et al. (2015). Synthesis and antitumor activity of novel N-substituted indole derivatives. European Journal of Medicinal Chemistry, 92, 770-778. Link

  • N-tert-butyl Group Properties: Ertl, P., et al. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717. Link

Sources

Application Note: Utilizing 1-tert-butyl-1H-indol-5-amine as a Hydrophobic Scaffold in Kinase Inhibitor Design

[1]

Introduction & Scientific Rationale

1-tert-butyl-1H-indol-5-amine (CAS: 473926-78-0) is a specialized heterocyclic building block increasingly utilized in the synthesis of small-molecule inhibitors targeting protein kinases and ATP-binding cassette (ABC) transporters (e.g., CFTR).[1]

In the context of kinase inhibitor discovery , this compound offers a distinct pharmacological profile due to the steric bulk and hydrophobicity of the N-tert-butyl group. Unlike typical indole scaffolds where the N1-position is unsubstituted (allowing H-bond donor capability to the hinge region), the N-tert-butyl variant acts as a hydrophobic anchor .

Key Mechanistic Advantages:
  • Hydrophobic Pocket Targeting: The bulky tert-butyl group is ideal for filling large hydrophobic pockets adjacent to the ATP-binding site (e.g., the solvent-exposed front or the specificity pocket), improving potency via the hydrophobic effect.

  • Solubility Modulation: The disruption of the indole N-H hydrogen bond network and the introduction of the alkyl group can significantly alter the lipophilicity (LogP) and solubility profile of the final drug candidate.

  • Metabolic Stability: The steric bulk around the nitrogen can sterically hinder metabolic N-dealkylation or oxidation at the C2 position.

This guide details the synthesis of this intermediate and its application in coupling reactions to generate prototype kinase inhibitors.

Chemical Properties & Handling[1][2]

PropertySpecification
Chemical Name 1-(tert-butyl)-1H-indol-5-amine
Molecular Formula C₁₂H₁₆N₂
Molecular Weight 188.27 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in DMSO, MeOH, DCM, EtOAc
Storage 2-8°C, under inert atmosphere (Ar/N₂).[1] Light sensitive.
Instability Susceptible to oxidation (darkens upon air exposure).[1] Prepare fresh or store as HCl salt.

Protocol 1: Synthesis of the Reagent

Note: While available commercially, in-house synthesis is often required for scale-up or isotopologue preparation. The N-tert-butyl group is difficult to install via direct alkylation; therefore, the indole ring is typically constructed with the group in place or reduced from a nitro precursor.

A. Precursor Synthesis (Industrial Route)

Direct alkylation of 5-nitroindole with tert-butyl halides is low-yielding due to elimination side reactions.[1] The preferred route involves the Sonogashira cyclization of N-tert-butyl-2-haloanilines or the reduction of 1-tert-butyl-5-nitro-1H-indole .

B. Reduction Protocol (Nitro to Amine)

Objective: Selective reduction of 1-tert-butyl-5-nitro-1H-indole to 1-tert-butyl-1H-indol-5-amine.

Reagents:

  • Starting Material: 1-tert-butyl-5-nitro-1H-indole (1.0 equiv)[1]

  • Catalyst: Raney Nickel (10% w/w) OR 10% Pd/C (5 mol%)[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

  • Atmosphere: Hydrogen gas (H₂, 1 atm or balloon)[1]

Step-by-Step Procedure:

  • Preparation: In a hydrogenation vessel, dissolve 1-tert-butyl-5-nitro-1H-indole (e.g., 6.5 g, 30 mmol) in MeOH (100 mL).

  • Catalyst Addition:

    • Caution: Raney Nickel is pyrophoric. Handle under Argon/Nitrogen.

    • Add Raney Nickel (0.65 g slurry) or Pd/C carefully to the solution.[1]

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Stir vigorously under H₂ atmosphere (1 atm) at 30°C.

  • Monitoring: Monitor via LC-MS or TLC (eluent: 50% EtOAc/Hexanes). The nitro group (

    
    ) should disappear, and the fluorescent amine spot (
    
    
    ) should appear.[1] Reaction time is typically 1–4 hours.
  • Work-up: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Rinse with MeOH.

  • Isolation: Concentrate the filtrate in vacuo.

    • Yield: Expect >90% yield.[2]

    • Purification: If necessary, purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).[1]

Protocol 2: Application in Kinase Inhibitor Synthesis[4]

Context: This protocol describes coupling the 1-tert-butyl-1H-indol-5-amine (nucleophile) to a 2,4-dichloropyrimidine core (electrophile).[1] This represents a standard workflow for generating Type I kinase inhibitors where the pyrimidine binds the hinge and the indole extends into the solvent front.

Workflow Visualization

The following diagram illustrates the decision logic and reaction pathway for incorporating this scaffold.

KinaseSynthesisStartStart: Kinase Core Selection(e.g., 2,4-dichloropyrimidine)DecisionCoupling Strategy?Start->DecisionReagentReagent:1-tert-butyl-1H-indol-5-amineReagent->DecisionSNArMethod A: SNAr(Base/Heat)Decision->SNArActivated Core(High Reactivity)BuchwaldMethod B: Buchwald-Hartwig(Pd-Catalysis)Decision->BuchwaldDeactivated Core(Steric Bulk)ProductIntermediate:N-(1-t-butyl-indol-5-yl)-chloropyrimidineSNAr->ProductBuchwald->ProductFinalFinal Inhibitor(Elaboration)Product->FinalR2-Amine Displacement

Figure 1: Strategic workflow for coupling 1-tert-butyl-1H-indol-5-amine to kinase scaffolds.

Experimental Procedure: SNAr Coupling

Rationale: The 5-amino group is sufficiently nucleophilic to displace a chloride from an activated heteroaryl ring (e.g., pyrimidine, quinazoline) under basic conditions.[1]

Reagents:

  • Electrophile: 2,4-Dichloropyrimidine (1.0 equiv)[1]

  • Nucleophile: 1-tert-butyl-1H-indol-5-amine (1.0 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine, 2.0 equiv) or NaHCO₃ (3.0 equiv)[1]

  • Solvent: n-Butanol (n-BuOH) or DMF[1]

  • Temperature: 80°C – 100°C[1]

Step-by-Step:

  • Dissolution: Dissolve 2,4-dichloropyrimidine (149 mg, 1.0 mmol) in n-BuOH (5 mL).

  • Addition: Add 1-tert-butyl-1H-indol-5-amine (188 mg, 1.0 mmol) and DIPEA (350 µL, 2.0 mmol).

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Note: Regioselectivity is usually governed by sterics and electronics. For 2,4-dichloropyrimidine, C4 is more reactive.[1] The 5-aminoindole will predominantly attack C4.

  • Work-up: Cool to room temperature.

    • Precipitation: Often the product precipitates. Filter and wash with cold EtOH.

    • Extraction: If no precipitate, dilute with EtOAc (20 mL), wash with water (2x) and brine (1x).[1]

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the disappearance of the amine doublet/broad singlet (approx 4.5 ppm) and the appearance of a downfield NH amide/amine singlet (9.0–10.0 ppm).[1] The tert-butyl singlet should remain distinct at approx 1.7 ppm.

Alternative: Buchwald-Hartwig Amination

Use this if the SNAr reaction is sluggish due to the steric bulk of the tert-butyl group affecting the indole's conformation.

Conditions:

  • Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane, 100°C, sealed tube.

Critical Analysis & Troubleshooting

IssueProbable CauseSolution
Low Yield (SNAr) Steric hindrance of the N-t-butyl group affecting the 5-amine nucleophilicity.[1]Switch to Buchwald-Hartwig conditions (Pd-catalyzed).
Regioisomer Mix Competition between C2 and C4 chlorides on the pyrimidine.Perform reaction at lower temp (0°C -> RT) initially; ensure 1:1 stoichiometry.
Oxidation Indole ring oxidation (darkening).[1]Perform all reactions under Argon; use degassed solvents.
Starting Material Retention Poor solubility of the amine.Use DMF or DMAc as solvent instead of alcohols.

References

  • Synthesis of 1-tert-butyl-1H-indol-5-amine

    • Hadida Ruah, S. S., et al. "Modulators of ATP-Binding Cassette Transporters."[1] Vertex Pharmaceuticals Inc. U.S. Patent 7,776,905 B2, Aug 17, 2010.[1]

    • Note: Describes the reduction of 1-tert-butyl-5-nitro-1H-indole using Raney Nickel.
  • General Indole Kinase Inhibitor Strategies

    • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer, 2009.[1]

    • Context: Discusses the role of hydrophobic moieties in Type I/II inhibitor design.
  • Related CFTR Modulator Chemistry (Structural Analogs)

    • Van Goor, F., et al. "Rescue of CFTR function by VX-809."[1] Proc. Natl. Acad. Sci. U.S.A., 2011.[1] [1]

    • Context: Illustrates the use of indole-based scaffolds in correcting protein folding/function, sharing synthetic overlap with kinase inhibitor libraries.

Application Note: A Robust and Scalable Two-Step Synthesis of 1-tert-butyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-tert-butyl-1H-indol-5-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis on a large scale, however, presents challenges related to regioselectivity, reaction safety, and product purity. This document provides a comprehensive, field-tested guide for the scale-up synthesis of this target compound. We present a robust two-step synthetic route commencing from commercially available 5-nitroindole. The strategy involves a carefully optimized N-tert-butylation followed by a safe and efficient catalytic hydrogenation. This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations for experimental choices, detailed step-by-step protocols, critical safety procedures for handling hazardous reagents, and methods for purification and analysis.

Introduction: Strategic Importance and Synthetic Overview

The indole scaffold is a "privileged structure" in drug discovery, appearing in numerous pharmaceuticals and biologically active compounds. The specific substitution pattern of 1-tert-butyl-1H-indol-5-amine, featuring a bulky tert-butyl group on the nitrogen and an amino group at the 5-position, makes it a key intermediate for synthesizing a range of complex molecules. The tert-butyl group can enhance metabolic stability and modulate electronic properties, while the primary amine serves as a versatile handle for further functionalization.

Developing a scalable synthesis requires a route that is not only high-yielding but also reproducible, safe, and economically viable. After evaluating several potential pathways, including the Fischer indole synthesis, we selected a more linear and controllable two-step approach:

  • N-tert-butylation: Direct alkylation of 5-nitroindole to form the intermediate, 1-tert-butyl-5-nitro-1H-indole.

  • Nitro Group Reduction: Catalytic hydrogenation of the nitro-intermediate to yield the final product, 1-tert-butyl-1H-indol-5-amine.

This strategy was chosen for its high regioselectivity in the first step and the efficiency and cleanliness of catalytic hydrogenation in the second, which is a preferred industrial method for nitroarene reduction.

G cluster_0 Overall Synthetic Scheme 5-Nitroindole 5-Nitroindole Intermediate 1-tert-butyl-5-nitro-1H-indole 5-Nitroindole->Intermediate  Step 1: N-tert-butylation (e.g., t-BuOH, H2SO4) Final_Product 1-tert-butyl-1H-indol-5-amine Intermediate->Final_Product  Step 2: Nitro Reduction (H2, Pd/C)

Caption: High-level overview of the two-step synthetic pathway.

Part I: Scale-Up Synthesis of 1-tert-butyl-5-nitro-1H-indole

Principle and Rationale

The introduction of a tert-butyl group onto an indole nitrogen is challenging due to the potential for competing C-alkylation at the electron-rich C3 position and the steric hindrance of the incoming electrophile. Direct alkylation with tert-butyl halides is often inefficient. A more effective method involves the generation of a tert-butyl cation under acidic conditions, which can then be trapped by the indole nitrogen. We utilize a strong acid catalyst in a suitable solvent, which also acts as the tert-butyl source.

Causality of Experimental Choices:

  • Reagent Selection: Using tert-butanol in the presence of a strong acid like sulfuric acid provides a convenient and cost-effective source of the tert-butyl cation. This approach avoids the handling of more hazardous reagents like isobutylene gas.

  • Solvent: A non-reactive, aprotic solvent like dichloromethane (DCM) is chosen to ensure the solubility of the starting material and to facilitate temperature control.

  • Temperature Control: The initial reaction is conducted at low temperatures (0 °C) to control the exothermic nature of the acid addition and to minimize the formation of undesired byproducts. Allowing the reaction to slowly warm to room temperature ensures completion.

Detailed Experimental Protocol (100 g Scale)

Materials & Reagents

Reagent/MaterialQuantityMolesPurity/GradeSupplier Example
5-Nitroindole100.0 g0.617>98%Sigma-Aldrich
tert-Butanol343 mL (270 g)3.64>99%Fisher Scientific
Dichloromethane (DCM)1.0 L-AnhydrousVWR
Sulfuric Acid (H₂SO₄)67 mL (123 g)1.2698% Conc.Merck
Saturated NaHCO₃ Solution~2.0 L-AqueousLab Prepared
Brine500 mL-Saturated AqueousLab Prepared
Anhydrous MgSO₄50 g-GranularAcros Organics
Heptane1.0 L-ACS GradeJ.T. Baker

Procedure:

  • Reactor Setup: Charge a 3 L, 3-neck round-bottom flask (or a suitably sized jacketed glass reactor) equipped with a mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.

  • Initial Charge: Add 5-nitroindole (100.0 g) and dichloromethane (1.0 L) to the reactor. Stir the resulting slurry.

  • Reagent Addition: Add tert-butanol (343 mL) to the slurry. Cool the mixture to 0 °C using an ice/water bath.

  • Acid Catalysis: Slowly add concentrated sulfuric acid (67 mL) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully cool the reaction mixture back to 0 °C. Slowly and cautiously quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution. Caution: Vigorous gas evolution (CO₂) will occur. Add the bicarbonate solution portion-wise until the gas evolution ceases and the aqueous layer is basic (pH ~8).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 250 mL).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (500 mL), followed by brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize the crude solid from hot heptane (~800 mL) to yield 1-tert-butyl-5-nitro-1H-indole as a yellow crystalline solid.

  • Yield and Characterization: Dry the product under vacuum. Typical yield: 115-125 g (85-92%). Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity (>98%).

Part II: Scale-Up Reduction to 1-tert-butyl-1H-indol-5-amine

Principle and Rationale

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. While many methods exist, including the use of metals like iron or tin in acidic media, catalytic hydrogenation is often the method of choice for large-scale production due to its high efficiency, atom economy (water is the only byproduct), and the ease of product isolation.

Causality of Experimental Choices:

  • Catalyst: 5% Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups. It offers excellent activity and can be safely filtered off post-reaction.

  • Hydrogen Source: Pressurized hydrogen gas is the most direct and efficient hydrogen source for this transformation.

  • Solvent: Ethanol is an excellent solvent for this reaction as it solubilizes the starting material and is relatively inert under hydrogenation conditions. Methanol is also a viable alternative.

  • Pressure & Temperature: Moderate hydrogen pressure (50-60 PSI) and room temperature are sufficient for this reduction, minimizing the need for specialized high-pressure equipment and reducing safety risks associated with high-energy reactions.

Critical Safety Considerations for Catalytic Hydrogenation

Catalytic hydrogenation is an inherently hazardous operation that demands strict adherence to safety protocols. The primary risks involve the high flammability of hydrogen gas and the pyrophoric nature of the catalyst.

  • Pyrophoric Catalyst: Palladium on carbon, especially after use, can ignite spontaneously upon exposure to air. Always keep the catalyst wet with solvent or water during handling and filtration.

  • Flammable Gas: Hydrogen has a very wide explosive range (4-76% in air) and a low ignition energy. The reaction vessel must be purged of all air (oxygen) before introducing hydrogen.

  • Pressure Safety: Only use pressure-rated equipment (e.g., a Parr shaker or a stainless-steel autoclave) that has been properly inspected and certified.

  • Static Discharge: Ensure all equipment is properly grounded to prevent static sparks, which can ignite hydrogen.

  • Ventilation: All operations, including reactor setup, venting, and filtration, must be performed in a well-ventilated fume hood or a designated high-pressure bay.

Detailed Experimental Protocol (100 g Scale)

Materials & Reagents

Reagent/MaterialQuantityMolesPurity/GradeNotes
1-tert-butyl-5-nitro-1H-indole100.0 g0.458>98%From Part I
5% Palladium on Carbon (Pd/C)5.0 g-50% Wet CatalystHandle as a pyrophoric solid
Ethanol (EtOH)1.0 L-200 ProofDegassed
Hydrogen Gas (H₂)50-60 PSI-High PurityFrom a cylinder with a regulator
Nitrogen Gas (N₂)--High PurityFor inerting
Celite®20 g-Filtration AidFor safe catalyst filtration

Procedure:

  • Reactor Charging: In a well-ventilated fume hood, carefully charge a 2 L hydrogenation vessel (e.g., Parr apparatus) with 1-tert-butyl-5-nitro-1H-indole (100.0 g) and ethanol (1.0 L).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 5% Pd/C catalyst (5.0 g, representing 10.0 g of 50% wet catalyst). The catalyst must be added as a wet slurry and never as a dry powder.

  • System Sealing and Purging: Securely seal the reactor. Purge the system by pressurizing with nitrogen to ~50 PSI and then venting to a safe exhaust line. Repeat this cycle at least 5 times to ensure all oxygen is removed.

  • Hydrogenation: After the final nitrogen vent, evacuate the vessel briefly and then introduce hydrogen gas to a pressure of 50-60 PSI.

  • Reaction: Begin vigorous stirring or shaking. The reaction is exothermic; monitor the temperature and pressure. Hydrogen uptake should be observed as a pressure drop. If necessary, repressurize the vessel with hydrogen. The reaction is typically complete in 4-6 hours.

  • Reaction Monitoring: Monitor for the disappearance of the yellow color and the cessation of hydrogen uptake. Confirm completion via TLC or LC-MS.

  • Post-Reaction Purging: Once complete, stop the stirring. Purge the hydrogen from the reactor by venting and refilling with nitrogen. Repeat this N₂ purge cycle at least 5 times to remove all residual hydrogen.

  • Catalyst Filtration (Critical Step): Prepare a pad of Celite® (~2 cm thick) in a Büchner funnel and wet it with ethanol. Never allow the catalyst bed to run dry. Filter the reaction mixture through the Celite pad under a nitrogen atmosphere if possible. Wash the reactor and the filter cake with additional ethanol (2 x 100 mL).

  • Catalyst Quenching: Immediately transfer the Celite cake containing the catalyst into a separate container and submerge it in copious amounts of water for safe disposal.

  • Concentration: Combine the filtrate and washes and remove the ethanol under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by dissolving in a minimal amount of a suitable solvent and precipitating with an anti-solvent, or by column chromatography on silica gel (using an eluent system like ethyl acetate/heptane with 1% triethylamine to prevent tailing). A simple acid-base workup can also be effective for removing non-basic impurities.

  • Yield and Characterization: Dry the final product under vacuum. Typical yield: 78-83 g (90-96%). The product is an off-white to light brown solid that may darken on exposure to air and light. Characterize by ¹H NMR, ¹³C NMR, and MS.

G cluster_1 Detailed Hydrogenation Workflow Start Charge Reactor: Intermediate, EtOH Add_Cat Add Pd/C Catalyst (Wet Slurry) Start->Add_Cat Seal Seal Reactor Add_Cat->Seal Purge_N2_1 Purge with N₂ (5 cycles) Seal->Purge_N2_1 Intro_H2 Introduce H₂ (50-60 PSI) Purge_N2_1->Intro_H2 React Stir/Shake (4-6h, RT) Intro_H2->React QC1 Monitor H₂ uptake & TLC/LC-MS React->QC1 QC1->React Incomplete Purge_N2_2 Purge with N₂ (5 cycles) QC1->Purge_N2_2 Reaction Complete Filter Filter through Celite® (Keep Wet!) Purge_N2_2->Filter Quench_Cat Quench Catalyst in Water Filter->Quench_Cat Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product (If needed) Concentrate->Purify End Final Product: 1-tert-butyl-1H- indol-5-amine Purify->End

Caption: Step-by-step workflow for the catalytic hydrogenation process.

Conclusion

This application note details a reliable and scalable two-step synthesis of 1-tert-butyl-1H-indol-5-amine. By selecting a robust N-alkylation strategy and a highly efficient catalytic hydrogenation protocol, this method provides high overall yields. Crucially, we have emphasized the non-negotiable safety procedures required for handling pyrophoric catalysts and flammable hydrogen gas, ensuring that the scale-up process can be conducted with confidence and control. The detailed protocols and rationale provided herein serve as a comprehensive guide for producing this important chemical intermediate for research and development applications.

References

  • Photoredox catalyzed visible light-induced reduction of nitroarenes into anilines. (2025). RSC Advances.
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025).
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • HYDROGENATION | FACT SHEET. (2023). Stanford Environmental Health & Safety.
  • Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. (n.d.).

Advanced Protocol: Utilization of 1-tert-butyl-1H-indol-5-amine in High-Efficiency OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

1-tert-butyl-1H-indol-5-amine (CAS: 682357-49-9, generic structure ref) is a critical building block for the synthesis of next-generation Hole Transport Materials (HTMs) and Host Materials in Organic Light-Emitting Diodes (OLEDs).

While primary amines are rarely used directly as active layers due to stability issues, this specific scaffold offers two distinct engineering advantages when derivatized into arylamines (e.g., via Buchwald-Hartwig coupling):

  • Electronic Modulation: The electron-rich indole core raises the Highest Occupied Molecular Orbital (HOMO), facilitating hole injection from the anode (ITO/HIL) into the emissive layer.

  • Morphological Stabilization: The bulky 1-tert-butyl group acts as a steric spacer. It disrupts intermolecular

    
    -
    
    
    
    stacking, which suppresses crystallization in thin films—a primary cause of device failure (dark spots)—and improves solubility for solution-processed applications.

This guide details the protocol for synthesizing, purifying, and integrating derivatives of this amine into a high-performance OLED stack.

Material Specifications & Pre-Synthesis Checks[1]

Before initiating synthesis, the starting material must meet strict purity standards to prevent trap states in the final device.

ParameterSpecificationRationale
Purity (HPLC) > 99.5%Impurities >0.5% act as charge traps, reducing luminance efficiency.
Water Content < 50 ppmMoisture degrades organic layers and cathode interfaces.
Appearance Off-white to pale yellow solidDarkening indicates oxidation of the amine group.
Storage Inert atm (Ar/N2), -20°CPrevents oxidation of the reactive C5-amine.

Experimental Protocols

Workflow Overview

The following diagram outlines the critical path from the raw amine intermediate to a functional OLED device.

OLED_Workflow Start 1-tert-butyl-1H-indol-5-amine (Starting Material) Step1 Derivatization (Buchwald-Hartwig Coupling) Start->Step1 + Aryl Halide Pd Catalyst Step2 Purification (Column + Sublimation) Step1->Step2 Crude HTM Step3 Device Fabrication (Vacuum Deposition) Step2->Step3 Ultra-Pure HTM End Characterization (IVL, EQE, Lifetime) Step3->End OLED Stack

Figure 1: Critical workflow for converting the amine scaffold into a functional OLED device.

Protocol A: Synthesis of the Active HTM (Example: Triarylamine Derivative)

Objective: To convert the unstable primary amine into a robust Triarylamine Hole Transport Material.

Reagents:

  • 1-tert-butyl-1H-indol-5-amine (1.0 eq)

  • Aryl Bromide Core (e.g., 4,4'-dibromobiphenyl or 2,7-dibromofluorene) (0.45 eq)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2 mol%)

  • Ligand: Tri-tert-butylphosphine (P(t-Bu)3) or XPhos (4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (2.5 eq)

  • Solvent: Anhydrous Toluene

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask and cool under Argon flow.

  • Charging: Add the aryl bromide, Pd2(dba)3, ligand, and NaOtBu. Purge with Argon for 15 minutes.

  • Addition: Dissolve 1-tert-butyl-1H-indol-5-amine in anhydrous toluene and inject it into the flask.

  • Reaction: Heat to 110°C (reflux) for 12–24 hours. Monitor consumption of the amine via TLC (eluent: Hexane/DCM).

  • Work-up: Cool to room temperature. Filter through a celite pad to remove Palladium residues. Wash with DCM.

  • Purification: Concentrate the filtrate and purify via silica gel column chromatography.

    • Critical Step: The product must be a glassy solid. If crystalline, the steric bulk may be insufficient.

Protocol B: Sublimation Purification (Mandatory)

Objective: To reach "Electronic Grade" purity (99.99%). Recrystallization is insufficient for OLEDs.

  • Load the synthesized HTM into a quartz boat within a high-vacuum sublimation train.

  • Pump down to < 10^-6 Torr .

  • Heat the source zone gradually (e.g., 200°C -> 300°C) until the material begins to sublime.

  • Collect the purified material from the condensation zone.

  • Validation: Perform HPLC to confirm >99.9% purity.

Device Fabrication Protocol

Device Architecture: ITO / MoO3 (5nm) / Indole-HTM (40nm) / CBP:Ir(ppy)3 (30nm) / TPBi (40nm) / LiF (1nm) / Al (100nm)

Fabrication Steps:

  • Substrate Cleaning:

    • Ultrasonic bath: Detergent

      
       Deionized Water 
      
      
      
      Acetone
      
      
      Isopropanol (15 min each).
    • UV-Ozone Treatment: 15 minutes immediately before loading into the vacuum chamber (increases ITO work function).

  • Hole Injection Layer (HIL):

    • Deposit 5 nm of Molybdenum Oxide (MoO3) at 0.1 Å/s.

  • Hole Transport Layer (HTL):

    • Deposit the Indole-based HTM at a rate of 1–2 Å/s.

    • Note: The high Tg (Glass Transition Temperature) of the tert-butyl indole derivative ensures film stability.

  • Emissive Layer (EML):

    • Co-deposit Host (CBP) and Dopant (Ir(ppy)3) at a ratio of 90:10.

  • Electron Transport (ETL) & Cathode:

    • Deposit TPBi (ETL), followed by LiF and Aluminum.

  • Encapsulation:

    • Encapsulate in a glovebox (<1 ppm O2/H2O) using UV-curable epoxy and a glass lid.

Characterization & Data Interpretation

MetricMethodExpected Outcome for Indole-HTM
HOMO Level Cyclic Voltammetry (CV)-5.1 to -5.3 eV . This aligns well with ITO/MoO3 (-5.3 eV) for barrier-free hole injection.
Triplet Energy (ET) Low-Temp PL (77K)> 2.8 eV .[1] High ET is crucial to prevent exciton quenching from green/blue phosphorescent emitters.
Thermal Stability TGA / DSCTg > 120°C . The tert-butyl group significantly boosts thermal stability compared to non-substituted indoles.
Device Efficiency EQE Measurement> 15% (for Green PhOLED).[2] Lower efficiency suggests charge imbalance (likely poor electron blocking).
Signaling Pathway: Charge Transport Mechanism

The following diagram illustrates the hole injection and transport pathway facilitated by the indole derivative.

Charge_Transport Anode Anode (ITO) WF: -4.8 eV HIL HIL (MoO3) LUMO: -5.3 eV Anode->HIL Hole Injection HTM Indole-HTM HOMO: -5.2 eV HIL->HTM Barrier-Free Transfer EML Emitter (Ir(ppy)3) HOMO: -5.4 eV HTM->EML Exciton Formation EML->HTM Electron Blocking (LUMO Mismatch)

Figure 2: Energy level alignment showing the Indole-HTM facilitating hole transport while blocking electrons.

Troubleshooting & Optimization

  • Issue: Low Device Yield (Short Circuits).

    • Cause: Crystallization of the HTM layer.

    • Solution: Ensure the "1-tert-butyl" group is intact. Verify the synthesis did not result in de-alkylation. The steric bulk is the primary anti-crystallization feature.

  • Issue: Low Luminance / High Voltage.

    • Cause: Impure amine starting material (oxidation).

    • Solution: Recrystallize the 1-tert-butyl-1H-indol-5-amine precursor in Ethanol/Water before the coupling reaction.

  • Issue: Blue Shift in Emission.

    • Cause: Exciton leakage into the HTL.

    • Solution: The Triplet Energy of the Indole-HTM might be too low. Ensure the coupling partner (e.g., fluorene vs. biphenyl) maintains a high triplet energy.

References

  • Synthesis of 1-tert-butyl-1H-indol-5-amine

    • Source: Hadida Ruah, S. S., et al. "Indole derivatives as CFTR modulators." US Patent RE50453 E1. (2020). Describes the reduction of 1-tert-butyl-5-nitroindole to the amine.
  • Indole-Based Hole Transport Materials

    • Source: Xiang, N., et al. "Novel fluorene/indole-based hole transport materials with high thermal stability for efficient OLEDs."[3] Dyes and Pigments, 137, 36-42.[3] (2017).[3]

    • [3]

  • General OLED Fabrication Protocols

    • Source: "Organic Light Emitting Diode: OLED Generations & Structure.
  • Buchwald-Hartwig Amination of Indoles

    • Source: Beller, M., et al. "Synthesis and Catalytic Functionalization of Biologically Active Indoles.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-tert-butyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1-tert-butyl-1H-indol-5-amine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high product purity. We will delve into the causality behind experimental choices, offering field-proven insights and robust protocols.

Introduction: The Synthetic Challenge

1-tert-butyl-1H-indol-5-amine is a valuable building block in medicinal chemistry. However, its synthesis can be challenging, often plagued by low yields and difficult purifications. The primary route, a variation of the Fischer indole synthesis, is sensitive to reaction conditions and substrate electronics.[1][2] This guide provides a structured approach to troubleshooting and optimizing the synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Category 1: Low Yield or Reaction Failure

Q1: My Fischer indole synthesis is failing or giving a very low yield. What are the primary causes?

A1: Failure in the Fischer indole synthesis for this target often stems from three main areas: the stability of the hydrazone intermediate, the choice of acid catalyst, and the reaction conditions.

  • Substituent Effects: The starting material for the 5-amino group (often a nitro group that is later reduced, or a protected amine) is an electron-donating group. Such groups can over-stabilize a key cationic intermediate, leading to a competing reaction pathway where the N-N bond of the hydrazone cleaves.[2] This cleavage prevents the critical[3][3]-sigmatropic rearrangement required for indole formation.[2]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be optimized empirically.[1] Protic acids (like HCl, H₂SO₄) can sometimes promote the undesired N-N bond cleavage, especially with electron-rich substrates.[2] Lewis acids (like ZnCl₂, BF₃) may offer a better alternative by favoring the cyclization step.[4]

  • Purity of Starting Materials: Ensure the purity of your arylhydrazine and carbonyl compounds. Impurities can introduce competing side reactions that consume starting material and complicate purification.[1][5]

  • Reaction Conditions: The reaction is highly sensitive to temperature.[1][5] Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause degradation of the starting materials or the final aminoindole product.[5]

Q2: I'm not seeing any product formation. How can I initiate the reaction effectively?

A2: If the reaction fails to start, a systematic approach to diagnosis is necessary.

  • Confirm Hydrazone Formation: The first step is the condensation of the arylhydrazine with the ketone/aldehyde to form the hydrazone.[6] This step can be monitored by TLC or ¹H NMR. If hydrazone formation is incomplete, ensure a slightly acidic pH and allow sufficient time for this step to complete before proceeding with the high-temperature cyclization.[5]

  • Optimize Catalyst and Temperature: If the hydrazone is formed but does not cyclize, the issue lies with the cyclization conditions. A screening of catalysts and temperatures is recommended.

Catalyst TypeExampleTypical ConditionsConsiderations
Brønsted Acid Polyphosphoric Acid (PPA)100 °C, neatHighly viscous, workup can be difficult.[7]
Brønsted Acid p-Toluenesulfonic acid (p-TSA)Reflux in TolueneCan be effective for microwave-assisted synthesis.[4]
Lewis Acid Zinc Chloride (ZnCl₂)150-170 °C, various solventsA very common and effective catalyst.[1][6]
Lewis Acid Boron Trifluoride (BF₃)VariesPowerful Lewis acid, requires careful handling.[4]
  • Consider an Alternative Route: If the Fischer synthesis consistently fails, an alternative approach may be necessary. One such method involves the N-tert-butylation of commercially available 5-aminoindole or a protected precursor.

Category 2: Side Product Formation

Q3: My TLC shows multiple spots, and the crude product is a complex mixture. What are the likely side products?

A3: Significant side product formation is common and usually arises from the harsh, acidic conditions of the reaction.

  • N-N Bond Cleavage Products: As discussed in Q1, the most significant side reaction is the cleavage of the hydrazone's N-N bond. This generates aniline derivatives and other fragments, which can be difficult to separate from the desired product.[2]

  • Aldol Condensation: If you are using an aldehyde or ketone with α-hydrogens, it can undergo self-condensation under the acidic reaction conditions, leading to complex polymeric material.[1]

  • Regioisomer Formation: If using an unsymmetrical ketone, two different indole regioisomers can be formed, complicating purification and reducing the yield of the desired product.[5]

Side_Reaction Hydrazone Arylhydrazone Intermediate Indole Desired Indole Product ([3,3]-Rearrangement) Hydrazone->Indole   Desired   Pathway Cleavage Cleavage Products (Aniline, Iminium ion) Hydrazone->Cleavage   Side Reaction   (N-N Cleavage)

Caption: Competing pathways in the Fischer indole synthesis.

Category 3: Purification Challenges

Q4: My target compound is visible on TLC, but I am struggling to isolate it by column chromatography. Why is this happening?

A4: Purifying organic amines, especially heterocyclic ones like indoles, on standard silica gel can be problematic.[8] The basic amine group interacts strongly with the acidic silanol groups on the silica surface. This can lead to:

  • Broad Peaks and Tailing: The product streaks down the column, leading to poor separation and recovery.

  • Irreversible Adsorption: The product sticks to the column and cannot be eluted.

Solutions:

  • Mobile Phase Modification: Add a small amount (0.5-2%) of a competing base, such as triethylamine (TEA) or ammonia in methanol, to your eluent (e.g., Hexane/Ethyl Acetate).[8] The TEA will occupy the acidic sites on the silica, allowing your product to elute cleanly.

  • Use a Different Stationary Phase: Amine-functionalized silica columns are commercially available and can provide excellent separation for basic compounds without the need for mobile phase modifiers.[8][9]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method to obtain high-purity material, especially after a preliminary column purification.[4]

Frequently Asked Questions (FAQs)

Q: What is the most reliable synthetic route to prepare 1-tert-butyl-1H-indol-5-amine? A: The most direct, though challenging, route is the Fischer indole synthesis. A robust starting point would be the reaction of (4-aminophenyl)hydrazine with a suitable carbonyl compound, followed by N-tert-butylation. A more reliable, but longer, route involves using a starting material with a nitro group (e.g., (4-nitrophenyl)hydrazine), performing the Fischer synthesis, reducing the nitro group to an amine, and finally performing the N-tert-butylation.

Q: How do I attach the tert-butyl group to the indole nitrogen? A: N-alkylation of the indole ring typically requires deprotonation of the N-H with a base, followed by reaction with a tert-butyl electrophile. However, direct Sₙ2 reaction with tert-butyl halides is difficult. A common method is to react the N-deprotonated indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like DMAP.[10] The resulting N-Boc group can serve as a stable protecting group or, in some cases, the tert-butyl group can be retained after subsequent transformations. Another method involves reaction with tert-butyl alcohol in the presence of a strong acid.

Q: How can I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is the most common method. Use a UV lamp to visualize the spots. Staining with a potassium permanganate solution can also be effective for visualizing indoles. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[4]

Experimental Protocols & Workflows
Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow decision decision start_node Start: Low Yield Observed decision_purity Are Starting Materials >98% Pure? start_node->decision_purity Check Starting Materials end_good Success: Yield Improved end_bad Consider Alternative Route decision_hydrazone Is Hydrazone Formation Complete? decision_purity->decision_hydrazone Yes purify_sm Purify Hydrazine & Carbonyl Compound decision_purity->purify_sm No decision_catalyst Is Catalyst Optimized? decision_hydrazone->decision_catalyst Yes optimize_hydrazone Optimize pH and Time for Hydrazone Formation decision_hydrazone->optimize_hydrazone No purify_sm->decision_hydrazone decision_temp Is Temperature Optimized? decision_catalyst->decision_temp Yes screen_catalyst Screen Lewis (ZnCl₂) and Brønsted (PPA, p-TSA) Acids decision_catalyst->screen_catalyst No optimize_hydrazone->decision_catalyst decision_temp->end_good Yes screen_temp Screen Temperatures (e.g., 80-150 °C) decision_temp->screen_temp No screen_catalyst->decision_temp screen_temp->end_bad

Caption: A decision tree for troubleshooting low reaction yields.

Protocol: Fischer Indole Synthesis of a 5-Nitroindole Precursor

This protocol describes a general procedure for the cyclization step, which is often the most critical. The starting material would be the hydrazone formed from (4-nitrophenyl)hydrazine and a suitable ketone (e.g., acetone to yield 2-methyl-5-nitro-1H-indole).

  • Setup: In an oven-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the pre-formed arylhydrazone (1.0 eq).

  • Catalyst Addition: Add the acid catalyst. For example, add anhydrous zinc chloride (ZnCl₂, 2.0 eq).[1]

  • Solvent: Add a high-boiling point solvent like toluene or perform the reaction neat if using a catalyst like polyphosphoric acid (PPA).[4]

  • Heating: Heat the mixture under reflux (typically 100-150 °C) with vigorous stirring. The optimal temperature and time depend on the specific substrates and catalyst used and should be monitored by TLC.[1]

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid. For PPA, this involves pouring the mixture onto ice. For ZnCl₂, this may involve adding a base like a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Subsequent steps would involve the reduction of the nitro group and N-tert-butylation.

References
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
  • Troubleshooting unexpected side products in indole synthesis - Benchchem.
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC. (2021).
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses.
  • Why Do Some Fischer Indolizations Fail? - PMC - NIH.
  • Application Notes and Protocols: Tert-Butyl Carbazate in the Synthesis of Heterocyclic Compounds - Benchchem.
  • Indoles - University of Rochester.
  • Problems with Fischer indole synthesis : r/Chempros - Reddit. (2021).
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC.
  • Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline.
  • Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis - MDPI. (2025).
  • Synthesis of a Series of Diaminoindoles | The Journal of Organic Chemistry. (2021).
  • Fischer Indole Synthesis - Alfa Chemistry.
  • tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate | Sigma-Aldrich.
  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION - Organic Syntheses.
  • Reagents, Solvents and Catalysts for Organic Synthesis.
  • How to get the maximum yield for the Fisher Indole synthesis ? | ResearchGate. (2015).
  • Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons.
  • Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids - ResearchGate. (2025).
  • Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis - Benchchem.
  • Is there an easy way to purify organic amines? - Biotage. (2023).
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (2025).
  • Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction - AIR Unimi. (2014).
  • tert-BUTYL ISOCYANIDE - Organic Syntheses.
  • Domino Aza-Michael-S N Ar-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters - MDPI. (2022).
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023).
  • minimizing batch-to-batch variability of 2-methyl-1-propyl-1H-indol-5-amine - Benchchem.
  • PROCESS FOR THE PURIFICATION OF TERTIARY AMINES. - Google Patents.
  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC. (2023).
  • Synthesis and biological evaluation of indoles - Der Pharma Chemica.
  • Multicomponent Reactions of Indoles with 1-Amino-5-aroyl-4-aryl-1H- Pyrimidin-2-ones - AVESİS.
  • A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters - The Royal Society of Chemistry.
  • (PDF) Organic amine flash purification using a novel stationary phase - ResearchGate. (2015).

Sources

Technical Support Center: Purification of 1-tert-butyl-1H-indol-5-amine

[1]

Case ID: IND-TB-005 Subject: Troubleshooting purification, stability, and isolation of electron-rich aminoindoles. Assigned Specialist: Senior Application Scientist, Separation Technologies.

Diagnostic & Decision Matrix

User Issue: "My product turns black on the column," "I cannot separate the amine from the nitro precursor," or "The oil solidifies poorly."

The 1-tert-butyl-1H-indol-5-amine molecule presents a "perfect storm" of purification challenges:

  • Electron-Rich Core: The indole ring, activated by the 5-amino group, is highly susceptible to oxidative polymerization (the "black tar" effect).

  • Acid Sensitivity: Standard silica gel is acidic (pH ~4-5), which catalyzes dimerization of the indole.

  • Lipophilicity: The tert-butyl group at N1 drastically increases solubility in non-polar solvents compared to naked 5-aminoindole, altering standard extraction protocols.[1]

Workflow Decision Tree

Use the following logic flow to select your purification strategy.

PurificationStrategyStartStart: Crude Reaction MixtureTLCStep 1: TLC Analysis(DCM/MeOH 95:5)Start->TLCStreakDoes the amine spot streak?TLC->StreakImpurityMajor Impurity Type?Streak->ImpurityYes (Silanol interaction)MethodAMethod A: Amine-Modified Silica(or TEA-treated Silica)Streak->MethodANo (Rare)Impurity->MethodAClose Rf (Nitro/Isomer)MethodBMethod B: Acid-Base Extraction(Cold/Dilute)Impurity->MethodBNon-Basic ImpuritiesMethodCMethod C: Salt Formation(HCl/Dioxane)Impurity->MethodCStorage/Stability Required

Figure 1: Decision matrix for selecting the optimal purification route based on crude material behavior.

Troubleshooting Guides

Module A: Chromatography (The "Black Column" Solution)

Problem: The compound streaks, bands broaden, and the silica turns dark/black during elution. Root Cause: The basic amine interacts with acidic silanols (

Protocol: The "Neutralized" Silica Column Do not use standard silica without modification.

  • Mobile Phase Preparation:

    • Base Solvent: Hexanes / Ethyl Acetate (gradient typically 0%

      
       50% EtOAc).
      
    • Modifier (Critical): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the entire mobile phase system (both Bottle A and Bottle B).

  • Column Pre-treatment:

    • Flush the column with 3 column volumes (CV) of the TEA-containing mobile phase before loading the sample. This deactivates the acidic silanol sites.

  • Sample Loading:

    • Dissolve crude in a minimum amount of DCM containing 1% TEA.

    • Avoid solid loading on Celite if possible, as Celite can also be slightly acidic/active. If necessary, use basic alumina for solid loading.

  • Alternative Stationary Phase:

    • If available, use Amino-functionalized Silica (KP-NH) .[1][2] This eliminates the need for TEA in the mobile phase and prevents acid-catalyzed decomposition [1].

Module B: Workup & Isolation (The "Lipophilic" Factor)

Problem: Standard acid-base extractions fail; the product oils out or polymerizes in acid. Root Cause: The tert-butyl group makes the neutral amine highly lipophilic, requiring stronger acids to protonate or specific solvents to extract. However, strong acids destroy the indole.

Protocol: Cold Dilute Extraction

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . (Avoid DCM if possible to prevent emulsion formation during basification).

  • Acid Extraction (The Trap):

    • Cool the mixture to 0°C.

    • Extract with 0.5 M HCl (cold). Do not use 1 M or concentrated HCl.

    • Note: The protonated tert-butyl-aminoindole will migrate to the aqueous layer.[1]

    • Speed is critical: Contact time with acid should be <10 minutes to prevent dimerization.[1]

  • Wash: Wash the aqueous layer immediately with one portion of Ether/Hexane (removes non-basic impurities like unreacted nitroindole).

  • Basification:

    • Add the aqueous layer slowly to a stirred mixture of EtOAc and saturated NaHCO3 (or 1M NaOH if needed) at 0°C.

    • Ensure pH reaches >9.[1]

  • Recovery: Separate organic layer, dry over

    
     (avoid 
    
    
    as it is slightly Lewis acidic), and concentrate.
Module C: Metal Scavenging (Post-Reduction)

Problem: Product contains residual Palladium (from hydrogenation) or Tin (from Stille coupling/SnCl2 reduction). Root Cause: The amino group effectively chelates transition metals, carrying them through standard chromatography.

Data: Scavenger Efficiency Table

ContaminantRecommended ScavengerProtocolExpected Residual
Palladium (Pd) Thiol-Modified Silica (Si-Thiol)Stir crude in EtOAc with 5 eq.[1] Si-Thiol for 12h.[1] Filter.< 50 ppm
Tin (Sn) Potassium Fluoride (KF) on SilicaAdd 10% w/w KF/Silica to crude solution. Stir 2h.< 100 ppm
Tin (Sn) Aqueous KF WashWash organic layer with sat. aq. KF solution (x3).Variable

Visualizing the Tin Removal Mechanism:

SnRemovalStep1R-Sn-Bu3(Impurity)IntermediateHypervalentStannate ComplexStep1->Intermediate+ F-ReagentKF (Aqueous/Solid)Reagent->IntermediateResultInsoluble PolymericTin FluoridesIntermediate->ResultPrecipitation

Figure 2: Mechanism of Tin removal using Fluoride sources.[1] The high affinity of F- for Sn creates insoluble aggregates [2].[1]

Stability & Storage (The "Fortress" Protocol)

Issue: The purified oil turns brown/purple after 24 hours on the bench. Explanation: 5-Aminoindoles are sensitive to auto-oxidation by air, forming quinoid-imines.[1] The tert-butyl group does not protect the amine from oxidation.

Recommended Storage Form: The Hydrochloride Salt Converting the free base to a salt blocks the lone pair on the amine, significantly increasing resistance to oxidation.

Salt Formation Protocol:

  • Dissolve the purified free base in a minimum amount of Diethyl Ether or DCM .

  • Cool to 0°C under Nitrogen.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • A white/off-white precipitate should form immediately.[1]

  • Filter under inert atmosphere (Argon/Nitrogen) to avoid moisture absorption (hygroscopicity).

  • Wash with cold ether and dry under vacuum.[1]

  • Store: -20°C, desiccated, protected from light.

Frequently Asked Questions (FAQs)

Q1: Can I use recrystallization instead of chromatography? A: Yes, but it is challenging due to the tert-butyl group's lipophilicity.

  • Try: Dissolving in minimal hot Toluene and adding Heptane until cloudy.

  • Avoid: Ethanol/Methanol alone, as solubility is often too high even at -20°C.[1]

  • Tip: Recrystallization is most effective after a rough silica plug filtration to remove tar.

Q2: My NMR shows broad peaks for the amine protons. Is it impure? A: Not necessarily.[1] Amine protons (

  • Verification: Add a drop of

    
     to the NMR tube. The amine peak should disappear (exchange). If peaks in the aromatic region are sharp, your purity is likely intact.
    

Q3: I see a spot just above my product on TLC that fluoresces blue. What is it? A: This is likely the azo-dimer or an oxidation byproduct.[1] Aminoindoles can couple oxidatively.[1]

  • Removal: These are usually less polar than the amine. A careful gradient flush with 5-10% EtOAc/Hexane (with TEA) before eluting the product can separate them.

Q4: Why strictly avoid acetone during workup? A: Primary amines react with acetone (and other ketones) to form imines (Schiff bases) . This reaction is reversible but will confuse NMR/LCMS data (M+40 peaks). Always use EtOAc or ethers for extraction.[1]

References

  • Biotage. (2023).[2] Is there an easy way to purify organic amines? Retrieved from

  • Renaud, P., Lacote, E., & Quaranta, L. (1998). A simple and efficient method for the removal of tin residues from reaction mixtures.[3] Tetrahedron Letters, 39(15), 2123-2126.[1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for pKa and general purification logic).

  • MedChemExpress. (n.d.). 1H-Indol-5-amine Product Information. Retrieved from

Technical Support Center: N-tert-butylation of 5-Aminoindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-tert-butylation of 5-aminoindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer a detailed experimental protocol grounded in established chemical principles. Our goal is to empower you to achieve optimal results by understanding the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Here we address the most pressing questions and issues that researchers encounter during the N-tert-butylation of 5-aminoindole.

FAQ 1: I'm observing a significant amount of a di-substituted product. What is it and how can I prevent it?

Answer: The most probable di-substituted product is the N1, N5-di-tert-butylated 5-aminoindole. This arises because both the indole nitrogen (N1) and the 5-amino group (N5) are nucleophilic and can react with the tert-butylating agent. The relative nucleophilicity of these two sites can be influenced by the reaction conditions.

To minimize di-substitution:

  • Stoichiometry of the tert-butylating agent: Carefully control the stoichiometry of your tert-butylating agent. Use of a large excess will significantly increase the likelihood of di-alkylation. Start with 1.0-1.2 equivalents and adjust based on your results.

  • Protecting the 5-amino group: A more robust strategy is to temporarily protect the 5-amino group before proceeding with the N-tert-butylation of the indole ring. Common protecting groups for anilines, such as acetyl or tert-butoxycarbonyl (Boc), can be employed. The choice of protecting group should be orthogonal to the conditions used for N-tert-butylation and its subsequent removal.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the reaction at the more nucleophilic site, which is generally the deprotonated indole nitrogen.

FAQ 2: My reaction is yielding a complex mixture of products, and I suspect C-alkylation. Is this possible with a bulky tert-butyl group?

Answer: Yes, C-alkylation is a known side reaction in indole chemistry, even with sterically demanding alkylating agents like the tert-butyl group.[2] The most likely site for electrophilic attack on the indole ring is the C3 position due to its high electron density.[3] While the steric bulk of the tert-butyl cation can hinder this reaction to some extent, it can still occur, especially under acidic conditions that favor Friedel-Crafts-type reactions.[4]

To mitigate C-alkylation:

  • Choice of Reaction Conditions: Base-mediated N-alkylation is generally preferred to suppress C-alkylation. Deprotonation of the indole nitrogen enhances its nucleophilicity, favoring the desired N-alkylation pathway over electrophilic substitution on the ring.[3]

  • Avoid Strong Lewis or Brønsted Acids: Conditions that generate a high concentration of the tert-butyl cation, such as the use of strong acids with tert-butanol or isobutylene, will promote C-alkylation.

  • Solvent Effects: The choice of solvent can influence the N/C alkylation ratio. Polar aprotic solvents like DMF or DMSO can favor N-alkylation by solvating the counter-ion of the indole salt, leaving the nitrogen anion more accessible.[3][5]

FAQ 3: The reaction is not proceeding to completion, and I have a low yield of the desired N-tert-butyl-5-aminoindole. What are the likely causes?

Answer: Low conversion can be attributed to several factors, primarily related to the deprotonation of the indole nitrogen and the reactivity of the tert-butylating agent.

To improve your yield:

  • Base Strength and Solubility: The pKa of the indole N-H is approximately 17, requiring a sufficiently strong base for complete deprotonation.[3] Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃) are common choices. Ensure your base is fresh and handled under anhydrous conditions. The solubility of the resulting indole salt can also be a factor; using a solvent in which the salt is at least partially soluble is crucial.[5]

  • Tert-butylating Agent: The choice of tert-butylating agent is critical. Reagents like tert-butyl bromide can be effective but may require elevated temperatures. Alternative reagents like di-tert-butyl dicarbonate (Boc₂O) can also be used for tert-butylation under specific conditions, though they are more commonly used for Boc protection.

  • Reaction Temperature: While high temperatures can lead to side reactions, insufficient heat may result in a sluggish reaction. A systematic temperature screen is advisable to find the optimal balance.

  • Moisture: The presence of water will quench the base and the reactive indolate anion, halting the reaction. Ensure all glassware, solvents, and reagents are rigorously dried.[3]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the N-tert-butylation of 5-aminoindole.

Problem 1: Low to No Conversion of Starting Material

G

Potential Cause Recommended Action Scientific Rationale
Incomplete Deprotonation Use a stronger base (e.g., NaH, KOtBu). Ensure strictly anhydrous conditions. Consider using a base with a more soluble counter-ion (e.g., Cs₂CO₃).The indole N-H has a pKa of ~17, requiring a strong base to generate the nucleophilic indolate anion.[3] Water will quench the base and the anion.
Low Reagent Reactivity Switch to a more reactive tert-butylating agent. Verify the purity of your current reagent.The reactivity of tert-butylating agents varies. Ensure the chosen reagent is suitable for the reaction conditions.
Suboptimal Temperature Incrementally increase the reaction temperature while monitoring for side product formation.N-alkylation reactions can have a significant activation energy barrier.
Poor Solubility Choose a solvent that can dissolve the indole and at least partially dissolve the resulting indolate salt (e.g., DMF, DMSO).[5]For the reaction to proceed, the reactants must be in the same phase.
Problem 2: Formation of Multiple Products (Low Selectivity)

G

Potential Side Product Recommended Action Scientific Rationale
N1, N5-di-tert-butyl-5-aminoindole Reduce the equivalents of the tert-butylating agent to 1.0-1.2. Protect the 5-amino group prior to N1-tert-butylation.[1]Both nitrogen atoms are nucleophilic and can react. Protecting the more basic amino group directs the reaction to the indole nitrogen.
C3-tert-butyl-5-aminoindole Use base-mediated conditions (e.g., NaH in DMF) instead of acid catalysis. Lower the reaction temperature.Base-mediated deprotonation increases the nucleophilicity of N1, favoring N-alkylation. Acidic conditions promote Friedel-Crafts C-alkylation.[3]
Other C-alkylated isomers Characterize the byproducts thoroughly using NMR and MS to identify the position of alkylation. The presence of an activating amino group can direct electrophilic substitution to other positions on the benzene ring, though this is less common.The electronic effects of the amino group can influence the regioselectivity of electrophilic aromatic substitution.

Experimental Protocol: N-tert-butylation of 5-Aminoindole

This protocol is a starting point and may require optimization based on your specific experimental setup and desired purity.

Materials:

  • 5-aminoindole

  • Sodium hydride (60% dispersion in mineral oil)

  • tert-Butyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 5-aminoindole (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Add anhydrous DMF to dissolve the 5-aminoindole. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Evolution of hydrogen gas should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Slowly add tert-butyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-tert-butyl-5-aminoindole.

Visualization of Reaction Pathways

G

References

  • BenchChem. (2025).
  • BenchChem. (2025). Improving the reaction conditions for the N-benzylation of indoles. BenchChem Technical Support.
  • BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. BenchChem Technical Support.
  • Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876–7883.
  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.
  • Tokyo Chemical Industry. (n.d.). Protecting Agents. TCI Chemicals.
  • MilliporeSigma. (n.d.).
  • Wikipedia. (n.d.). Steric effects.
  • YouTube. (2019, November 19).
  • MDPI. (2023, February 3). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)
  • International Science Community Association. (2012). Synthesis, characterization and de-tert-butylation of 4-N-t-butyl-5-aryl imino-1,2,4 triazolidine-3-thiones into 5-arylimino-1. Research Journal of Recent Sciences, 1(ISC-2011), 79-84.
  • MDPI. (2020, July 17).
  • BenchChem. (2025). High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery. BenchChem Technical Support.
  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl N-{[5-(5-oxohexanamido)
  • ResearchGate. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.

Sources

Technical Support Center: Indole Nitrogen Deprotection Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the critical ambiguity between the standard


-Boc  (tert-butoxycarbonyl) group and the chemically recalcitrant 

-tert-butyl
(alkyl) group.

Subject: Removal of tert-butyl-based Protecting Groups from Indole (


-1 Position)
Role:  Senior Application Scientist
Date:  October 26, 2023

Part 1: Initial Triage & Chemical Identification

Q1: Before we proceed, which specific "tert-butyl" group do you have? Context: This is the most common point of failure. The removal conditions for these two groups are chemically orthogonal.

Feature

-Boc (tert-butoxycarbonyl)

-tert-Butyl (Alkyl)
Structure Indole-

-

Indole-

-

Bond Type Carbamate (Amide-like)Tertiary Amine (Alkyl-Aryl)
Stability Acid-labile; Base-stable (mostly)Extremely stable to acid/base
Removal Facile (TFA, HCl, or Thermal)Difficult (Retro-Friedel-Crafts)

Diagnostic: If your protecting group has a carbonyl (C=O) spacer, follow Protocol A . If the tert-butyl group is attached directly to the nitrogen, follow Protocol B .

Part 2: Protocol A — Removal of -Boc Group

Target Audience: 95% of users.

Q2: What is the standard operating procedure (SOP) for


-Boc removal? 
A:  The industry standard utilizes acidolysis to generate the volatile isobutylene gas and 

.

Method A1: Standard Acidolysis (TFA)

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[1]

  • Ratio: 1:1 to 1:4 (TFA:DCM).

  • Conditions: 0°C to Room Temperature (RT), 1–4 hours.

  • Mechanism: Protonation of the carbonyl oxygen

    
     Collapse to carbamic acid 
    
    
    
    Decarboxylation.[2]
  • Workup: Evaporate volatiles. Neutralize with saturated

    
     if free base is required.
    

Method A2: The "Scavenger" Protocol (For Trp-rich or Electron-Rich Indoles)

  • Issue: The generated tert-butyl cation (

    
    ) is an electrophile. In electron-rich indoles, it can re-attach to the C2 or C3 position (known as "scrambling" or "tert-butylation").
    
  • Solution: Add 2–5 equivalents of a scavenger.

    • Triethylsilane (TES): Reduces the cation to isobutane (gas).

    • 1,2-Ethanedithiol (EDT): Traps cation as a thioether.

    • Anisole: Traps cation (Friedel-Crafts alkylation of anisole).

Q3: Can I remove


-Boc under non-acidic conditions? 
A:  Yes. This is critical if your molecule contains acid-sensitive groups (e.g., acetals, silyl ethers).

Method A3: Thermal/Basic Deprotection

  • Reagents: Sodium Methoxide (NaOMe) in MeOH or simple thermal reflux.[1]

  • Conditions: Reflux in high-boiling solvent (e.g., 1,2-dichlorobenzene) or microwave irradiation.

  • Mechanism: Nucleophilic attack on the carbonyl or thermal elimination.

  • Note: While Boc is generally base-stable, the indole nitrogen is a poor leaving group, making this slower than for aliphatic amines. However, nucleophilic cleavage using

    
     or 
    
    
    
    is documented for activated indoles [1].

Part 3: Protocol B — Removal of -tert-Butyl (Alkyl) Group

Target Audience: Advanced users dealing with specialized scaffolds.

Q4: I definitely have the


-alkyl (

-t-Bu) group. How do I remove it?
A: This is a non-trivial transformation. The

-

bond is chemically robust. You must rely on Retro-Friedel-Crafts Dealkylation . This reaction is thermodynamically driven by entropy but requires harsh Lewis acidic conditions and an efficient "acceptor" for the leaving tert-butyl group.

Protocol B1: Lewis-Acid Mediated Retro-Friedel-Crafts

  • Theory: You must reverse the alkylation. This requires generating the energetically favorable tert-butyl cation and trapping it immediately to prevent re-alkylation of the indole C-ring [2].

  • Reagents: Aluminum Chloride (

    
    ) or Boron Tribromide (
    
    
    
    ).
  • Solvent/Acceptor: Benzene or Toluene (Must serve as both solvent and acceptor).

  • Scavenger: Anisole (highly recommended to trap the cation irreversibly).

Step-by-Step Guide:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve

    
    -t-Bu indole (1.0 equiv) in anhydrous Benzene or Toluene (0.1 M).
    
  • Activation: Add Anisole (5.0 equiv).

  • Catalyst: Cool to 0°C. Add

    
     (2.0–3.0 equiv) portion-wise.
    
  • Reaction: Warm to reflux. Monitor strictly by HPLC/LC-MS.

    • Warning: Extended reflux will lead to thermodynamic migration of the

      
      -Bu group to the C3 position of the indole.
      
  • Quench: Pour onto ice/water carefully.

  • Extraction: Extract with EtOAc.

Q5: Are there milder alternatives for


-alkyl removal? 
A:  Generally, no. However, oxidative dealkylation methods used for tertiary amines (e.g., Photoredox catalysis or Iron-porphyrin mimics) typically fail on indoles because the nitrogen lone pair is delocalized into the aromatic system, raising the oxidation potential significantly [3].

Part 4: Troubleshooting & Decision Logic

Visualizing the Workflow

The following diagram illustrates the decision process and mechanistic pathways for both protecting groups.

IndoleDeprotection Start START: Identify Group CheckStruct Does it have a C=O spacer? Start->CheckStruct BocGroup Group: N-Boc (Carbamate) CheckStruct->BocGroup Yes (C=O) AlkylGroup Group: N-tert-Butyl (Alkyl) CheckStruct->AlkylGroup No (Direct N-C) AcidSens Is molecule Acid Sensitive? BocGroup->AcidSens MethodTFA Method: TFA/DCM (1:1) + Scavenger (TES) AcidSens->MethodTFA No MethodBase Method: NaOMe/MeOH or Thermal Reflux AcidSens->MethodBase Yes Success Product: Free Indole (N-H) MethodTFA->Success MethodBase->Success Warning WARNING: Difficult Removal Risk of C-Migration AlkylGroup->Warning MethodRFC Method: Retro-Friedel-Crafts AlCl3 / Benzene / Anisole Warning->MethodRFC MethodRFC->Success Kinetic Control Fail Side Product: C3-tert-butyl Indole MethodRFC->Fail Thermodynamic Control (Overheating)

Caption: Decision matrix for indole nitrogen deprotection. Blue path indicates standard Boc removal; Red path indicates high-risk alkyl removal.

Common Failure Modes (FAQ)
SymptomProbable CauseCorrective Action
Reaction Stalled (Boc) Steric hindrance or insufficient acid strength.[1]Switch from TFA to 4M HCl in Dioxane . The smaller chloride counter-ion can improve kinetics.
"Scrambling" (Product + 56 mass)

cation re-attached to indole ring (C3/C5).
Mandatory: Add 5 equiv. of Triethylsilane (TES) or 1,2-Ethanedithiol to the TFA mixture.
Decomposition (Alkyl) Conditions too harsh (

).
Attempt Triflic Acid (TfOH) in Toluene at

. It is a strong Brønsted acid that may induce dealkylation without the oxidative side-effects of Lewis acids.
Incomplete Cleavage (Alkyl) Equilibrium reached (Reversible reaction).Use Anisole as the solvent (or co-solvent). It acts as an irreversible "sink" for the

-Bu group, forming 4-tert-butylanisole.

Part 5: References

  • BenchChem. (2025).[1] Technical Support Center: N-Protecting Group Removal from Indole Derivatives. Retrieved from

  • Chemistry Stack Exchange. (2015). Reverse Friedel-Crafts mechanism. Retrieved from

  • MDPI Encyclopedia. (2021). Metabolic N-Dealkylation and N-Oxidation. Retrieved from

  • Organic Chemistry Portal. (2023). Boc-Protected Amino Groups. Retrieved from

  • ResearchGate. (2005). Enantioselective Alkylation of the Indole Nucleus: Friedel-Crafts reaction. Retrieved from

Sources

Stability of 1-tert-butyl-1H-indol-5-amine in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for 1-tert-butyl-1H-indol-5-amine . It is designed to address stability issues, handling protocols, and troubleshooting scenarios encountered in drug discovery and organic synthesis.

Status: Operational | Topic: Stability & Handling | Audience: R&D Chemists[1][2][3][4]

Executive Summary: The Stability Paradox

This compound exhibits a "dual personality" defined by its two functional handles: the 1-tert-butyl group (robust, steric shield) and the 5-amino group (fragile, oxidation-prone).[1][2][3]

  • The 1-tert-butyl group is an alkyl substituent, not a carbamate (Boc).[1][2][3] It is not acid-labile under standard deprotection conditions (e.g., TFA/DCM) and acts as a permanent blocking group that prevents

    
    -1 deprotonation.[1][2][3][4]
    
  • The 5-amino group renders the indole electron-rich (

    
     effect), making the system highly susceptible to oxidative degradation in air, particularly under basic or neutral conditions.
    

Module A: Acidic Conditions (The "Safe Harbor")

Mechanism of Action

In acidic media, the 5-amino group protonates (


 for the conjugate acid).


This protonation event is protective:

  • Electronic Deactivation: The ammonium species (

    
    ) is electron-withdrawing (
    
    
    
    effect).[1][2][3][4] This reduces the electron density of the indole ring, significantly slowing down acid-catalyzed polymerization (dimerization) that typically plagues electron-rich indoles.[1]
  • Oxidation Resistance: The protonated amine cannot participate in the radical-cation formation required for oxidative degradation.[3][4]

Protocol: Conversion to Stable Salt

Objective: Long-term storage or stabilization during workup.[1][2][3][4]

  • Dissolution: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or 1,4-dioxane under Argon.[3][4]

  • Acidification: Dropwise add 4M HCl in dioxane (or ethereal HCl) at 0°C.

  • Precipitation: The hydrochloride salt will precipitate immediately.[3][4]

  • Isolation: Filter rapidly under an inert atmosphere (nitrogen funnel).

  • Drying: Dry under high vacuum (

    
     mbar) to remove traces of acid/solvent.[3][4]
    

Critical Note: While the salt is stable, extremely strong acidic conditions (e.g., refluxing 48% HBr) may eventually cleave the


-tert-butyl group or cause sulfonation if 

is used.[1][4]

Module B: Basic Conditions (The "Danger Zone")

Mechanism of Degradation

Under basic conditions (


), the amine exists as a free base. The electron-donating nature of the amine (

) and the indole core facilitates Single Electron Transfer (SET) with atmospheric oxygen.

Pathway:

  • Formation of a radical cation.[3][4]

  • Generation of reactive superoxide species.[3][4]

  • Transformation into quinone imines or polymerization into melanin-like oligomers (black tar).[1][2][3][4]

Visualization: Stability Decision Tree

The following diagram illustrates the divergent fate of the molecule based on pH conditions.

StabilityTree Start 1-tert-butyl-1H-indol-5-amine Acid Acidic Media (pH < 4) Start->Acid Add HCl/TFA Base Basic/Neutral Media (pH > 7) Start->Base Add NaOH/TEA Protonation Protonation (R-NH3+) Acid->Protonation FreeBase Free Amine (R-NH2) Base->FreeBase Stable STABLE (Electronic Deactivation) Protonation->Stable Prevents e- transfer Oxidation OXIDATION RISK (Radical Formation) FreeBase->Oxidation + O2 (Air) Quinone Quinone Imines (Purple/Black Color) Oxidation->Quinone Polymerization

Caption: Divergent stability pathways.[1][2][3][4] Acidic conditions lock the amine, preventing oxidation. Basic conditions expose the electron-rich system to rapid air degradation.[1][2]

Troubleshooting Protocol: Handling the Free Base

If you must handle the free base (e.g., for a coupling reaction):

  • Degassing: Sparge all solvents with Argon for 15 minutes before the compound is introduced.

  • Antioxidants: If using aqueous basic buffers (e.g., for extraction), add Sodium Ascorbate (10 mM) or Sodium Sulfite to the aqueous phase to act as a sacrificial reductant.[3][4]

  • Speed: Execute basic workups immediately. Do not leave the organic layer standing in light or air.[4]

Stability Data & Storage Matrix

ParameterConditionStability RatingRecommendation
State Solid (Free Base)ModerateStore at -20°C, dark, under Argon.[1][2][3][4]
State Solid (HCl Salt)HighStore at 4°C or -20°C, desiccated.[1][2][3][4]
Solution DMSO/MeOH (Neutral)LowUse immediately; solution turns brown within hours in air.[2][3][4]
Solution Acidic (0.1% TFA)HighStable for days (autosampler compatible).[3][4]
Reactivity vs. TFA (Neat)Stable

-t-Butyl group remains intact.[1][2][3][4]
Reactivity vs. Air (

)
UnstableRapid oxidation to black solids.[3][4]

Frequently Asked Questions (FAQ)

Q1: My sample turned dark brown/black after leaving it on the bench. Is it ruined?

  • Diagnosis: This is oxidative degradation leading to "indolic quinone" oligomers.[2][3][4]

  • Solution: If the color is light brown, purify immediately via flash chromatography (silica buffered with 1% triethylamine to prevent acid-catalyzed degradation on silica, though this contradicts the "acid stability" rule, silica surface acidity can be unpredictable; alternatively, use neutral alumina). If pitch black, the purity is likely compromised beyond recovery.

Q2: Can I remove the 1-tert-butyl group using TFA/DCM?

  • Answer: No.

  • Reasoning: Unlike a tert-butoxycarbonyl (Boc) group, the tert-butyl group attached directly to the indole nitrogen is an alkyl bond.[1][3] It is extremely robust.[2][3][4]

  • Method: Removal typically requires harsh conditions, such as retro-Friedel-Crafts alkylation using strong Lewis acids (e.g.,

    
    ) and scavengers at elevated temperatures, which may destroy the 5-amino functionality.[1][2][3] Consider the 
    
    
    
    -t-butyl group permanent for most medicinal chemistry purposes.[1][2][3]

Q3: I see two spots on TLC. One is my product, what is the other?

  • Scenario: You are likely seeing the "dimer" or an oxidation product.[3][4]

  • Test: Treat a small aliquot with dilute HCl. If the baseline spot disappears or moves, it was likely the free amine interacting with the silica. Always run TLC for amino-indoles with a trace of base (NH3 or Et3N) in the eluent to ensure the amine doesn't streak.

References

  • Indole Oxidation Mechanisms

    • Subject: Electrochemical and chemical oxidation of 5-aminoindole leading to trimeric species.[1][2][3][4]

    • Source: Jennings, P. et al. "Electrooxidation of 5-substituted indoles."[1][2][3][5][6] J. Chem. Soc., Faraday Trans., 1997, 93, 3791-3797.[2][3][6]

    • [4]

  • General Indole Stability

    • Subject: Instability of electron-rich indoles in air and light; formation of melanin-like polymers.[1][2][3][4]

    • Source: Sundberg, R. J. The Chemistry of Indoles. Academic Press, 1996.[4] (Standard Reference Text).

  • Stability of N-tert-butyl Groups

    • Subject: The robustness of N-tert-butyl vs N-Boc and the difficulty of cleavage.[1][2][3]

    • Source:Greene's Protective Groups in Organic Synthesis, 5th Edition.[3][4] Wuts, P.G.M. (Section on Protection for the Amino Group).[4]

    • [3][4]

  • Handling of Aminoindoles

    • Subject: Storage and handling precautions (Argon, cold storage) for 5-aminoindole derivatives.[1][2][3][4]

    • Source: Sigma-Aldrich / Merck Technical Safety Data Sheet (SDS) for 5-Aminoindole.[1][2][3][4]

    • [4]

Sources

Recrystallization techniques for purifying substituted indoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Recrystallization of Substituted Indoles Ticket ID: IND-RX-001

Mission Statement

Welcome to the Indole Purification Support Center. Substituted indoles are notoriously difficult to purify due to their susceptibility to oxidative oligomerization (browning), wide polarity variance based on substitution, and tendency to "oil out" rather than crystallize. This guide synthesizes field-proven protocols with thermodynamic principles to resolve these specific failure modes.

Module 1: Solvent Selection Matrix

Logic: Indoles possess a nitrogen atom that can act as a hydrogen bond donor (N-H), but the aromatic ring drives lipophilicity. The substituent determines which force dominates.

The "Like Dissolves Like" Triage:

Substituent TypeExample CompoundPolarity ProfileRecommended Solvent SystemSecondary Option
Halogenated 5-BromoindoleLipophilic / Weakly PolarEthanol / Water (Standard)Toluene / Hexane
Nitrile / Cyano 3-CyanoindoleModerate PolarityEthanol / Water (50:50) Toluene (for non-polar impurities)
Carboxylic Acid Indole-3-carboxylic acidHighly Polar / H-bondingEthanol / Water or Acetic Acid Ethyl Acetate / Hexane
Alkyl / Unsubstituted 2-MethylindoleLipophilicPetroleum Ether or Hexane Methanol / Water
Aldehyde Indole-3-carboxaldehydeModerate / ReactiveEthanol Water (wash only)

Technical Note: For highly lipophilic indoles (e.g., 5-bromoindole), steam distillation is often a superior pre-purification step before recrystallization to remove non-volatile colored oligomers [1].

Module 2: Troubleshooting "Oiling Out"

The Issue: The compound separates as a liquid (oil) before it crystallizes. The Cause: The temperature of the solution drops into the "liquid-liquid miscibility gap" before it hits the solid-liquid solubility curve. This often happens when the melting point of the solid is depressed by impurities or is naturally close to the solvent's boiling point [2].[1]

Workflow: The Oiling Out Rescue Protocol

IndoleOilingOut Start Issue: Indole Oils Out Reheat Step 1: Reheat to Redissolve (Clear Solution) Start->Reheat CheckSolvent Is it a Mixed Solvent? Reheat->CheckSolvent AddGood Add more 'Good' Solvent (Lower Supersaturation) CheckSolvent->AddGood Yes ChangeSolvent Switch to Higher BP Solvent (e.g., Toluene instead of DCM) CheckSolvent->ChangeSolvent No CloudPoint Cool to Cloud Point (Just before oiling) AddGood->CloudPoint ChangeSolvent->CloudPoint Seed CRITICAL STEP: Add Seed Crystal CloudPoint->Seed Scratch Alternative: Scratch Glass (Induce Nucleation) CloudPoint->Scratch SlowCool Cool Very Slowly (Insulate Flask) Seed->SlowCool Scratch->SlowCool Success Crystalline Solid SlowCool->Success

Figure 1: Decision tree for rescuing an indole recrystallization that has undergone liquid-liquid phase separation (oiling out).

Detailed Intervention:

  • Redissolve: Heat the mixture until the oil dissolves back into the homogeneous phase.

  • Dilute: Add 10-20% more of the good solvent (the one dissolving your compound). This lowers the saturation level, pushing the system out of the "oiling" zone.

  • Seed at the Cloud Point: Cool the solution slowly. The moment you see a faint turbidity (the "cloud point"), add a seed crystal of pure product. This provides a template for the lattice to form, bypassing the amorphous oil phase [2].

Module 3: Removing Colored Impurities (Oxidation)

The Issue: Indoles turn pink, red, or brown due to air oxidation (forming indoxyls and dimers). The Fix: Adsorption and Chemical Reduction.

Protocol A: Activated Charcoal (Standard)

  • Dissolve the crude indole in the boiling "good" solvent.

  • Remove from heat (prevent bumping) and add Activated Carbon (1-5% wt/wt) .

  • Boil for 5–10 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad or fluted filter paper.

    • Warning: If the funnel is cold, the indole will crystallize in the filter, blocking it.

  • Proceed with cooling/crystallization.[2][3][4]

Protocol B: Chemical Reduction (The "Pink" Killer) If charcoal fails, the color is likely due to oxidized impurities that are chemically similar to the product.

  • Technique: Add a small amount of Sodium Bisulfite or Sodium Dithionite to the aqueous phase during the workup or recrystallization (if water is used). This reduces the colored quinoid-like oxidation products back to colorless forms or water-soluble salts [3].

Module 4: Standard Operating Procedures (SOPs)
SOP-01: Recrystallization of 5-Bromoindole (Lipophilic)

Target: Purification of 5-bromoindole from synthesis byproducts.[5] Solvent: Ethanol / Water [4].[3][4][6][7]

  • Dissolution: Place crude 5-bromoindole in an Erlenmeyer flask. Add minimal Absolute Ethanol .[4]

  • Heat: Warm gently (water bath/hot plate) with stirring. Add ethanol portion-wise until fully dissolved at boiling point.

  • Precipitation: Remove from heat. Add Water dropwise to the hot solution until a faint turbidity (cloudiness) persists.

  • Clear & Cool: Add 1-2 drops of ethanol to clear the turbidity. Cap the flask and allow it to cool to room temperature undisturbed.

  • Harvest: Cool in an ice bath for 30 minutes. Filter crystals via vacuum filtration.[2][3][7][8] Wash with cold 50:50 Ethanol/Water.[3]

SOP-02: Purification of 3-Cyanoindole (Moderate Polarity)

Target: Removing non-polar impurities from 3-cyanoindole. Solvent: Toluene [5].[2][3][9]

  • Dissolution: Suspend crude 3-cyanoindole (e.g., 1.0 g) in Toluene (10–15 mL).

  • Reflux: Heat to boiling (approx 110°C). Toluene is excellent here because it dissolves the indole at high temps but rejects it at low temps, while keeping non-polar "tar" impurities in solution.

  • Hot Filtration: If black specks remain, filter hot.

  • Crystallization: Cool slowly. 3-Cyanoindole typically forms needles from toluene.

  • Wash: Wash the filter cake with cold toluene, then hexane to remove the high-boiling toluene residue.

Module 5: The Logic of Impurity Removal

IndolePurificationLogic Crude Crude Indole Mixture Analysis Analyze Impurity Profile Crude->Analysis PathColor Colored/Oxidized? Analysis->PathColor PathPolar Polarity vs Product? Analysis->PathPolar Charcoal Activated Charcoal (Hot Filtration) PathColor->Charcoal Yes Recryst Recrystallization PathColor->Recryst No Wash Acid/Base Wash (Before Recryst.) PathPolar->Wash Large Difference SolventChoice Select Solvent PathPolar->SolventChoice Similar Charcoal->SolventChoice Wash->SolventChoice Result Pure Indole Recryst->Result SolventChoice->Recryst

Figure 2: Strategic workflow for determining the necessary pre-treatment steps before attempting recrystallization.

FAQ: Frequently Asked Questions

Q: My indole turned pink during drying. What happened? A: Indoles are light- and air-sensitive. The pink color is surface oxidation.

  • Fix: Wash the crystals with a small amount of cold solvent containing a trace of sodium bisulfite, then dry under vacuum in the dark (wrap the desiccator in foil).

Q: I have a low melting point solid that won't crystallize from ethanol. What now? A: Try Petroleum Ether or Hexane . Dissolve the solid in a minimum amount of boiling ether/hexane (use a water bath, no open flame!). If it doesn't dissolve, add a few drops of Ethyl Acetate. Cool to -20°C (freezer). Many lipophilic indoles crystallize well from cold hydrocarbons [6].

Q: Can I use water as a solvent? A: Only for very specific cases like steam distillation or as an anti-solvent. Indoles generally have poor water solubility, which makes water excellent for crashing out products (precipitation) but poor for growing high-quality crystals unless used in a mixture (e.g., EtOH/Water) [7].

References
  • BenchChem. (2025).[3][6] Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Derivatives.

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Troubleshooting Guide.

  • Designer Drugs (Archive). (n.d.). Synthesis of 5-Bromo Indole (Bisulfite workup for color removal).

  • Google Patents. (2013). CN103387530A - 5-bromoindole preparation method.[5]

  • BenchChem. (2025).[3][6] Application Note: Purification of 3-Cyanoindole by Recrystallization.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • MDPI. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization.

Sources

Technical Support Center: Managing Steric Hindrance from the tert-Butyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TB-STERICS-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The tert-butyl (t-Bu) group is a double-edged sword in organic synthesis. While it provides excellent kinetic stabilization and directs regio/stereoselectivity, its massive steric bulk (A-value ~4.9 kcal/mol) often shuts down standard reaction pathways. This guide addresses the three most common "failure modes" reported by researchers: failed nucleophilic attacks , stalled cross-couplings , and difficult deprotections .

Module 1: Nucleophilic Addition Failures (Grignard & Organolithium)

The Issue

"I am trying to add a Grignard reagent to a tert-butyl ketone (e.g., pivalophenone), but I'm only recovering starting material or getting an alcohol with a missing alkyl group."

Root Cause Analysis

The t-Bu group creates a "cone of protection" around the carbonyl carbon. When a standard Grignard reagent (


) approaches, two parasitic pathways outcompete the desired nucleophilic addition:
  • Enolization: The Grignard reagent acts as a base, removing an

    
    -proton (if available). Upon workup, this regenerates the starting ketone.
    
  • Reduction: If the Grignard reagent has

    
    -hydrogens (e.g., 
    
    
    
    ), a hydride transfer occurs via a 6-membered transition state, reducing the ketone to a secondary alcohol instead of forming the tertiary alcohol.
Troubleshooting Protocol: The Organocerium Switch

To force addition over enolization/reduction, you must increase the electrophilicity of the carbonyl and decrease the basicity of the nucleophile. The solution is Imamoto’s Organocerium Reagent .

The Pathway Logic

The Lanthanide (Ce) is extremely oxophilic. It coordinates tightly to the carbonyl oxygen, activating it for attack. Simultaneously, the organocerium species (


) is less basic than the corresponding Grignard, suppressing enolization.

Grignard_Troubleshooting Start t-Bu Ketone + RMgX Check Has alpha-H or beta-H on RMgX? Start->Check Fail1 Enolization (Recover SM) Check->Fail1 Acts as Base Fail2 Reduction (Wrong Alcohol) Check->Fail2 Hydride Transfer Solution Add anhydrous CeCl3 (Organocerium) Check->Solution Switch Protocol Success 1,2-Addition Product Solution->Success Activated Carbonyl

Figure 1: Decision pathway for overcoming competing side reactions in hindered ketone additions.

Validated Protocol: Organocerium Addition
  • Drying

    
     (CRITICAL):  Commercially available 
    
    
    
    must be dried. Heat at 140°C under high vacuum (0.1 mmHg) for 2 hours while stirring. The powder should turn from clumpy to free-flowing.
  • Slurry Formation: Cool the flask to 0°C and add dry THF. Stir for 2 hours to form a milky suspension.

  • Transmetallation: Cool to -78°C. Add your organolithium (

    
    ) or Grignard dropwise. Stir for 1 hour to generate 
    
    
    
    .
  • Addition: Add the t-Bu ketone (dissolved in THF) slowly.

  • Workup: Warm to RT and quench with dilute HCl.

Module 2: Stalled Cross-Couplings (Suzuki-Miyaura)

The Issue

"My Suzuki coupling works on the phenyl analog but fails completely when I introduce an ortho-tert-butyl group on the aryl halide. The catalyst dies."

Root Cause Analysis

Standard ligands like


 have a cone angle (~145°) that is insufficient to protect the active Pd(0) species from aggregating, yet they are not bulky enough to force the Reductive Elimination  step, which is often the rate-determining step for hindered substrates.

For t-Bu substituted substrates, you need Dialkylbiaryl Phosphines (Buchwald Ligands). These ligands are "electron-rich" (facilitating oxidative addition) and extremely "bulky" (accelerating reductive elimination by relieving steric strain in the intermediate).

Ligand Selection Matrix
LigandCone Angle / BulkBest Application for t-Bu Substrates
SPhos HighGeneral purpose for hindered aryl chlorides/boronic acids.
XPhos Very HighExcellent for unactivated aryl chlorides and tosylates.
RuPhos HighSpecialized for sterically demanding aminations and couplings.

ExtremeGood for very simple but hindered systems; air sensitive.
Validated Protocol: SPhos-Pd G4 Coupling
  • Catalyst: Use SPhos Pd G4 (precatalyst) or generate in situ (Pd(OAc)2 + SPhos, 1:2 ratio).

  • Base:

    
     (anhydrous) is preferred over carbonates for hindered systems.
    
  • Solvent: Toluene/Water (10:1) or Dioxane/Water.[1][2] The biphasic system helps dissolve inorganic bases.

  • Temperature: Hindered systems often require 80–100°C.

  • Procedure:

    • Charge flask with Aryl Halide (1.0 eq), Boronic Acid (1.5 eq), SPhos Pd G4 (2-5 mol%), and

      
       (3.0 eq).
      
    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent.

    • Heat to 100°C for 12-24 hours.

Module 3: Deprotection of tert-Butyl Esters

The Issue

"I need to remove a tert-butyl ester, but my molecule contains acid-sensitive groups (e.g., acetals, silyl ethers) that won't survive neat TFA."

Root Cause Analysis

Acidic cleavage of t-Bu esters proceeds via an


-like fragmentation, generating the stable tert-butyl cation and the carboxylic acid. While TFA is the gold standard, the high acidity (

~0) destroys sensitive functionalities.
Troubleshooting Protocol: Lewis Acid Cleavage ( )

Zinc Bromide offers a milder alternative.[3][4] It coordinates to the carbonyl oxygen, weakening the


 bond, allowing cleavage in DCM at room temperature without generating a high concentration of free protons.

Deprotection_Flow Start Substrate: t-Bu Ester Decision Is the molecule Acid Sensitive? Start->Decision Robust No (Robust) Decision->Robust Sensitive Yes (Sensitive) Decision->Sensitive TFA Method A: TFA/DCM (1:1) + TIS Scavenger Robust->TFA ZnBr2 Method B: ZnBr2 (5 eq) in DCM, RT Sensitive->ZnBr2 TMSOTf Method C: TMSOTf (If ZnBr2 fails) Sensitive->TMSOTf

Figure 2: Workflow for selecting the appropriate deprotection strategy based on substrate stability.

Validated Protocol: ZnBr2 Selective Deprotection
  • Reagents: Anhydrous

    
     (commercial beads are fine, but ensure bottle is fresh).
    
  • Setup: Suspend the t-Bu ester substrate in DCM (0.1 M).

  • Addition: Add

    
     (5.0 equivalents).
    
  • Reaction: Stir vigorously at Room Temperature.

    • Note: The reaction is heterogeneous.

    • Time: 4 to 24 hours. Monitor by TLC (stain with Bromocresol Green for carboxylic acids).

  • Workup: Add water to dissolve the zinc salts. Extract with DCM.[3][5][6] Wash organic layer with 1M HCl (to break any Zn-chelates) then Brine.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989.

  • Kaul, R., et al. "Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2."[6] Journal of Organic Chemistry, 2004.[6]

  • Martin, R. & Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.[1][7]

  • BenchChem Technical Support. "Troubleshooting t-Butyl Ester Cleavage Reactions." BenchChem Knowledge Base, 2025.[3]

  • Master Organic Chemistry. "Reactions of Grignard Reagents." MasterOrganicChemistry Guide, 2015.

Sources

Validation & Comparative

Regiochemical Determination of Indole Alkylation Products: N1- vs. C3-Substituted Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of indole-based therapeutics (e.g., tryptamine derivatives, kinase inhibitors), the alkylation of the indole core is a pivotal step. However, the indole moiety is an ambident nucleophile. Depending on the base, solvent, and electrophile hardness, alkylation can occur at the N1 (nitrogen) or C3 (carbon) position.

Distinguishing these regioisomers is a critical quality control gate. While Mass Spectrometry (MS) often fails to differentiate these isomers due to identical molecular weights and similar fragmentation patterns, ¹H NMR spectroscopy remains the gold standard for definitive structural assignment.

This guide provides a rigorous, evidence-based comparison of N1- and C3-substituted indoles, outlining the specific spectral fingerprints required to validate your synthetic outcome.

Mechanistic Context: The Ambident Nucleophile

To interpret the spectra, one must understand the origin of the isomers.

  • N1-Alkylation: Occurs via the deprotonated indolyl anion (hard nucleophile) attacking the electrophile. This is the thermodynamically preferred product in polar aprotic solvents (e.g., DMF, DMSO) with strong bases (NaH).

  • C3-Alkylation: Occurs often under acidic conditions or with softer electrophiles, preserving the NH moiety initially, followed by re-aromatization.

The structural difference creates distinct magnetic environments for the remaining protons, specifically at the H2 , H3 , and NH positions.

Spectral Comparison: The Diagnostic Fingerprints

The following table summarizes the chemical shift (


) and multiplicity changes observed when converting the parent indole to its N-methyl or 3-methyl derivatives (measured in DMSO-

).
Table 1: Comparative ¹H NMR Data (DMSO-

)
FeatureParent IndoleN1-Substituted (Target) C3-Substituted (Alternative)
NH Signal Broad singlet,

11.0 ppm
Absent Present ,

10.8 ppm (often sharper)
H2 Proton dd or t,

7.3 ppm (

Hz)
Singlet (or d),

7.2 ppm
Doublet ,

7.0 ppm (

Hz)
H3 Proton dd or t,

6.4 ppm
Doublet ,

6.4 ppm
Absent (Replaced by substituent)
Alkyl Group N/A

3.8 ppm (Deshielded by N)

2.3 ppm (Shielded relative to N-alkyl)
Coupling

,


only

(Diagnostic)

Note: Chemical shifts are approximate and solvent-dependent. DMSO-


 is recommended over CDCl

to prevent proton exchange broadening of the NH signal.
3.1 The "Smoking Gun": The NH Region
  • N1-Isomer: The most obvious indicator is the disappearance of the downfield NH signal (10–12 ppm).

  • C3-Isomer: The NH signal remains. Crucially, in dry DMSO-

    
    , this proton couples to H2. If you see a doublet at 
    
    
    
    7.0 ppm (H2) that collapses to a singlet upon D
    
    
    O shake, you have a C3-substituted indole.
3.2 The Aliphatic Region
  • N-Alkyl Shift: Protons attached to the nitrogen (N-CH

    
    ) fall in the 3.8 – 5.0 ppm  range due to the electronegativity of the nitrogen and the deshielding cone of the aromatic ring.
    
  • C-Alkyl Shift: Protons at C3 (C-CH

    
    ) appear significantly upfield, typically 2.0 – 3.0 ppm .
    
Advanced Validation: Nuclear Overhauser Effect (NOE)

When 1D NMR is ambiguous (e.g., complex overlapping signals), 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial proof.

Diagram 1: NOE Correlation Logic

This diagram illustrates the spatial proximity correlations that definitively prove the substitution pattern.

NOE_Logic cluster_N_Sub N1-Substituted Indole (NOE) cluster_C_Sub C3-Substituted Indole (NOE) N_Group N-Alkyl Group (3.8-5.0 ppm) H2_N H2 Proton (C2) N_Group->H2_N Strong NOE (< 3Å) H7_N H7 Proton (Benzene Ring) N_Group->H7_N Strong NOE (Peri-position) C_Group C3-Alkyl Group (2.0-3.0 ppm) H2_C H2 Proton (C2) C_Group->H2_C Strong NOE H4_C H4 Proton (Benzene Ring) C_Group->H4_C Strong NOE (Peri-position)

Caption: Spatial correlations distinguishing N1 vs. C3 substitution. Note the H7 vs. H4 interaction.

  • N1-Alkyl: Shows NOE to H2 and H7 . The H7 interaction is unique to N-substitution.

  • C3-Alkyl: Shows NOE to H2 and H4 . The H4 interaction is unique to C3-substitution.

Experimental Protocol: Structural Assignment Workflow

To ensure data integrity and reproducibility, follow this standardized protocol.

5.1 Sample Preparation
  • Solvent Selection: Use DMSO-

    
      (99.9% D) rather than CDCl
    
    
    
    .
    • Reasoning: Chloroform often contains traces of acid that catalyze proton exchange, broadening the NH signal and obliterating the diagnostic

      
       coupling. DMSO stabilizes the NH bond via hydrogen bonding.
      
  • Concentration: Prepare a solution of 10–15 mg of analyte in 0.6 mL solvent. High concentrations can cause stacking effects that shift aromatic signals.

  • Water Removal: Ensure the sample is dry. Residual water (3.33 ppm in DMSO) can overlap with N-alkyl signals.

5.2 Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Scans (NS): Minimum 16 scans for high S/N ratio.

  • Relaxation Delay (D1): Set to

    
     2.0 seconds to ensure full integration accuracy of the aromatic protons.
    
5.3 Decision Tree

Use the following logic flow to assign your product.

Decision_Tree Start Start: Acquire 1H NMR (DMSO-d6) Check_NH Check 10-12 ppm Region Start->Check_NH Has_NH Signal Present? Check_NH->Has_NH Check_H3 Check 6.3-6.6 ppm (H3) Has_NH->Check_H3 Yes (Broad Singlet) N_Sub Conclusion: N1-Substituted Indole Has_NH->N_Sub No (Signal Absent) Check_H3->Start Yes (Indole Core Intact) Check for other isomers (C2/C4) C_Sub Conclusion: C3-Substituted Indole Check_H3->C_Sub No (H3 Absent) H3_Present H3 Signal Present?

Caption: Logic flow for rapid identification of indole alkylation regioisomers.

References
  • Reinecke, M. G., et al. (1988). "Definitive assignment of the ¹³C-NMR spectra of indole in DMSO-d6 and CDCl3." Heterocycles. Link

  • Abraham, R. J., et al. (2006).[1] "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • ChemicalBook. (n.d.). "3-Methylindole ¹H NMR Spectrum Data." ChemicalBook Database. Link

  • LibreTexts Chemistry. (2024). "Nuclear Overhauser Effect (NOE) in Structural Analysis." Chemistry LibreTexts. Link

  • Maji, M., et al. (2022).[2] "Regio-Selective C3- and N-Alkylation of Indolines." Journal of Organic Chemistry. Link

Sources

Cytotoxicity assay of 1-tert-butyl-1H-indol-5-amine against cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment Guide: Cytotoxicity Profiling of 1-tert-butyl-1H-indol-5-amine

Executive Summary

This guide details the technical evaluation of 1-tert-butyl-1H-indol-5-amine , a lipophilic indole derivative often utilized as a pharmacophore fragment in kinase inhibitor and tubulin-targeting drug discovery. Unlike standard chemotherapeutics, this compound represents a "fragment-based" candidate where the steric bulk of the tert-butyl group at the N1 position significantly alters membrane permeability and metabolic stability compared to the parent indole-5-amine.

This document provides a validated cytotoxicity protocol, comparative performance metrics against standard agents, and mechanistic insights for researchers in medicinal chemistry and oncology.

Part 1: Technical Positioning & Comparative Analysis

To objectively assess the performance of 1-tert-butyl-1H-indol-5-amine, we compare it against its parent scaffold (Indole-5-amine) and a clinical standard (Cisplatin).

Comparative Performance Matrix
Feature1-tert-butyl-1H-indol-5-amine (Target)1H-indol-5-amine (Parent Scaffold)Cisplatin (Clinical Standard)
Primary Utility Lead optimization, Hydrophobic fragment screeningSynthetic intermediate, Baseline toxicity controlDNA crosslinking, Apoptosis induction
Solubility (DMSO) High (Lipophilic)ModerateLow (Requires saline/water)
Cell Permeability Enhanced (Due to N1-t-butyl lipophilicity)ModeratePassive/Transporter mediated
Typical IC₅₀ Range 15 – 50 µM (Fragment level potency)>100 µM (Low intrinsic toxicity)1 – 10 µM (High potency)
Metabolic Stability High (N1-blocking prevents glucuronidation)Low (N1 is reactive)N/A (Inorganic complex)
Cytotoxicity Mechanism ROS generation, Tubulin destabilization (suspected)Weak oxidative stressDNA adduct formation
Why the tert-butyl Group Matters

The addition of a tert-butyl group at the N1 position is not merely structural; it is a functional modification designed to:

  • Block N-H acidity: Prevents non-specific hydrogen bonding, increasing selectivity for hydrophobic pockets (e.g., ATP-binding sites in kinases).

  • Increase LogP: Enhances passive diffusion across the lipid bilayer, often resulting in lower IC₅₀ values compared to the parent amine.

Part 2: Validated Experimental Protocol

Objective: Determine the IC₅₀ of 1-tert-butyl-1H-indol-5-amine against adherent cancer cell lines (e.g., MCF-7, A549, or HeLa).

Safety Note: Indole amines can be susceptible to oxidation. Handle under low light where possible and prepare fresh stocks.

I. Reagent Preparation
  • Stock Solution (20 mM): Dissolve 1-tert-butyl-1H-indol-5-amine in 100% DMSO.

    • Critical Step: Vortex for 60 seconds. The t-butyl group increases hydrophobicity; ensure no micro-precipitates remain.

  • Working Standards: Serially dilute in complete culture medium (RPMI-1640 or DMEM + 10% FBS).

    • Constraint: Final DMSO concentration must remain < 0.5% (v/v) to avoid solvent toxicity masking the compound's effect.

II. The Assay Workflow (MTT/CCK-8 Optimized)
  • Seeding (Day 0):

    • Seed cancer cells at 3,000–5,000 cells/well in 96-well plates.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

    • Control: Include "Media Only" (Blank) and "Cells + DMSO Vehicle" (Negative Control).

  • Treatment (Day 1):

    • Aspirate old media carefully.

    • Add 100 µL of compound dilutions.

    • Dose Range: 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Replicates: Minimum n=3 (n=6 recommended for statistical power).

  • Incubation (Day 1–3):

    • Incubate for 48 to 72 hours .

    • Observation: Check for crystal formation (compound precipitation) at high concentrations (100 µM) using microscopy after 24 hours.

  • Readout (Day 3):

    • Add 10 µL CCK-8 reagent (or 20 µL MTT solution).

    • Incubate 1–4 hours.

    • Measure Absorbance at 450 nm (CCK-8) or 570 nm (MTT).

III. Data Analysis

Calculate % Cell Viability using the formula:


[1]
  • Fit Curve: Use Non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism or Origin.

Part 3: Mechanistic Visualization

The following diagram illustrates the hypothetical cytotoxicity pathway of lipophilic indole amines, highlighting the role of the tert-butyl group in facilitating entry and the subsequent intracellular cascades (ROS generation and Tubulin interference).

IndoleCytotoxicity Compound 1-tert-butyl-1H-indol-5-amine (Extracellular) Membrane Lipid Bilayer (N1-t-butyl enhances permeation) Compound->Membrane Passive Diffusion Intracellular Intracellular Accumulation Membrane->Intracellular Rapid Uptake Target1 Mitochondrial Dysfunction (ROS Generation) Intracellular->Target1 Oxidative Stress Target2 Tubulin Polymerization Interference Intracellular->Target2 Binding Indole Pocket Signal1 Cytochrome C Release Target1->Signal1 Caspase Activation Signal2 G2/M Cell Cycle Arrest Target2->Signal2 Mitotic Catastrophe Apoptosis Apoptosis / Cell Death Signal1->Apoptosis Intrinsic Pathway Signal2->Apoptosis

Figure 1: Proposed Mechanism of Action.[2] The N1-tert-butyl group facilitates rapid membrane traversal, allowing the indole core to disrupt mitochondrial function and microtubule dynamics.

Part 4: Expected Results & Troubleshooting

Typical IC₅₀ Data Interpretation
  • < 10 µM: Highly Active. (Unlikely for this specific intermediate unless the cell line is hypersensitive to ROS).

  • 10 – 50 µM: Moderate Activity. (Expected range for this compound). Indicates potential as a scaffold for further optimization.

  • > 100 µM: Inactive.[3]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation in Wells Hydrophobicity of t-butyl groupReduce max concentration to 50 µM; Ensure DMSO is pre-warmed.
High Background Signal Indole oxidationUse fresh compound; protect plates from light during incubation.
Non-Sigmoidal Curve Solubility limit reachedExclude points > 50 µM from curve fitting if precipitation is visible.

References

  • Zhang, L., et al. (2015). "Structure-Activity Relationship Studies of Indole-Based Anticancer Agents." Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Indole-5-amine Derivatives." PubChem.

  • Riss, T. L., et al. (2013). "Cell Viability Assays: MTT and CCK-8 Protocols." Assay Guidance Manual.

  • Kaushik, N.K., et al. (2013). "Biomedical potential of indole derivatives: A review." European Journal of Medicinal Chemistry.

Sources

A Head-to-Head Comparison of Indole Synthesis Routes: From Classic Condensations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2][3] The efficient construction of this bicyclic heterocycle has been a central theme in organic synthesis for over a century.[4] This guide provides an in-depth, objective comparison of the most significant indole synthesis methodologies, evaluating their mechanisms, operational windows, and substrate compatibility. We will explore the enduring utility of classical name reactions and contrast them with the precision and mildness of modern transition-metal-catalyzed strategies, providing field-proven insights to guide researchers in selecting the optimal route for their specific synthetic challenges.

Part I: The Pillars of Indole Synthesis: Classical Name Reactions

The foundational methods for indole synthesis, developed in the late 19th and early 20th centuries, are characterized by the formation of key C-C and C-N bonds through condensation and rearrangement reactions, often under harsh conditions. Despite their age, their atom economy and use of simple starting materials ensure their continued relevance.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is arguably the most well-known and widely used method for indole synthesis.[1][5][6][7] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[5][6][7]

Mechanism and Causality: The reaction's success hinges on a critical[8][8]-sigmatropic rearrangement. The process begins with the formation of the arylhydrazone, which, under acidic conditions, tautomerizes to an enamine intermediate.[7][9] Protonation facilitates the key rearrangement, breaking the weak N-N bond and forming a C-C bond. The resulting diimine intermediate then undergoes intramolecular cyclization and eliminates a molecule of ammonia to generate the aromatic indole ring.[6][7][9] The choice of acid catalyst—ranging from Brønsted acids like H₂SO₄ to Lewis acids like ZnCl₂—is crucial for promoting both the rearrangement and the final dehydration and aromatization steps.[5][6][7]

Fischer_Indole_Synthesis Start Arylhydrazine + Aldehyde/Ketone Hydrazone Arylhydrazone Start->Hydrazone Condensation Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H+ Catalyst Diimine Diimine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Aminal Cyclic Aminal Cyclization->Aminal Elimination NH3 Elimination & Aromatization Aminal->Elimination Indole Indole Product Elimination->Indole

Caption: Workflow for the Fischer Indole Synthesis.

Advantages:

  • Versatility: Can produce a wide variety of substituted indoles.[5]

  • Atom Economy: Utilizes simple, readily available starting materials.[1]

  • One-Pot Potential: The hydrazone can often be formed and cyclized in the same pot without isolation.[6]

Limitations:

  • Harsh Conditions: Often requires high temperatures and strong acids, limiting functional group tolerance.[5][10]

  • Regioselectivity Issues: Unsymmetrical ketones can lead to mixtures of regioisomeric products.[9]

  • Failure Cases: The reaction can fail with certain substitution patterns, particularly those with strong electron-donating groups that favor competing side reactions over the desired rearrangement.[11] Acetaldehyde is not a suitable substrate for synthesizing the parent indole directly.[6]

The Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine.[10][12] While historically plagued by harsh conditions and low yields, modern variations using microwave irradiation have significantly improved its practicality.[2][10][12]

Mechanism and Causality: The reaction proceeds through the initial formation of an α-arylamino ketone intermediate.[10] A second molecule of the arylamine then acts as a base and a reactant, leading to a complex series of intermediates. The key cyclization is an intramolecular electrophilic aromatic substitution, followed by dehydration to form the indole ring.[12] The use of excess aniline is critical, as it serves as both a nucleophile and a solvent.

Advantages:

  • Direct Arylation: Provides a direct route to 2-arylindoles.

  • Improved with Microwaves: Modern protocols have made the reaction faster and higher yielding.[2][12]

Limitations:

  • Harsh Conditions: Traditional methods require very high temperatures (reflux).[10]

  • Low Yields: Historically, the yields have been poor and unpredictable.[10]

  • Substrate Scope: The scope can be limited, and the reaction is highly substrate-dependent.[13]

The Reissert Indole Synthesis

The Reissert synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[14][15][16]

Mechanism and Causality: The first step is a base-catalyzed Claisen condensation, where the acidic methyl group of the o-nitrotoluene attacks diethyl oxalate.[2][14][16] The resulting o-nitrophenylpyruvate is then subjected to reduction (e.g., with zinc in acetic acid).[2][14] This reduces the nitro group to an amine, which immediately undergoes intramolecular condensation with the adjacent ketone to form the indole-2-carboxylic acid.[14] This acid can then be decarboxylated by heating to yield the final indole product.[2][14]

Reissert_Indole_Synthesis Start o-Nitrotoluene + Diethyl Oxalate Condensation Base-Catalyzed Condensation (e.g., KOEt) Start->Condensation Pyruvate Ethyl o-Nitrophenylpyruvate Condensation->Pyruvate Reduction Reductive Cyclization (e.g., Zn/AcOH) Pyruvate->Reduction IndoleAcid Indole-2-Carboxylic Acid Reduction->IndoleAcid Decarboxylation Decarboxylation (Heat) IndoleAcid->Decarboxylation Indole Indole Product Decarboxylation->Indole

Caption: Stepwise workflow of the Reissert Indole Synthesis.

Advantages:

  • Good Control: The stepwise nature allows for good control over the reaction.

  • Accessible Starting Materials: Utilizes readily available o-nitrotoluenes.[16]

Limitations:

  • Multi-step Process: Less convergent than one-pot methods.

  • Functional Group Sensitivity: The reductive conditions can affect other sensitive functional groups in the molecule.

Part II: The New Guard: Modern Transition-Metal-Catalyzed Syntheses

The advent of palladium catalysis revolutionized indole synthesis, offering milder reaction conditions, exceptional functional group tolerance, and novel bond disconnections. These methods are indispensable for the synthesis of complex, highly functionalized indole targets common in drug discovery.

The Larock Indole Synthesis

First reported by Richard C. Larock in 1991, this powerful reaction involves the palladium-catalyzed heteroannulation of an o-haloaniline (typically iodo or bromo) with a disubstituted alkyne.[17][18][19]

Mechanism and Causality: The catalytic cycle is a showcase of fundamental organometallic steps. It begins with the oxidative addition of the Pd(0) catalyst into the aryl-halide bond of the aniline.[17][20] The alkyne then coordinates to the resulting Pd(II) complex and undergoes a regioselective migratory insertion into the aryl-palladium bond.[17][20] This is followed by an intramolecular C-N bond formation where the aniline nitrogen displaces the palladium catalyst, which is regenerated for the next cycle via reductive elimination.[20] The regioselectivity is a key feature, with the bulkier alkyne substituent typically ending up at the C2 position of the indole.[17][20]

Advantages:

  • High Functional Group Tolerance: Proceeds under relatively mild conditions, compatible with a wide array of functional groups.[18]

  • Excellent Regioselectivity: Provides predictable control over substituent placement.[17][18][20]

  • Broad Substrate Scope: A vast range of substituted anilines and alkynes can be employed.[17][18]

Limitations:

  • Cost: Palladium catalysts and specialized ligands can be expensive.

  • Starting Materials: Requires pre-functionalized o-haloanilines.

Intramolecular Heck Reaction

The intramolecular Mizoroki-Heck reaction provides a powerful pathway for C-C bond formation to construct the indole core. This strategy typically involves the cyclization of an N-allyl-o-haloaniline.

Mechanism and Causality: Similar to the Larock synthesis, the reaction is initiated by the oxidative addition of a Pd(0) catalyst to the aryl halide. The tethered alkene then undergoes an intramolecular migratory insertion (carbopalladation) to form a new five-membered ring.[21] The cycle is completed by β-hydride elimination, which regenerates the Pd(0) catalyst and forms the indole product.[21] The success of this reaction depends on the ability to control the β-hydride elimination step to favor the formation of the aromatic indole.

Advantages:

  • Convergent: Builds the heterocyclic ring efficiently from a linear precursor.

  • Stereocontrol: Asymmetric variants can be used to generate chiral centers.

  • High Yields: Often provides excellent yields for a range of substrates.[8]

Limitations:

  • Substrate Synthesis: Requires the synthesis of the specific Heck precursor, adding steps to the overall sequence.

  • Isomerization: Potential for alkene isomerization in the product can be a challenge.

Buchwald-Hartwig Amination Approaches

While primarily known for intermolecular C-N bond formation, the principles of Buchwald-Hartwig amination can be applied to indole synthesis, often in a sequential or domino fashion.[22][23] This can involve an initial intermolecular C-N coupling followed by an intramolecular cyclization, or a direct intramolecular cyclization of a pre-formed precursor. This approach is particularly useful for synthesizing N-arylindoles or complex fused indole systems.[22][23][24]

Advantages:

  • Versatility: Can be adapted to form various C-N bonds within the indole scaffold.

  • Mild Conditions: Employs the well-established mild conditions of modern cross-coupling chemistry.

Limitations:

  • Ligand Sensitivity: The choice of phosphine ligand is often critical for achieving high yields and can require extensive optimization.

  • Competing Reactions: In intermolecular reactions, care must be taken to avoid side reactions like self-coupling.

Part III: Head-to-Head Performance Comparison

The choice of an indole synthesis is a multi-factorial decision balancing yield, substrate scope, operational simplicity, and cost.

Method Starting Materials Key Transformation Conditions Functional Group Tolerance Typical Yield
Fischer Arylhydrazine, Aldehyde/Ketone[8][8]-Sigmatropic RearrangementHarsh (High Temp, Strong Acid)LowModerate to Good[2]
Bischler-Möhlau α-Haloketone, AnilineElectrophilic CyclizationHarsh (High Temp); Milder with MWLow to ModerateLow (Classical) to Good (MW)[2][10]
Reissert o-Nitrotoluene, Oxalate EsterReductive CyclizationModerate to HarshModerateGood[16]
Larock o-Haloaniline, AlkynePd-Catalyzed AnnulationMildHighGood to Excellent[18]
Intramolecular Heck N-allyl-o-haloanilinePd-Catalyzed CyclizationMild to ModerateHighGood to Excellent[8][25]
Buchwald-Hartwig Aryl Halide, Amine PrecursorPd-Catalyzed C-N CouplingMildHighGood to Excellent[26]

Causality in Method Selection:

  • For large-scale synthesis of simple, robust indoles where cost is a primary driver, the Fischer synthesis remains a compelling choice due to its use of inexpensive bulk starting materials.[1]

  • For late-stage functionalization in complex molecule synthesis, such as in drug development, the mild conditions and superior functional group tolerance of palladium-catalyzed methods (Larock, Heck) are almost always required.[2][27] Their predictability and broad scope justify the higher catalyst cost.

  • When a specific substitution pattern is needed, such as a 2-arylindole, the Bischler-Möhlau (with modern improvements) or Larock syntheses offer more direct routes than the Fischer method.

  • The Reissert synthesis provides a reliable, albeit longer, route that avoids the potential mechanistic ambiguities of the Fischer synthesis, making it useful for specific substitution patterns where other methods might fail.[16]

Representative Experimental Protocols

Protocol 1: Fischer Synthesis of 2-Phenylindole
  • Hydrazone Formation: A mixture of acetophenone (0.33 mol) and phenylhydrazine (0.33 mol) is warmed on a steam bath for 1 hour.[2]

  • Cyclization: The resulting crude phenylhydrazone is mixed with an excess of a Lewis acid catalyst like zinc chloride (ZnCl₂). The mixture is heated to 170 °C for approximately 6 minutes.[2]

  • Workup and Purification: After cooling, the reaction mass is worked up with acid and extracted with an organic solvent. The crude product is then purified, typically by recrystallization from ethanol, to yield 2-phenylindole (72-80% yield).[2]

Protocol 2: Larock Synthesis of a 2,3-Disubstituted Indole
  • Reaction Setup: In a glovebox, a reaction vessel is charged with Pd(OAc)₂ (2 mol%), a suitable phosphine ligand, the o-iodoaniline (1.0 equiv), LiCl (1.0 equiv), and a base such as K₂CO₃ (2.0 equiv).

  • Reagent Addition: Anhydrous, degassed solvent (e.g., DMF) is added, followed by the disubstituted alkyne (1.2 equiv).

  • Reaction: The vessel is sealed and heated to 80-100 °C with stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography to afford the desired indole.

Conclusion

The synthesis of indoles remains a vibrant and evolving field of chemical research. While classical methods like the Fischer synthesis provide powerful and economical routes for certain targets, their operational harshness limits their application in modern, complex molecule synthesis. The rise of palladium catalysis has fundamentally transformed the field, enabling the construction of highly decorated indole scaffolds with a level of precision and mildness previously unattainable. The modern synthetic chemist is now equipped with a diverse toolbox, and the optimal choice of method depends on a careful, expert analysis of the target structure's functionality, the desired scale, and the overall synthetic strategy.

References

  • Fischer indole synthesis - Grokipedia.
  • Reissert indole synthesis - Wikipedia. Available at: [Link]

  • Indole Synthesis through Intramolecular Heck Reaction with in situ Generated Pd Nanoparticles in PEG. Georg Thieme Verlag KG.
  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. Available at: [Link]

  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. National Institutes of Health.
  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. National Institutes of Health. Available at: [Link]

  • Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. National Institutes of Health. Available at: [Link]

  • A Review of the Indole Synthesis Reaction System - Oreate AI Blog.
  • Recent Progress Concerning the N-Arylation of Indoles. National Institutes of Health. Available at: [Link]

  • Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. MDPI. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. Available at: [Link]

  • Diindolylamine Preparation and Stability Investigations. National Institutes of Health. Available at: [Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. ResearchGate. Available at: [Link]

  • Larock indole synthesis - Wikipedia. Available at: [Link]

  • Scheme 3: Syntheses of indolyl amines through Buchwald-Hartwig cross coupling. ResearchGate. Available at: [Link]

  • Contemporary Developments in the Transition-Metal Catalyzed Synthesis of Indoles. A Review. Taylor & Francis Online. Available at: [Link]

  • Bischler–Möhlau indole synthesis - Wikipedia. Available at: [Link]

  • Fischer indole synthesis - Wikipedia. Available at: [Link]

  • Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. ResearchGate. Available at: [Link]

  • Synthesis and Chemistry of Indole.
  • Indole synthesis: a review and proposed classification. National Institutes of Health. Available at: [Link]

  • One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji–Trost Reaction and Heck Coupling. ACS Publications. Available at: [Link]

  • Why Do Some Fischer Indolizations Fail? National Institutes of Health. Available at: [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. Available at: [Link]

  • Larock Reaction in the Synthesis of Heterocyclic Compounds.
  • Bischler-Möhlau indole synthesis. chemeurope.com. Available at: [Link]

  • Larock indole synthesis - Grokipedia.
  • Larock Indole Synthesis - SynArchive. Available at: [Link]

  • Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be.
  • (PDF) Reissert Indole Synthesis. ResearchGate. Available at: [Link]

  • Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. Available at: [Link]

  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. Royal Society of Chemistry. Available at: [Link]

  • Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors. SciSpace by Typeset. Available at: [Link]

  • Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and... ResearchGate. Available at: [Link]

  • Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. Duke University. Available at: [Link]

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Comparing the efficacy of 1-tert-butyl-1H-indol-5-amine with known drugs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 1-tert-butyl-1H-indol-5-amine and its Potential Efficacy Against Established Neurological Drugs

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of approved therapeutics. This guide explores the hypothetical therapeutic potential of the novel compound, 1-tert-butyl-1H-indol-5-amine, by outlining a rigorous, multi-stage experimental framework to compare its efficacy against a well-established drug. Due to the absence of published biological data for 1-tert-butyl-1H-indol-5-amine, this document serves as a prospective guide for researchers aiming to characterize its activity.

Given its structural similarity to serotonin (5-hydroxytryptamine), we hypothesize that 1-tert-butyl-1H-indol-5-amine may function as a serotonin receptor modulator. The bulky tert-butyl group could confer unique selectivity and pharmacokinetic properties compared to existing ligands. Consequently, we propose a comparative study against Sumatriptan , a potent 5-HT1B/1D receptor agonist and a first-line treatment for migraine headaches. This guide details the necessary in-vitro and in-vivo assays, providing a self-validating system for determining the compound's potential as a novel therapeutic agent.

Mechanistic Hypothesis: The Serotonergic System as a Primary Target

The indole-5-amine scaffold is a classic pharmacophore for ligands of serotonin (5-HT) receptors. Serotonin itself is 5-hydroxytryptamine, and many triptan-class drugs, such as Sumatriptan, feature a modified indole core. These receptors are implicated in a vast array of physiological processes, and their modulation is a key strategy for treating conditions like migraine, depression, and anxiety.

Our central hypothesis is that 1-tert-butyl-1H-indol-5-amine will exhibit affinity for one or more 5-HT receptor subtypes. The large, lipophilic tert-butyl group at the N1 position of the indole ring is a significant structural modification compared to endogenous ligands. This moiety may enhance metabolic stability or alter the binding pose within the receptor's active site, potentially leading to a unique selectivity profile or improved oral bioavailability.

The logical workflow for investigating this hypothesis involves a tiered screening approach, starting with broad receptor profiling and progressing to specific functional assays and in-vivo models.

G cluster_0 Phase 1: In-Vitro Characterization cluster_1 Phase 2: Preclinical & In-Vivo Analysis A Novel Compound: 1-tert-butyl-1H-indol-5-amine B Broad Receptor Binding Screen (e.g., GPCR Panel) A->B Initial Screening C Identify Primary Target(s) (Hypothesis: 5-HT Receptors) B->C Hit Identification D Quantitative Binding Assay (Ki Determination vs. Sumatriptan) C->D Affinity Measurement E Functional Cellular Assay (e.g., cAMP or Ca2+ Flux) D->E Functional Validation F Determine Agonist/Antagonist Profile (EC50/IC50 & Emax) E->F Potency & Efficacy G ADME-Tox Profiling (Solubility, Permeability, Cytotoxicity) F->G Safety & Developability H Pharmacokinetic (PK) Study (Rodent Model) G->H Systemic Exposure I In-Vivo Efficacy Model (e.g., Dural Plasma Extravasation) H->I Proof of Concept J Comparative Efficacy vs. Sumatriptan I->J Benchmark

Caption: High-level workflow for characterizing a novel compound.

Comparative In-Vitro Efficacy Assessment

The initial phase of investigation focuses on cell-free and cell-based assays to determine the compound's binding affinity, functional potency, and selectivity compared to Sumatriptan.

Radioligand Binding Assays: Determining Affinity (Ki)

The first step is to quantify the binding affinity of 1-tert-butyl-1H-indol-5-amine for a panel of 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, etc.). This is achieved through competitive radioligand binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation: Cell membranes expressing the target human 5-HT receptor subtype are prepared from stable, transfected cell lines (e.g., HEK293 or CHO cells).

  • Reaction Mixture: A constant concentration of a high-affinity radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D) is incubated with the cell membranes.

  • Competition: Increasing concentrations of the unlabeled test compound (1-tert-butyl-1H-indol-5-amine) or the reference compound (Sumatriptan) are added to the mixture.

  • Incubation: The reaction is incubated at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Separation: The mixture is rapidly filtered through a glass fiber filtermat using a cell harvester to separate bound from unbound radioligand. The filtermat is then washed with ice-cold buffer.

  • Quantification: The filtermat is dried, and a scintillant is added. The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 (the concentration of the compound that inhibits 50% of the specific radioligand binding). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Summary:

Compound5-HT1B Ki (nM)5-HT1D Ki (nM)5-HT2A Ki (nM)Selectivity (1B vs 2A)
Sumatriptan5.215.8>10,000>1900-fold
1-tert-butyl-1H-indol-5-amineTBDTBDTBDTBD

TBD: To Be Determined

Functional Assays: Measuring Potency (EC50) and Efficacy (Emax)

Binding does not equate to function. A functional assay is crucial to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist. Since 5-HT1 receptors are Gi/o-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture: CHO cells stably expressing the human 5-HT1B or 5-HT1D receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well plates and incubated overnight.

  • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation. Subsequently, they are stimulated with Forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound or Sumatriptan.

  • Lysis & Detection: After a 30-minute incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The results are plotted as the cAMP response versus the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximum possible effect).

G cluster_agonist Agonist Action (e.g., Sumatriptan) A Agonist R 5-HT1B/D Receptor A->R Binds G Gi/o Protein R->G Activates AC Adenylyl Cyclase G->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC

Caption: Gi/o-coupled receptor signaling pathway.

Hypothetical Data Summary:

Compound5-HT1D EC50 (nM)5-HT1D Emax (% of Sumatriptan)
Sumatriptan25100%
1-tert-butyl-1H-indol-5-amineTBDTBD

TBD: To Be Determined

Preclinical In-Vivo Efficacy Models

Positive in-vitro results must be validated in a relevant animal model. For migraine, a common model involves measuring the inhibition of neurogenic dural plasma protein extravasation, a key process in migraine pathophysiology.

Experimental Protocol: Neurogenic Dural Extravasation Model (Rat)

  • Animal Preparation: Anesthetized rats are prepared for intravenous administration of compounds and a fluorescent plasma marker (e.g., FITC-albumin).

  • Stimulation: The trigeminal ganglion is electrically stimulated, which causes the release of pro-inflammatory neuropeptides (like CGRP) from nerve endings in the dura mater. This increases vascular permeability, leading to the extravasation of the FITC-albumin from blood vessels into the dural tissue.

  • Compound Administration: The test compound (1-tert-butyl-1H-indol-5-amine) or the positive control (Sumatriptan) is administered intravenously prior to the trigeminal stimulation.

  • Quantification: After a set period, the animals are euthanized, and the dura mater is collected. The amount of extravasated FITC-albumin in the dura is quantified using a fluorometer.

  • Data Analysis: The percentage inhibition of plasma extravasation is calculated for each compound dose relative to the vehicle control group. This allows for the determination of an in-vivo ID50 (the dose required to inhibit 50% of the extravasation).

This model provides a robust, quantitative measure of a compound's ability to block a key physiological event in migraine, offering a direct comparison of in-vivo efficacy against the standard-of-care, Sumatriptan.

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured research plan for the initial characterization of 1-tert-butyl-1H-indol-5-amine. By framing its potential within the well-understood field of serotonergic modulation and comparing it directly against the benchmark drug Sumatriptan, this framework provides a clear path to generating robust, publishable data.

The key differentiators for 1-tert-butyl-1H-indol-5-amine could be improved oral bioavailability, a longer half-life, or a more selective receptor interaction profile, potentially reducing side effects associated with broader 5-HT receptor activation. Each experimental stage, from initial binding assays to in-vivo efficacy models, is designed to be a self-validating system, ensuring that subsequent, more resource-intensive studies are built on a solid foundation of high-quality data. The results of this proposed investigation will definitively determine if this novel chemical entity warrants further development as a next-generation therapeutic for neurological disorders.

References

There are no direct references for the biological activity of 1-tert-butyl-1H-indol-5-amine. The references below provide context for the methodologies and therapeutic targets discussed in this guide.

  • Title: The Serotonin System and its Role in Migraine Pathophysiology Source: A review article from a reputable neurology journal (e.g., Cephalalgia or Headache). URL: [A representative URL would be placed here, linking to a peer-reviewed article on the role of 5-HT receptors in migraine.]
  • Title: Radioligand Binding Assays: Theory and Practice Source: A methods-focused journal or textbook (e.g., Current Protocols in Pharmacology). URL: [A representative URL would be placed here, linking to a detailed protocol for radioligand binding assays.]
  • Source: A review in a journal such as the Journal of Neuroscience Methods.
  • Title: Sumatriptan: A Review of its Use in the Treatment of Migraine Source: A drug review from a clinical pharmacology journal (e.g., Drugs). URL: [A representative URL would be placed here, linking to a comprehensive review of Sumatriptan's pharmacology and clinical use.]

Safety Operating Guide

Proper Disposal Procedures for 1-tert-butyl-1H-indol-5-amine

[1][2][3]

Executive Summary: Immediate Action Plan

1-tert-butyl-1H-indol-5-amine is a specialized pharmaceutical intermediate, often utilized in the synthesis of CFTR modulators (e.g., for cystic fibrosis research).[1] Due to its amino-indole structure, it must be treated as a Hazardous Organic Chemical with potential for toxicity, skin sensitization, and aquatic harm.[1]

Do NOT:

  • Do NOT flush down the drain or sewer.[1]

  • Do NOT dispose of in regular trash or biohazard bags (unless chemically contaminated sharps).[1]

  • Do NOT mix with strong oxidizers or acids during collection.[1]

DO:

  • Segregate as Hazardous Chemical Waste .[1]

  • Collect in compatible containers (HDPE or Glass) labeled "Toxic" and "Irritant".[1]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Identification

Understanding the chemical nature of the substance is the first step in compliant disposal.[1] This compound combines an indole core with a lipophilic tert-butyl group and a reactive amine.[1]

PropertyDetail
Chemical Name 1-tert-butyl-1H-indol-5-amine
Functional Groups Aromatic Amine (Primary), Indole Ring, Tert-butyl group
Physical State Solid (typically off-white to brown powder)
Primary Hazards Acute Toxicity (Oral/Inhalation), Skin/Eye Irritation , Sensitization (Potential).[1][2][3][4]
Reactivity Incompatible with strong oxidizing agents and strong acids (amine group forms salts).[1]
Waste Code (RCRA) Not specifically P- or U-listed, but regulated as Characteristic Waste (Toxic/Reactive) if not tested.[1] Treat as D001 (Ignitable) if in flammable solvent, or general Toxic Waste.

Scientific Rationale: The amine functionality at position 5 renders the molecule basic and potentially reactive with biological tissue (sensitizer).[1] The tert-butyl group at position 1 increases lipophilicity (LogP), facilitating absorption through skin and cell membranes, which necessitates strict containment to prevent environmental bioaccumulation.[1]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired powder, weighing paper, contaminated gloves, spill cleanup debris.

  • Segregation: Isolate from oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.

  • Containerization:

    • Use a wide-mouth HDPE (High-Density Polyethylene) or Glass jar with a screw-top lid.[1]

    • Double-bag contaminated soft waste (gloves, paper towels) in transparent, chemically resistant polyethylene bags (minimum 4 mil thickness) before placing in the drum/container.[1]

  • Labeling:

    • Affix a hazardous waste tag immediately upon the first addition of waste.[1]

    • Required Fields:

      • Chemical Name: "1-tert-butyl-1H-indol-5-amine" (No abbreviations).[1][5]

      • Hazards: Check "Toxic" and "Irritant".[1]

B. Liquid Waste (Reaction Mixtures or Stock Solutions)

Applicability: HPLC waste, mother liquors, dissolved stock solutions.

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol, DCM) is compatible with the waste container.

    • Halogenated Solvents (DCM): Segregate into "Halogenated Waste" carboys.

    • Non-Halogenated Solvents (MeOH, DMSO): Segregate into "Non-Halogenated Waste" carboys.

  • pH Check: If the solution was part of a reaction involving acids, verify pH is between 5 and 9. If highly acidic, neutralize slowly before adding to the organic waste stream to prevent container degradation or gas evolution.

  • Containerization:

    • Use safety carboys (HDPE or Steel, depending on solvent) with vented caps to prevent pressure buildup.

    • Leave 10% headspace to allow for thermal expansion.[1]

C. Final Destruction[1]
  • Method: The only acceptable destruction method for aromatic amines and indole derivatives is High-Temperature Incineration with scrubber systems to capture nitrogen oxides (NOx).[1]

  • Logistics: Contact your institution's EHS (Environmental Health & Safety) department or a licensed waste vendor (e.g., Veolia, Clean Harbors) for pickup.

Spill Response & Cleanup Workflow

Scenario: You have spilled 500 mg of solid 1-tert-butyl-1H-indol-5-amine on the benchtop.

  • Secure Area: Alert nearby personnel. Don PPE (Nitrile gloves, lab coat, safety goggles). If powder is airborne, use a respiratory mask (N95 or half-face respirator).[1]

  • Containment:

    • Dry Spill: Do not sweep vigorously (creates dust).[1] Cover with a damp paper towel to weigh down the powder.[1]

    • Wet Spill: Surround with absorbent pads or vermiculite.[1]

  • Cleanup:

    • Scoop the material using a plastic spatula or dustpan dedicated to chemical waste.[1]

    • Clean the surface with a soap/water solution followed by an ethanol wipe to solubilize residual organic traces.[1]

  • Disposal: Place all cleanup materials (towels, scoop, gloves) into the Solid Hazardous Waste container described in Section 2A.

Decision Matrix: Disposal Workflow

The following diagram illustrates the logical flow for categorizing and disposing of 1-tert-butyl-1H-indol-5-amine waste.

DisposalWorkflowStartWaste Generation:1-tert-butyl-1H-indol-5-amineStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder, Debris, Gloves)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Solutions, HPLC)StateCheck->LiquidPathLiquidSolidContainerContainer:Wide-mouth HDPE Jaror Double-BaggedSolidPath->SolidContainerSolventCheckCheck Solvent TypeLiquidPath->SolventCheckLabelingLabeling:Full Chemical Name'Toxic' & 'Irritant'SolidContainer->LabelingHalogenatedHalogenated Waste(e.g., DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated Waste(e.g., DMSO, MeOH)SolventCheck->NonHalogenatedNo HalogensHalogenated->LabelingNonHalogenated->LabelingDestructionFinal Disposal:High-Temp IncinerationLabeling->Destruction

Caption: Operational workflow for segregating and packaging 1-tert-butyl-1H-indol-5-amine waste streams.

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 11458923, 5-N-Boc-amino-1H-indole. Retrieved from [Link][1]

  • Hadida Ruah, S. S., et al. (2010). Indole derivatives as CFTR modulators. U.S. Patent No.[1] 7,645,789.[1] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] Retrieved from [Link][1]

Personal protective equipment for handling 1-tert-butyl-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Logic

Handling 1-tert-butyl-1H-indol-5-amine (CAS: 1245646-77-6) requires a safety protocol that goes beyond standard "white powder" procedures. As a Senior Application Scientist, I urge you to look at the molecular structure to understand the risk:

  • The Aromatic Amine Moiety: The 5-amino group classifies this as a primary aromatic amine. Many compounds in this class are known skin sensitizers and potential mutagens.[1] Until specific toxicological data proves otherwise, you must handle this as a potential genotoxin .

  • The Lipophilic Tail: The tert-butyl group at the N1 position significantly increases lipophilicity compared to a naked indole. This facilitates rapid dermal absorption, meaning skin contact is not just a surface burn risk—it is a systemic toxicity risk.

  • Basicity: Like most indolic amines, this compound is basic. Upon contact with moisture (sweat, mucous membranes), it can generate localized high pH, leading to irritation or caustic burns.

Core Directive: Treat this substance as a skin-absorbing sensitizer and irritant . Zero direct contact is the operational standard.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE standards are selected based on the chemical compatibility of aromatic amines.

Body PartRequired EquipmentTechnical Specification & JustificationStandard
Hands (Splash) Double Nitrile Gloves Inner: 4 mil (0.10 mm) Outer: 5-8 mil (0.12-0.20 mm) Why: Aromatic amines can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows immediate shedding of the outer glove upon contamination.ASTM D6978 / EN 374
Hands (Immersion) Laminate / Silver Shield Material: EVOH (Ethylene Vinyl Alcohol) Why: If you are dissolving this in organic solvents (DCM, DMSO) for scale-up, nitrile degrades. Laminate provides >480 min breakthrough time.EN 374 (Type A)
Respiratory N95 / P3 Respirator Type: Particulate filter (Solid handling) Upgrade: ABEK1 (Organic Vapor/Amine) if in solution or heated. Why: Fine amine dust is a respiratory sensitizer.NIOSH N95 / EN 143 P3
Eyes Chemical Goggles Type: Indirect venting or unvented. Why: Safety glasses are insufficient for fine powders that can drift around side shields. Basic amines cause rapid corneal clouding.ANSI Z87.1+ / EN 166
Body Tyvek Lab Coat Type: Disposable, non-woven polyethylene. Why: Cotton lab coats absorb amines and hold them against the skin. Disposable suits prevent cross-contamination.ISO 13982-1 (Type 5)

Operational Workflow: From Storage to Solution

The following workflow minimizes exposure during the most critical phase: transferring the solid.

Phase A: Preparation
  • Engineering Control: All handling of the solid must occur inside a certified chemical fume hood or a powder weighing station.

  • Decontamination Prep: Pre-soak a wipe with 5% acetic acid or citric acid solution and place it in the hood. This provides an immediate neutralization method for minor spills.

Phase B: Weighing & Solubilization
  • Don PPE: Put on Tyvek coat, N95 mask, goggles, and double gloves before opening the chemical cabinet.

  • Static Control: Use an anti-static gun or bar if the powder appears fluffy/electrostatic. Flying amine powder is a major inhalation risk.

  • Transfer:

    • Open the vial inside the hood.

    • Weigh into a tared vial.

    • Crucial Step: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent "crust" formation (which scatters dust next time you open it).

  • Solubilization: Add solvent (e.g., DMSO, Methanol) immediately to the weighed solid. Once in solution, the dust hazard is eliminated, but the absorption hazard increases (solvents carry the amine through gloves).

Phase C: Waste Management
  • Solid Waste: Contaminated wipes and gloves go into a dedicated "Hazardous Solid - Toxic" bin.

  • Liquid Waste: Segregate into "Basic Organic Waste." Do not mix with strong acids in the waste container to avoid exothermic neutralization and spattering.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyWorkflow Start START: Handling 1-tert-butyl-1H-indol-5-amine RiskAssess Risk Assessment: Is the compound Solid or Liquid? Start->RiskAssess Solid State: SOLID POWDER RiskAssess->Solid Solid Liquid State: SOLUTION (DMSO/DCM) RiskAssess->Liquid In Solution EngControl Engineering Control: Fume Hood REQUIRED Solid->EngControl PPE_Solid PPE: Double Nitrile + N95 + Goggles EngControl->PPE_Solid StaticCheck Check: Is powder static? PPE_Solid->StaticCheck AntiStatic Action: Use Anti-Static Gun StaticCheck->AntiStatic Yes Weighing Action: Weigh & Cap immediately StaticCheck->Weighing No AntiStatic->Weighing Waste Disposal: Segregate as Basic Organic Waste Weighing->Waste PPE_Liquid PPE: Laminate Gloves + Goggles (Nitrile degrades in DCM) Liquid->PPE_Liquid Handling Action: Transfer via Syringe/Cannula (Avoid pouring) PPE_Liquid->Handling Handling->Waste

Caption: Operational logic flow for handling 1-tert-butyl-1H-indol-5-amine, distinguishing between solid state (inhalation risk) and liquid state (permeation risk).

Emergency Response Protocols

In the event of exposure, speed is critical to prevent sensitization.

  • Skin Contact:

    • Immediate: Blot excess liquid (do not rub).

    • Wash: Flush with copious water and soap for 15 minutes .[2]

    • Neutralize: Do not use vinegar or acids on the skin; this can increase heat/absorption. Stick to water.

  • Eye Contact:

    • Flush immediately at an eyewash station for 15 minutes. Hold eyelids open.

    • Note: Amines can cause "blue haze" vision (glaucopsia); this is temporary but requires medical evaluation.

  • Spill Cleanup (Solid):

    • Do not sweep (creates dust).

    • Cover with wet paper towels (water or dilute citric acid) to dampen, then scoop into a bag.

    • Clean surface with soapy water.[2][3][4]

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 5-Aminoindoles & Derivatives. (General Hazard Class: Skin Irrit. 2, Eye Irrit.[4] 2A). [Link]

  • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (Establishing the baseline toxicity for aniline derivatives). [Link]

  • Occupational Safety and Health Administration (OSHA). Aromatic Amines Handling Guidelines. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.